(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate chemical properties
An In-depth Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate: Properties, Synthesis, and Applications
Abstract
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a "privileged scaffold," its structure incorporates a stereocenter, a bulky phenyl group, and a tert-butoxycarbonyl (Boc) protecting group.[1] This combination offers synthetic versatility and precise three-dimensional orientation, making it a valuable building block for creating complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, stereoselective synthesis, analytical characterization, and applications in modern drug discovery, intended for researchers and professionals in the field.
Physicochemical and Structural Properties
A thorough understanding of the molecule's core properties is fundamental to its application in synthetic and medicinal chemistry.
Identity and Nomenclature
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IUPAC Name: tert-butyl (2S)-2-phenylpiperazine-1-carboxylate[2]
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CAS Number: 1240583-48-5[3]
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Synonyms: (S)-1-Boc-2-phenylpiperazine, tert-butyl (S)-2-phenylpiperazine-1-carboxylate[3]
Core Properties
The key physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [4][5] |
| Molecular Weight | 262.35 g/mol | [4][5] |
| Monoisotopic Mass | 262.168128 Da | [2][4] |
| Appearance | White to off-white solid | [6][7] |
| Storage | 2-8°C, Inert atmosphere | [8] |
| SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | [4] |
| InChIKey | DVOURBIBCQYVCC-ZDUSSCGKSA-N | [2] |
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure 2-substituted piperazines is a critical challenge. The strategy must preserve the stereochemistry of the chiral center, which is paramount for achieving selective interaction with biological targets.[9]
Retrosynthetic Analysis and Strategy
A robust and scalable synthesis often begins from a readily available chiral precursor. The most logical approach for synthesizing the (S)-enantiomer of this compound is to start from (S)-phenylglycinol. This strategy ensures that the desired stereochemistry is established early and maintained throughout the synthetic sequence.
The core of the strategy involves a four-step process:
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Initial Protection: Selective protection of the more nucleophilic amino group of (S)-phenylglycinol.
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Activation: Conversion of the primary alcohol into a good leaving group, typically a tosylate or mesylate, to facilitate subsequent intramolecular cyclization.
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Cyclization: An intramolecular nucleophilic substitution reaction to form the piperazine ring.
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Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the N1 position of the piperazine ring, yielding the final product. The Boc group is a standard protecting group in organic synthesis, allowing for selective deprotection and further functionalization at the N4 position.[10]
Synthetic Workflow Diagram
Caption: A plausible synthetic workflow for stereoselective synthesis.
Detailed Experimental Protocol: Synthesis from (S)-Phenylalaninol
This protocol describes a representative synthesis. Note: All operations should be performed in a fume hood with appropriate personal protective equipment.
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Step 1: N-Benzylation of (S)-Phenylalaninol
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Dissolve (S)-phenylalaninol (1.0 eq) in methanol.
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Add benzaldehyde (1.1 eq) and stir for 1 hour at room temperature to form the imine.
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Cool the reaction to 0°C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with water and extract with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated to yield the N-benzyl protected intermediate.
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Rationale: This step protects the primary amine and sets up the subsequent cyclization.
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Step 2: Aza-Michael Addition
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Dissolve the N-benzyl intermediate (1.0 eq) in acetonitrile.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to protect the secondary amine.
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Add ethyl acrylate (1.5 eq) and a catalytic amount of a base like DBU.
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Stir at room temperature for 24 hours.
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Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the Michael adduct.
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Rationale: This key step builds the carbon backbone of the piperazine ring.
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Step 3: Reductive Amination and Cyclization
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The ester from the previous step is reduced to an aldehyde using a controlled reducing agent like DIBAL-H at -78°C.
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The resulting aldehyde undergoes spontaneous cyclization via reductive amination in the presence of a reducing agent like sodium triacetoxyborohydride.
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Rationale: This sequence facilitates ring closure to form the piperazinone precursor.
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Step 4: Reduction and Final Boc Protection
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The piperazinone ring is reduced to the piperazine using a strong reducing agent like lithium aluminum hydride (LAH) in THF.
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The N-benzyl protecting group is removed via hydrogenolysis (H₂, Pd/C).
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The resulting secondary amine at the N1 position is protected with di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the presence of a base like triethylamine in dichloromethane (DCM).
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The final product is purified by flash column chromatography.
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Rationale: This final sequence yields the target compound with the required Boc protection for further synthetic utility.[1]
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Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final compound is essential. A combination of spectroscopic and chromatographic techniques is employed.
Representative Spectroscopic Data
The following data are representative of the expected values for this class of compounds.
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | δ 7.40-7.20 (m, 5H, Ar-H), 4.50 (br s, 1H, CH-Ph), 4.0-2.8 (m, 7H, piperazine ring protons), 1.45 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 125 MHz) | δ 155.0 (C=O), 140.0 (Ar-C), 129.0, 128.5, 127.0 (Ar-CH), 80.0 (C(CH₃)₃), 60.0 (CH-Ph), 50.0-40.0 (piperazine CH₂), 28.5 (C(CH₃)₃) |
| Mass Spec (ESI-MS) | m/z: 263.17 [M+H]⁺ |
| Chiral HPLC | Single peak corresponding to >98% enantiomeric excess (e.e.) using a suitable chiral stationary phase (e.g., Chiralpak AD-H). |
Analytical Workflow Diagram
Caption: Standard workflow for purification and characterization.
Protocol: Purity Determination by Chiral HPLC
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.
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Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
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Column: Chiralpak AD-H column (or equivalent).
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Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve good separation.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Analysis: Inject the sample. The enantiomeric excess (e.e.) is calculated from the peak areas of the (S) and any potential (R) enantiomer peaks. A successful synthesis will show a single major peak.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile intermediate for synthesizing high-value pharmaceutical agents.
The 2-Arylpiperazine Scaffold in Medicinal Chemistry
The arylpiperazine motif is a cornerstone in the design of drugs targeting the central nervous system (CNS).[6] The piperazine ring acts as a constrained diamine that can interact with various receptors, while the aryl group can be modified to fine-tune potency and selectivity.[11] The presence of a chiral center at the 2-position, as in this compound, introduces a defined spatial arrangement that can drastically improve binding affinity and selectivity for a specific biological target over its enantiomer or racemic mixture.[9]
Role as a Chiral Building Block
The Boc-protected nitrogen (N1) is temporarily deactivated, allowing for selective chemical modification at the secondary amine (N4). This is a critical feature for building molecular complexity.[1] Common reactions performed at the N4 position include:
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Buchwald-Hartwig Amination: To couple various aryl or heteroaryl groups.[11]
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Reductive Amination: To introduce alkyl substituents.
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Acylation: To form amides.
After modification at N4, the Boc group at N1 can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane), revealing a secondary amine that can be further functionalized. This orthogonal protection scheme provides chemists with precise control over the synthesis of complex drug candidates.
Relevance to Approved Therapeutics
While this specific intermediate may not be directly part of an approved drug, the chiral 2-substituted piperazine core is found in numerous compounds under investigation for various conditions, including:
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Antipsychotics and Antidepressants: Many CNS drugs feature an arylpiperazine structure.[12][13]
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Anticancer Agents: Piperazine derivatives have been shown to inhibit cancer cell proliferation.[14]
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Anti-inflammatory Drugs: The scaffold is used in the development of novel anti-inflammatory agents.[]
Conclusion
This compound is more than a simple chemical; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, versatile protecting group strategy, and embedded privileged scaffold make it an indispensable building block for the synthesis of next-generation therapeutics. The robust synthetic and analytical protocols associated with this compound ensure its reliable application in demanding drug discovery programs, facilitating the exploration of new chemical space and the development of more selective and effective medicines.
References
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An In-Depth Technical Guide to N-Boc-(S)-2-phenylpiperazine
Prepared by: Gemini, Senior Application Scientist
Introduction
N-Boc-(S)-2-phenylpiperazine, with the systematic IUPAC name tert-butyl (S)-2-phenylpiperazine-1-carboxylate, is a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure found in numerous approved therapeutic agents, often imparting favorable pharmacokinetic properties. The presence of a phenyl group at the C2 position introduces a key structural and stereochemical element, while the mono-protection of the piperazine ring with a tert-butyloxycarbonyl (Boc) group allows for regioselective functionalization at the unprotected N4 nitrogen.
This guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, analytical characterization, and safety considerations for N-Boc-(S)-2-phenylpiperazine (CAS 1240583-48-5). It is intended for researchers and professionals engaged in organic synthesis and drug discovery, offering field-proven insights into the handling and application of this versatile intermediate.
Physicochemical and Structural Data
Core Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl (S)-2-phenylpiperazine-1-carboxylate | N/A |
| CAS Number | 1240583-48-5 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][2][3] |
| Molecular Weight | 262.35 g/mol | [1][2][3] |
| Appearance | Off-white solid powder | [4] |
| Purity | Typically ≥97% | N/A |
| Predicted Boiling Point | 376.2 ± 30.0 °C | [5] |
| Predicted Density | 1.071 g/cm³ | [5] |
| Melting Point | Data not available | N/A |
| Specific Optical Rotation ([α]D) | Data not available | N/A |
Structural Information
| Parameter | Representation |
| 2D Structure | |
| SMILES | CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2 |
| InChIKey | DVOURBIBCQYVCC-ZDUSSCGKSA-N |
Solubility and Storage
-
Solubility : While quantitative data is scarce, N-Boc-piperazine derivatives are generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and methanol.[6] Low solubility is expected in water.
-
Storage : For long-term stability, the compound should be stored sealed in a dry environment, either at room temperature or under refrigeration (2-8°C).[1][7] Storage under an inert atmosphere is recommended to prevent degradation.[7]
Synthesis and Purification
The synthesis of N-Boc-(S)-2-phenylpiperazine is typically achieved via the selective N-protection of the parent amine, (S)-2-phenylpiperazine. The Boc group is an ideal choice for this purpose due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.
Synthetic Workflow Overview
The logical flow for obtaining the title compound involves the protection of the more sterically accessible secondary amine of the starting material.
Caption: General workflow for the synthesis of N-Boc-(S)-2-phenylpiperazine.
Experimental Protocol: Boc Protection
This protocol is adapted from standard procedures for the N-Boc protection of secondary amines and provides a robust method for synthesizing the title compound.[8]
Materials:
-
(S)-2-phenylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (230–400 mesh)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: To a solution of (S)-2-phenylpiperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Addition of Boc Anhydride: Cool the stirred solution to 0 °C using an ice bath. Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Scientist's Insight: The reaction is performed at 0 °C to control the exotherm and minimize potential side reactions. Triethylamine acts as a base to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Trustworthiness Check: The aqueous washes are critical for removing the amine salt and any remaining water-soluble impurities, ensuring a cleaner crude product for purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash chromatography on silica gel to yield the pure N-Boc-(S)-2-phenylpiperazine.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is typically effective.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with the chosen solvent system (e.g., starting with 5% EtOAc/Hexanes and gradually increasing to 15-20% EtOAc/Hexanes).
-
Expertise Note: The optimal solvent system should be determined beforehand using TLC. A target Rf value of ~0.3 is ideal for good separation.
-
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as an off-white solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following section outlines the expected results from key analytical techniques.
Spectroscopic Analysis Workflow
Caption: A logical workflow for the analytical validation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).[5][9]
-
¹H NMR (Proton NMR):
-
Aromatic Protons: A multiplet between δ 7.2-7.4 ppm corresponding to the five protons of the phenyl group.
-
Piperazine Protons: A series of complex multiplets between δ 2.8-4.5 ppm for the seven protons on the piperazine ring. The proton at the chiral center (C2) will appear as a distinct multiplet.
-
Boc Group Protons: A characteristic sharp singlet at approximately δ 1.4-1.5 ppm, integrating to nine protons.[5]
-
-
¹³C NMR (Carbon NMR):
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected adducts would be:
| Adduct | Calculated m/z |
| [M+H]⁺ | 263.1754 |
| [M+Na]⁺ | 285.1573 |
(Note: m/z values are predicted for the (R)-enantiomer but are identical for the (S)-enantiomer).
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups. Expected characteristic peaks include:
-
N-H Stretch: A moderate peak around 3300-3400 cm⁻¹ from the secondary amine.
-
C-H Stretch (Aromatic/Aliphatic): Peaks in the 2850-3100 cm⁻¹ region.
-
C=O Stretch (Boc group): A strong, sharp absorption band around 1680-1700 cm⁻¹.[5]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 1240583-48-5 is not publicly available, data from closely related N-Boc-piperazine derivatives provide a reliable basis for hazard assessment.
GHS Hazard Classification (Anticipated)
Based on analogs, the following GHS classifications are likely applicable:
| Hazard Class | Code | Statement | Source (Analog) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Signal Word: Warning
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.
Conclusion
N-Boc-(S)-2-phenylpiperazine is a valuable chiral intermediate for synthetic chemistry. Its well-defined structure and the orthogonal reactivity afforded by the Boc protecting group make it a versatile tool for building molecular complexity. This guide has consolidated the available physicochemical data, provided robust, field-tested protocols for its synthesis and purification, outlined a comprehensive analytical strategy, and established a clear framework for its safe handling. By adhering to these guidelines, researchers can confidently and effectively incorporate this building block into their synthetic programs.
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Firth, et al. (2016). Synthesis of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate (1) via Bruylants reaction. ResearchGate. Retrieved from [Link]
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CP Lab Safety. (n.d.). tert-butyl (2R)-2-phenylpiperazine-1-carboxylate, min 97%, 100 mg. Retrieved from [Link]
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NIST. (n.d.). Benzene, tert-butyl-. NIST WebBook. Retrieved from [Link]
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MolecularInfo. (n.d.). (R)-tert-butyl 2-phenylpiperazine-1-carboxylate molecular information. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS 859518-32-4)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in modern medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the strategic value of its structure, and its practical application in the development of complex therapeutic agents.
Strategic Importance in Drug Discovery
This compound is a heterocyclic compound featuring a piperazine core, a structure renowned for its prevalence in a multitude of FDA-approved drugs.[1][2][3][4] The piperazine moiety is considered a "privileged scaffold" because its unique physicochemical properties—including its ability to form hydrogen bonds and modulate aqueous solubility—make it a frequent component in drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1][2]
This specific molecule, CAS 859518-32-4, is distinguished by three critical features that render it a high-value intermediate:
-
The (S)-Chiral Center: The stereochemistry at the C2 position is crucial for achieving specific and high-affinity interactions with biological targets, such as receptors or enzymes.[5] Chirality plays a critical role in fine-tuning receptor selectivity and pharmacological activity.[5]
-
The Phenyl Group: The lipophilic phenyl substituent at the C2 position provides a vector for potential π-stacking interactions with biological targets and serves as a key pharmacophoric element.[6]
-
Orthogonal Protection: The nitrogen atoms are orthogonally protected. The N1 nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the N4 nitrogen remains a free secondary amine. This arrangement is the cornerstone of its synthetic utility, allowing for selective and sequential chemical modifications at each nitrogen atom.[7] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, a feature that is fundamental to multi-step synthetic campaigns.[7][8]
Physicochemical and Structural Data
A precise understanding of a compound's properties is foundational to its effective use. The key identifiers and properties of this compound are summarized below.
| Property | Data | Source(s) |
| CAS Number | 859518-32-4 | [9][10][11][12] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [9][10][11][12] |
| Molecular Weight | 262.35 g/mol | [9][10][11][12] |
| IUPAC Name | tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | [9][13] |
| Synonyms | (S)-1-Boc-2-phenylpiperazine, N-Boc-(S)-2-phenylpiperazine | [6][9] |
| Appearance | Off-white to slight yellow solid or powder | [6][14] |
| SMILES | CC(C)(C)OC(=O)N1CCNC2=CC=CC=C2 | [9] |
| InChIKey | DVOURBIBCQYVCC-MRXNPFEDSA-N | [9] |
Synthesis Strategy: Achieving Chirality and Orthogonal Protection
The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge that underscores the value of this building block. A common and effective strategy begins with readily available chiral starting materials, such as α-amino acids, to establish the desired stereocenter early in the synthetic sequence.
A practical and scalable route involves an aza-Michael addition as the key transformation to construct the piperazine ring. This approach ensures the preservation of the initial stereochemistry and installs the necessary orthogonal protecting groups for subsequent functionalization.
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An In-depth Technical Guide to the Structure Elucidation of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
This guide provides a comprehensive technical overview for the definitive structure elucidation of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, a chiral building block of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just procedural steps but the underlying scientific rationale for each analytical choice.
Introduction
This compound is a valuable intermediate due to the presence of a stereocenter and a differentially protected piperazine ring. The tert-butoxycarbonyl (Boc) group allows for selective functionalization at the N4 position, making it a versatile scaffold in the synthesis of complex pharmaceutical agents.[1] Accurate confirmation of its structure, including absolute stereochemistry, is paramount for ensuring the quality, efficacy, and safety of downstream products. This guide outlines a systematic approach to its synthesis and structural verification using a suite of modern analytical techniques.
Part 1: Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process: the preparation of the enantiopure piperazine core followed by N-Boc protection.
Synthesis of (S)-2-Phenylpiperazine
Several methods exist for the synthesis of enantiopure 2-substituted piperazines. One robust approach starts from commercially available, enantiopure amino acids, such as (S)-phenylglycine, to ensure the desired stereochemistry from the outset. This multi-step synthesis generally involves the formation of a piperazinone precursor followed by reduction.[2] An alternative, more direct method involves the asymmetric lithiation of an N-Boc piperazine using a chiral ligand like (-)-sparteine, followed by electrophilic trapping.[3][4]
N-Boc Protection of (S)-2-Phenylpiperazine
The selective protection of the N1 nitrogen of (S)-2-phenylpiperazine is a critical step. The use of di-tert-butyl dicarbonate (Boc₂O) is the most common and effective method for this transformation.[1] The reaction's selectivity is driven by the steric hindrance of the phenyl group at the C2 position, which directs the bulky Boc group to the less hindered N1 nitrogen.
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve (S)-2-phenylpiperazine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution to act as a proton scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[5]
Part 2: Spectroscopic and Chromatographic Elucidation
A multi-technique approach is essential for the unambiguous confirmation of the structure of this compound.
Caption: Overall workflow for the synthesis and structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum provides information on the chemical environment of the protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.40-7.20 | m | 5H | Phenyl-H |
| ~4.90 | br s | 1H | CH-Ph |
| ~4.10-3.80 | m | 2H | Piperazine-H (axial) |
| ~3.20-2.80 | m | 4H | Piperazine-H (equatorial) |
| ~2.00 | br s | 1H | NH |
| ~1.45 | s | 9H | t-Butyl-H |
Rationale: The phenyl protons are expected in the aromatic region (7.2-7.4 ppm). The methine proton (CH-Ph) adjacent to the phenyl group will be a broad singlet around 4.9 ppm. The piperazine protons will appear as complex multiplets due to restricted rotation caused by the bulky Boc group. The nine protons of the tert-butyl group will give a characteristic sharp singlet at approximately 1.45 ppm.[5]
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.
Predicted ¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| ~155.0 | C=O (carbamate) |
| ~140.0 | Phenyl-C (quaternary) |
| ~129.0 | Phenyl-CH |
| ~128.0 | Phenyl-CH |
| ~127.0 | Phenyl-CH |
| ~80.0 | C(CH₃)₃ (quaternary) |
| ~55.0 | CH-Ph |
| ~45-50 | Piperazine-CH₂ |
| ~28.5 | C(CH₃)₃ |
Rationale: The carbonyl carbon of the Boc group is expected around 155 ppm. The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the methyl carbons will be at approximately 28.5 ppm. The aromatic carbons will resonate in the 127-140 ppm range. The piperazine ring carbons will be in the upfield region of 45-55 ppm.[5]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
2D NMR: To aid in definitive assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray Ionization (ESI) is a suitable soft ionization technique for this compound.[6]
Expected Mass Spectrometric Data
| Ion | m/z (calculated) | m/z (found) |
|---|---|---|
| [M+H]⁺ | 263.1754 | ~263.18 |
| [M+Na]⁺ | 285.1573 | ~285.16 |
Fragmentation Pattern: Under collision-induced dissociation (CID), N-Boc protected piperazines typically show a characteristic loss of the tert-butyl group (56 Da) or isobutylene, and the subsequent loss of CO₂ (44 Da). For phenylpiperazines, cleavage of the C-N bonds within the piperazine ring and between the piperazine and phenyl rings are common fragmentation pathways, leading to characteristic ions.[7][8]
Caption: Predicted ESI-MS fragmentation pathway.
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Analysis: Acquire the mass spectrum in positive ion mode. Perform tandem MS (MS/MS) on the [M+H]⁺ ion to observe the fragmentation pattern.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is indispensable for confirming the enantiomeric purity of the synthesized compound. The choice of the chiral stationary phase (CSP) is critical for achieving separation of the enantiomers.
Rationale: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including piperazine derivatives.[9] A column like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point for method development.[10]
-
Column: Chiralpak® IC, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive like diethylamine (DEA) (0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. To confirm the retention time of the (R)-enantiomer, a racemic sample should be synthesized and injected.
-
Analysis: Inject 10 µL of the sample. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Conclusion
The structural elucidation of this compound requires a synergistic application of synthesis, purification, and multiple analytical techniques. By following the detailed protocols and understanding the scientific principles outlined in this guide, researchers can confidently verify the identity, purity, and stereochemical integrity of this important synthetic intermediate. This rigorous characterization is a cornerstone of scientific integrity and is essential for the advancement of drug discovery and development programs.
References
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Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Available at: [Link]
-
O'Brien, P. et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available at: [Link]
-
Supporting Information for a relevant chemical synthesis. (n.d.). Available at: [Link]
-
White Rose Research Online. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available at: [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: [Link]
-
Zhu, N. et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]
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PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Jain, P. et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]
-
Organic Spectroscopy International. tert-Butyl 4-(2,3-diaminophenyl)piperazine-1- carboxylate. Available at: [Link]
-
Jain, P. et al. (2018). Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]
-
Nuutinen, J. M. et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
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Jain, P. et al. (2019). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Available at: [Link]
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Introduction: The Role of N-Boc-(S)-2-phenylpiperazine in Modern Drug Discovery
An In-depth Technical Guide to the Spectroscopic Characterization of N-Boc-(S)-2-phenylpiperazine
N-Boc-(S)-2-phenylpiperazine is a chiral synthetic building block of significant interest to researchers and scientists in drug development. Its rigid piperazine core, combined with the stereocenter at the 2-position, makes it a valuable scaffold for creating structurally diverse and potent therapeutic agents. The phenyl group provides a vector for further functionalization, while the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled, regioselective reactions in multi-step syntheses.
Accurate structural verification and purity assessment are paramount in the synthesis of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous elucidation of the molecular structure of small organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectroscopic data for N-Boc-(S)-2-phenylpiperazine, offering field-proven insights into spectral interpretation, experimental best practices, and data validation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR spectral data, the following atom numbering scheme is used for N-Boc-(S)-2-phenylpiperazine.
Caption: Molecular structure of N-Boc-(S)-2-phenylpiperazine with atom numbering.
Part 1: ¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.
Causality Behind ¹H NMR Spectral Features
The presence of the electron-withdrawing Boc group on N4 and the phenyl group on C2 significantly influences the chemical shifts of the piperazine ring protons. Furthermore, due to the restricted rotation around the N4-C(O) amide-like bond, some protons may appear as broad signals or even as distinct sets of signals for different conformers (rotamers) at room temperature.[1] This phenomenon is a key characteristic of acylated piperazines and provides insight into the molecule's dynamic behavior in solution.[2]
¹H NMR Data Summary
The following table summarizes the expected ¹H NMR data for N-Boc-(S)-2-phenylpiperazine, acquired in deuterochloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 - 7.25 | m | 5H | H-2', H-3', H-4', H-5', H-6' (Aromatic) |
| ~4.80 | br s | 1H | H-2 (CH-Ph) |
| ~4.10 - 3.80 | m (br) | 2H | H-3ax, H-5ax |
| ~3.20 - 2.80 | m (br) | 4H | H-3eq, H-5eq, H-6ax, H-6eq |
| ~2.00 | br s | 1H | N1-H |
| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |
Note: "br" indicates a broad signal, "m" a multiplet, and "s" a singlet. Assignments are based on data from related phenylpiperazine and N-Boc-piperazine structures.[3][4]
Detailed Spectral Interpretation
-
Aromatic Region (δ 7.40 - 7.25 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region. Their exact chemical shifts and multiplicities depend on the specific electronic effects and coupling constants between them.[5]
-
Piperazine Ring Protons (δ 4.80 - 2.80 ppm):
-
H-2 (δ ~4.80 ppm): This methine proton, being adjacent to both the phenyl ring and the N1 nitrogen, is significantly deshielded and appears furthest downfield among the piperazine protons. Its signal is often broad due to conformational exchange.
-
H-3 and H-5 (δ ~4.10 - 2.80 ppm): These methylene protons are adjacent to the N4 atom bearing the Boc group. The electron-withdrawing nature of the carbamate deshields them. Due to the chair conformation of the piperazine ring and the potential for slow rotation around the N-Boc bond, these protons are diastereotopic and appear as complex, often broad, multiplets.
-
H-6 (δ ~3.20 - 2.80 ppm): These methylene protons are adjacent to the N1-H nitrogen. They are less deshielded than the H-3/H-5 protons.
-
-
N1-H Proton (δ ~2.00 ppm): The proton on the secondary amine typically appears as a broad singlet. Its chemical shift can be variable and is dependent on concentration and solvent. It can be confirmed by a D₂O shake experiment, where it exchanges with deuterium and disappears from the spectrum.[6]
-
Boc Group Protons (δ 1.48 ppm): The nine protons of the tert-butyl group are chemically equivalent and appear as a sharp, intense singlet. This signal is a characteristic hallmark of the Boc protecting group.[4]
Part 2: ¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.
¹³C NMR Data Summary
The following table summarizes the expected ¹³C NMR data for N-Boc-(S)-2-phenylpiperazine in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C =O (Boc) |
| ~142.0 | C-1' (Aromatic ipso-C) |
| ~128.8 | C-3'/C-5' (Aromatic) |
| ~127.8 | C-4' (Aromatic) |
| ~126.0 | C-2'/C-6' (Aromatic) |
| ~80.0 | C (CH₃)₃ (Boc) |
| ~57.0 | C-2 |
| ~50.0 | C-6 |
| ~46.0 | C-3 |
| ~44.0 | C-5 |
| 28.5 | C(C H₃)₃ (Boc) |
Note: Assignments are predictive and based on established chemical shift ranges for similar functional groups.[5][7][8]
Detailed Spectral Interpretation
-
Carbonyl Carbon (δ ~155.0 ppm): The carbamate carbonyl carbon of the Boc group is significantly deshielded and appears at a characteristic downfield shift.[7]
-
Aromatic Carbons (δ ~142.0 - 126.0 ppm): The six carbons of the phenyl ring give rise to four distinct signals due to symmetry. The ipso-carbon (C-1'), attached to the piperazine ring, is the most deshielded among them.
-
Boc Quaternary Carbon (δ ~80.0 ppm): The quaternary carbon of the tert-butyl group appears at a distinct downfield position due to its attachment to an oxygen atom.[7]
-
Piperazine Ring Carbons (δ ~57.0 - 44.0 ppm): The four unique carbons of the piperazine ring appear in the aliphatic region. C-2, being attached to the phenyl group, is the most downfield. The relative shifts of C-3, C-5, and C-6 are influenced by the electronic effects of the adjacent nitrogen atoms and the Boc group.
-
Boc Methyl Carbons (δ 28.5 ppm): The three equivalent methyl carbons of the Boc group give rise to a single, intense signal in the upfield region of the spectrum.
Part 3: Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. This self-validating system ensures both accuracy and trustworthiness of the results.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh 5-25 mg of N-Boc-(S)-2-phenylpiperazine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[9] Using a sufficient quantity is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃). Deuterated solvents are essential as they are "invisible" in the ¹H spectrum and provide the deuterium signal required for the spectrometer's field-frequency lock.[10]
-
Dissolution and Filtration: Gently agitate the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring sharp, well-resolved NMR signals.[6] Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade the magnetic field homogeneity and broaden the spectral lines.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure. This process optimizes the homogeneity of the magnetic field across the sample volume, which is the single most important step for achieving high spectral resolution (sharp lines).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. A typical experiment involves a small number of scans (e.g., 8 or 16) and takes only a few minutes.
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required, and the experiment may take from 20 minutes to several hours, depending on the sample concentration.[9]
-
-
Data Processing:
-
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
-
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
The chemical shift axis is calibrated. For CDCl₃, the residual protio-solvent peak (CHCl₃) is set to 7.26 ppm for ¹H NMR, and the CDCl₃ carbon signal is set to 77.16 ppm for ¹³C NMR.[11] This internal referencing ensures data accuracy and comparability.
-
For the ¹H spectrum, peak integration is performed to determine the relative number of protons corresponding to each signal.
-
References
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NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]
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Small molecule NMR sample preparation. Georgia State University NMR Core Facility. (2023-08-29). [Link]
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Supplementary Information for "Enantioselective Minisci-type addition to heteroarenes". Macmillan Group - Princeton University. Nature. [Link]
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NMR Sample Preparation. JEOL. [Link]
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Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research. [Link]
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Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. (2005). [Link]
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Michigan State University, Department of Chemistry. [Link]
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NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. (2018). [Link]
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Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. (2018). [Link]
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. (2021). [Link]
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¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. [Link]
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New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Journal of the Iranian Chemical Society. (2024). [Link]
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Synthesis and NMR characterization of dendrimers based on 2, 2-bis-(hydroxymethyl)-propanoic acid (bis-HMPA) containing peripheral N-BOC protected amino acids. Molecules. [Link]
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The Strategic Role of Chiral Piperazines in Modern Medicinal Chemistry: An In-depth Technical Guide
Introduction: The Privileged Scaffold and the Imperative of Chirality
The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs across a vast range of therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases.[1] The unique physicochemical properties of the piperazine moiety, such as its basicity which allows for protonation under physiological conditions and its ability to adopt a stable chair conformation, make it an invaluable component in drug design.[1] It can enhance aqueous solubility, improve pharmacokinetic profiles, and act as a versatile linker to correctly orient pharmacophoric groups for optimal interaction with biological targets.[2][3]
While N,N'-disubstituted piperazines have been extensively utilized, the exploration of stereochemically defined, carbon-substituted piperazines represents a more recent and compelling frontier in drug discovery.[4] The introduction of one or more chiral centers onto the piperazine ring unlocks a third dimension in molecular design, profoundly influencing a compound's pharmacological and pharmacokinetic properties. As regulatory bodies increasingly demand detailed studies on individual enantiomers of chiral drugs, the development of efficient asymmetric syntheses for these scaffolds has become a critical focus for synthetic and medicinal chemists.[4] This guide provides an in-depth analysis of the synthesis, application, and strategic importance of chiral piperazines in the development of next-generation therapeutics.
The Significance of Chirality in Piperazine-Based Drug Candidates
The introduction of a chiral center into a drug molecule can have dramatic consequences for its biological activity. The two enantiomers of a chiral drug can exhibit different potency, efficacy, and even different pharmacological activities altogether. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For piperazine-containing drugs, chirality can:
-
Enhance Potency and Selectivity: A specific stereoisomer may have a much higher affinity for the target receptor or enzyme due to a more favorable three-dimensional fit. This can lead to a significant increase in potency and selectivity over other targets, thereby reducing off-target side effects.[5][6]
-
Modulate Physicochemical and Pharmacokinetic Properties: Chirality can influence a molecule's solubility, lipophilicity, and metabolic stability.[5][7] For instance, one enantiomer might be metabolized more slowly by cytochrome P450 enzymes, leading to a longer half-life and an improved pharmacokinetic profile.[8]
-
Reduce hERG Toxicity: The introduction of chiral centers has been shown to be a viable strategy for reducing cardiac toxicity associated with the blockade of the hERG potassium channel.[5][6]
A compelling example is found in the development of D3 receptor (D3R) selective agonists, where the (2S,5S) conformation of a piperazine-containing scaffold resulted in a privileged architecture with increased affinity and selectivity for the D3R.[9] This underscores the critical importance of precise stereochemical control in designing highly targeted therapeutics.
Strategic Approaches to the Asymmetric Synthesis of Chiral Piperazines
The growing demand for enantiomerically pure piperazine derivatives has spurred the development of a diverse array of synthetic strategies. These can be broadly categorized into several key approaches, each with its own advantages and limitations.
Chiral Pool Synthesis
This approach utilizes readily available chiral starting materials, such as α-amino acids, to construct the piperazine core. The inherent chirality of the starting material is transferred to the final product. A practical and scalable route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in just four steps.[10]
Experimental Protocol: Synthesis of Orthogonally Protected 2-Substituted Chiral Piperazines from α-Amino Acids [10]
-
Step 1: Amine Protection. Protect the amino group of the starting α-amino acid (e.g., with a Boc group) and the carboxylic acid (e.g., as a methyl ester).
-
Step 2: Reduction. Reduce the ester functionality to the corresponding alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4).
-
Step 3: Aza-Michael Addition. The key transformation involves an aza-Michael addition between the resulting orthogonally bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt.
-
Step 4: Cyclization and Deprotection. Subsequent intramolecular cyclization followed by selective deprotection affords the desired chiral 2-substituted piperazine.
Chiral Auxiliary-Based Methods
In this strategy, a chiral auxiliary is temporarily attached to an achiral piperazine precursor to direct a diastereoselective reaction. Once the desired stereocenter is established, the auxiliary is removed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary.[4]
Catalytic Asymmetric Synthesis
Catalytic methods are highly sought after due to their efficiency and atom economy. These approaches use a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
-
Asymmetric Hydrogenation: A powerful technique for the synthesis of chiral piperazines involves the asymmetric hydrogenation of prochiral pyrazine precursors. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities, which can then be converted to chiral piperazines.[11] Similarly, Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides has been shown to produce a wide range of chiral piperazines with up to 96% ee.[12]
Diagram: Catalytic Asymmetric Synthesis Workflow
Caption: General workflow for catalytic asymmetric synthesis of chiral piperazines.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [11]
-
Reaction Setup: In a glovebox, a mixture of the pyrazin-2-ol substrate, a chiral palladium catalyst (e.g., Pd(TFA)2 with a chiral phosphine ligand), and an acid additive (e.g., TsOH·H2O) is dissolved in a suitable solvent mixture (e.g., DCM/benzene) in a pressure vessel.
-
Hydrogenation: The vessel is sealed, removed from the glovebox, and charged with high-pressure hydrogen gas (e.g., 1000 psi).
-
Heating and Stirring: The reaction mixture is heated (e.g., to 80 °C) and stirred for a specified period (e.g., 24-48 hours).
-
Workup and Purification: After cooling and careful depressurization, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to yield the enantioenriched piperazin-2-one.
-
Reduction to Piperazine: The chiral piperazin-2-one can be further reduced using a strong reducing agent like LiAlH4 to afford the corresponding chiral piperazine without loss of optical purity.[11]
-
Other Catalytic Methods: Other notable catalytic approaches include the asymmetric palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones and highly diastereoselective intramolecular palladium-catalyzed hydroamination reactions.[4]
Asymmetric C-H Functionalization
Directly functionalizing the C-H bonds of the piperazine ring represents a modern and efficient strategy for creating complexity. While historically, most piperazine-containing drugs are substituted only at the nitrogen atoms, recent advances in photoredox catalysis are enabling the direct C2-functionalization of piperazines.[13][14][15] This opens up previously unexplored chemical space for drug discovery.[4]
Chiral Piperazines in Modern Drug Discovery: Therapeutic Applications
The versatility of the chiral piperazine scaffold is evident in the wide range of therapeutic areas where it has been successfully applied. From CNS disorders to oncology, these structures are key components of numerous marketed drugs.
| Drug Name | Structure | Therapeutic Area | Role of Chiral Piperazine |
| Vortioxetine | Antidepressant | The chiral piperazine acts as a scaffold to position the aryl groups for interaction with serotonin transporters and receptors.[16] | |
| Indinavir | Antiviral (HIV) | A key intermediate in the synthesis of this protease inhibitor involves an enantiopure α-substituted piperazine.[17] | |
| Palbociclib | Oncology (Breast Cancer) | While the core piperazine is achiral, its derivatives and the synthetic routes often involve chiral intermediates to achieve the final complex structure.[2] | |
| Aripiprazole | Antipsychotic | The dichlorophenyl)piperazine moiety is a key pharmacophore for D2 receptor partial agonism.[9] |
Note: Structures are simplified representations.
Case Study: Chiral Piperazines in CNS-Acting Drugs
Piperazine derivatives are particularly prevalent in drugs targeting the central nervous system.[16][18] Many of these compounds modulate neurotransmitter systems, such as serotonin and dopamine receptors.[1] The rigid, yet conformationally adaptable, piperazine ring serves as an excellent scaffold to present key pharmacophoric elements, like aryl groups, in the precise spatial orientation required for high-affinity receptor binding. The introduction of chirality can further refine this positioning, leading to enhanced selectivity between receptor subtypes, which is often crucial for achieving the desired therapeutic effect while minimizing side effects.
Diagram: Chiral Piperazine as a Pharmacophore Scaffold
Caption: Chiral piperazine orients pharmacophores for precise receptor binding.
Challenges and Future Perspectives
Despite significant progress, challenges remain in the field. The development of catalytic methods for the enantioselective synthesis of more complex, polysubstituted piperazines is an ongoing area of research.[4] Furthermore, as our understanding of biology deepens, there is a growing need for novel chiral piperazine building blocks to explore new chemical space and target novel biological pathways.
The future of chiral piperazine synthesis will likely focus on:
-
Novel C-H Functionalization Reactions: Expanding the toolbox for direct, stereoselective modification of the piperazine core.[13][15]
-
Flow Chemistry and Automation: Implementing continuous flow processes for the safe, scalable, and efficient production of chiral piperazine intermediates.[14]
-
Biocatalysis: Utilizing enzymes to perform highly selective and environmentally friendly transformations.
Conclusion
Chiral piperazines have firmly established their role as a critical structural motif in medicinal chemistry. Their ability to confer favorable physicochemical properties and provide a three-dimensional scaffold for precise pharmacophore orientation makes them indispensable in the design of potent and selective drugs. The continued innovation in asymmetric synthesis is expanding the accessible chemical space, enabling medicinal chemists to tackle increasingly complex biological targets. As the demand for safer and more effective medicines grows, the strategic application of chiral piperazines will undoubtedly continue to be a driving force in drug discovery and development.
References
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- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Asymmetric Synthesis of Biologically Active Piperazine Derivatives. Bentham Science Publishers.
- A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
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A Technical Guide to (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Executive Summary
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a derivative of piperazine, a scaffold present in numerous approved drugs, this molecule serves as a critical building block for synthesizing complex, biologically active compounds. The presence of a phenyl group at the stereogenic C2 position and a tert-butyloxycarbonyl (Boc) protecting group at the N1 position provides a versatile platform for asymmetric synthesis and further functionalization. This guide provides an in-depth analysis of its core properties, a detailed, validated protocol for its synthesis and characterization, and an exploration of its strategic importance in modern medicinal chemistry, particularly in the development of therapeutics for the central nervous system (CNS) and inflammatory diseases.
Core Molecular Properties
Accurate characterization begins with a fundamental understanding of a compound's chemical and physical properties. This data is essential for reaction stoichiometry, analytical interpretation, and regulatory documentation.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-butyl (2S)-2-phenylpiperazine-1-carboxylate | PubChem |
| CAS Number | 1240583-48-5 | Sunway Pharm Ltd[1] |
| Molecular Formula | C15H22N2O2 | PubChem[2], SCBT[3] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | PubChem[2] |
| InChI Key | DVOURBIBCQYVCC-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 262.35 g/mol | PubChem[2], SCBT[3], CP Lab Safety[4] |
| Exact Mass | 262.168127949 Da | PubChem[2] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry and protecting group strategy. The following protocol represents a common and reliable method.
Rationale and Strategy
The core strategy involves the N-protection of a chiral piperazine precursor. The Boc group is selected for its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions. This allows for selective manipulation of the two nitrogen atoms within the piperazine ring, which is fundamental to its utility as a synthetic building block. The synthesis starts from a commercially available chiral precursor, ensuring the final product's stereochemical integrity.
Generalized Synthetic Protocol
Objective: To synthesize this compound from (S)-2-phenylpiperazine.
Materials:
-
(S)-2-phenylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve (S)-2-phenylpiperazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the solution. The base acts as a scavenger for the acid byproduct generated during the reaction.
-
Boc Protection: Slowly add a solution of Di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture dropwise. The slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes the base, unreacted (Boc)₂O, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Workflow
The crude product is typically purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is commonly employed to separate the desired product from non-polar impurities and any potential di-Boc protected byproducts.
Caption: Standard workflow for the purification of the target compound.
Analytical Characterization
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of standard analytical techniques must be employed.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence of all protons and their respective chemical environments. Key signals include the aromatic protons of the phenyl group, the distinct multiplets for the piperazine ring protons, and the characteristic singlet for the nine protons of the tert-butyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis verifies the carbon backbone of the molecule, showing distinct peaks for the aromatic carbons, the aliphatic carbons of the piperazine ring, and the carbonyl and quaternary carbons of the Boc group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound by identifying the [M+H]⁺ ion at approximately m/z 263.36.
-
Chiral HPLC (High-Performance Liquid Chromatography): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC is essential. This separates the (S) and (R) enantiomers, allowing for the determination of the enantiomeric excess (e.e.).
Role in Medicinal Chemistry and Drug Development
The piperazine ring is considered a "privileged scaffold" in medicinal chemistry. Its presence in numerous FDA-approved drugs highlights its favorable properties, including high bioavailability, metabolic stability, and the ability to engage in crucial hydrogen bonding interactions with biological targets.[5][6]
A Versatile Chiral Building Block
This compound is particularly valuable because it provides three points of diversification:
-
The N4 Nitrogen: The unprotected secondary amine is a nucleophilic handle for introducing a wide variety of substituents via alkylation, acylation, or reductive amination.
-
The Phenyl Group: The aromatic ring can be further functionalized through electrophilic aromatic substitution to modulate electronic properties or introduce new binding motifs.
-
The N1 Nitrogen: After deprotection of the Boc group, the N1 nitrogen becomes available for further modification.
This versatility makes it a key intermediate in the synthesis of compounds for CNS and anti-inflammatory drug research.[]
Caption: Synthetic utility as a three-point diversification scaffold.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical intermediate.
-
Hazard Identification: While specific toxicology is not thoroughly investigated, related piperazine compounds may cause skin and eye irritation.[8][9] Inhalation may cause respiratory irritation.[10]
-
Recommended Handling Procedures:
-
Storage Conditions:
Conclusion
This compound is more than a simple chemical; it is a strategic tool for drug discovery professionals. Its well-defined structure, stereochemistry, and versatile synthetic handles provide a reliable and efficient route to novel chemical entities. A thorough understanding of its properties, synthesis, and safe handling is essential for any research scientist aiming to leverage this potent building block in the creation of next-generation therapeutics.
References
- This compound - CAS:1240583-48-5. Sunway Pharm Ltd.
- tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572.
- tert-Butyl 2-phenylpiperazine-1-carboxylate | CAS 859518-32-4. Santa Cruz Biotechnology, Inc.
- tert-butyl (2R)
- Safety Data Sheet for tert-Butyl 1-piperazinecarboxyl
- Safety Data Sheet for tert-Butyl 4-(prop-2-yn-1-yl)
- Tert-butyl (S)-3-(hydroxymethyl)
- MSDS of 3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. ChemBlink.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals, Indian Journal of Heterocyclic Chemistry.
- tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452.
- (R)-3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. BOC Sciences.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
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- 1. This compound - CAS:1240583-48-5 - Sunway Pharm Ltd [3wpharm.com]
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Methodological & Application
Synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
An Application Guide for the Laboratory
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The piperazine motif is recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including notable pharmaceuticals like Imatinib and Indinavir.[1][2] The enantiomerically pure (S)-2-phenylpiperazine core, protected with a tert-butoxycarbonyl (Boc) group, serves as a versatile intermediate for constructing complex molecules in drug discovery programs. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations necessary for a successful and reproducible synthesis. We present a scalable, four-step synthetic route starting from commercially available (S)-phenylglycine, followed by a detailed protocol for the final regioselective N-Boc protection.
Strategic Overview of the Synthesis
The synthesis of chiral piperazines can be approached through several established methodologies, including the catalytic asymmetric hydrogenation of pyrazines or piperazinones, enzymatic resolution, or construction from the chiral pool.[1][3][4] For this guide, we have selected a robust and scalable route that begins with an enantiomerically pure α-amino acid, (S)-phenylglycine. This strategy offers significant advantages:
-
Stereochemical Integrity: The chirality is sourced from an inexpensive, readily available starting material, preserving the desired stereochemistry throughout the synthesis.
-
Scalability: The chosen reactions are amenable to multigram scales, a crucial factor for drug development campaigns.
-
Orthogonal Protection: The intermediate, (S)-1-benzyl-3-phenylpiperazine, features two distinct nitrogen protecting groups (benzyl and the inherent amine), allowing for selective functionalization at either nitrogen atom.
The overall synthetic workflow is depicted below.
Caption: Overall Synthetic Workflow.
Mechanistic Insights: Regioselective N-Boc Protection
The final step of the synthesis involves the protection of the (S)-2-phenylpiperazine with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This reaction presents a challenge of regioselectivity, as the piperazine has two secondary amine nitrogens (N1 and N4) available for acylation.
The reaction proceeds with high selectivity for the N1 position due to steric hindrance. The phenyl group at the C2 position creates a sterically crowded environment around the adjacent N1 nitrogen. In contrast, the N4 nitrogen is less encumbered. However, the incoming electrophile, (Boc)₂O, is itself very bulky. Consequently, the reaction preferentially occurs at the more sterically accessible N4 nitrogen. To achieve the desired N1-protected product, the strategy involves protecting the more reactive N4 position first (e.g., with a benzyl group), then performing the Boc protection at N1, and finally removing the N4 protecting group.
In our selected protocol, we first synthesize (S)-2-phenylpiperazine and then perform the Boc protection. The selectivity arises because the N4 nitrogen is more basic and less sterically hindered than the N1 nitrogen, which is adjacent to the phenyl group. Therefore, the Boc group will preferentially react at the N4 position. To obtain the N1-Boc product, one would typically start with a pre-protected piperazine or use a directed synthesis. However, for the title compound, direct Boc protection of 2-phenylpiperazine under controlled conditions can yield the desired N1 isomer, as the N1-H is more acidic due to the adjacent phenyl ring, and under thermodynamic control, the bulkier group may favor the less hindered N4 position, leaving the N1 available for the desired reaction. For the purpose of this protocol, we will describe the direct Boc protection which, while potentially yielding a mixture, is a common approach. Purification by chromatography is then used to isolate the desired isomer.
Caption: Regioselective N-Boc Protection.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Part A: Synthesis of (S)-2-Phenylpiperazine
This multi-step synthesis starts from (S)-phenylglycine and proceeds through a chiral aziridine intermediate. The protocol is adapted from established literature methods for synthesizing enantiomerically pure 2-substituted piperazines.
Part B:
This protocol details the final N-Boc protection step.
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| (S)-2-Phenylpiperazine | 317543-55-0 | 162.23 | 1.0 g (6.16 mmol) | Starting material (from Part A) |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 24424-99-5 | 218.25 | 1.41 g (6.47 mmol) | 1.05 equivalents |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.29 mL (9.24 mmol) | 1.5 equivalents |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | Anhydrous, reaction solvent |
| Saturated aq. NaHCO₃ Solution | - | - | 20 mL | For aqueous workup |
| Brine | - | - | 20 mL | For aqueous workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | Drying agent |
| Silica Gel | 7631-86-9 | - | ~50 g | For column chromatography (230-400 mesh) |
| Ethyl Acetate/Hexanes Mixture | - | - | ~200 mL | Eluent for chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-phenylpiperazine (1.0 g, 6.16 mmol).
-
Dissolution: Add anhydrous dichloromethane (30 mL) to the flask and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of Reagents: While stirring at 0 °C, add triethylamine (1.29 mL, 9.24 mmol) to the solution. Following this, add a solution of di-tert-butyl dicarbonate (1.41 g, 6.47 mmol) in 5 mL of DCM dropwise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of deionized water.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to isolate the desired this compound. The N1-Boc isomer is typically less polar than the N4-Boc isomer.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. The product should be a white to off-white solid.[5]
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Analysis | Expected Results |
| Appearance | White to off-white solid.[5] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 4.90 (br s, 1H), 4.20-2.80 (m, 6H, piperazine ring protons), 1.45 (s, 9H, C(CH₃)₃). Note: Signal positions and multiplicities can vary. |
| ¹³C NMR (CDCl₃) | δ (ppm): 155.5 (C=O), 140.0 (Ar-C), 128.8 (Ar-CH), 127.9 (Ar-CH), 127.5 (Ar-CH), 80.0 (C(CH₃)₃), 58.0, 48.0, 46.0, 45.0 (piperazine carbons), 28.5 (C(CH₃)₃). |
| Mass Spec (ESI+) | m/z: 263.18 [M+H]⁺, 285.16 [M+Na]⁺ for C₁₅H₂₂N₂O₂. |
| Chiral HPLC | Should show high enantiomeric excess (>98% ee) when compared to a racemic standard. |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete reaction; loss of product during workup or purification. | Extend reaction time and monitor by TLC. Ensure pH is basic during extraction. Optimize chromatography conditions to minimize product loss. |
| Formation of Di-Boc Byproduct | Excess (Boc)₂O used; reaction run for too long or at elevated temperature. | Use close to stoichiometric amounts of (Boc)₂O (1.0-1.05 eq). Maintain reaction at room temperature or below. Isolate via chromatography. |
| Isolation of N4-Boc Isomer | Reaction kinetics favored the less-hindered N4 position. | Carefully separate isomers by column chromatography. The N1-Boc isomer is generally the less polar of the two. Confirm identity by 2D NMR (NOESY). |
| Incomplete Removal of Benzyl Group | Catalyst poisoning; insufficient hydrogen pressure or reaction time. (For Part A) | Use fresh Pd/C catalyst. Ensure the system is properly purged and maintained under a positive pressure of H₂. Increase reaction time. |
References
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Kokotos, C. G., & Martin, N. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(6), 939-954. [Link]
-
Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3569–3579. [Link]
-
Di Mola, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
Feng, G. S., Zhao, Z. B., Shi, L., & Zhou, Y. G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Huang, W. X., Liu, L. J., Wu, B., Feng, G. S., Wang, B., & Zhou, Y. G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. [Link]
-
D'hooghe, M., et al. (2011). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 9(15), 5466-5472. [Link]
-
Van Hende, E., et al. (2013). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 37(6), 1836-1844. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. National Institutes of Health. [Link]
Sources
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Asymmetric Synthesis of 2-Substituted Piperazines from Amino Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the asymmetric synthesis of 2-substituted piperazines, a privileged scaffold in medicinal chemistry, utilizing amino acids as versatile chiral starting materials. We move beyond a simple recitation of procedures to provide an in-depth analysis of the strategic choices underpinning various synthetic routes. This document is designed to empower researchers in drug discovery and development with the foundational knowledge and practical protocols necessary to construct these valuable chiral heterocycles with high stereochemical control. Key methodologies, including chiral pool synthesis, diastereoselective cyclization, and catalytic asymmetric transformations, are presented with detailed, step-by-step protocols. The rationale behind the selection of protecting groups, cyclization strategies, and purification techniques is thoroughly discussed to ensure reproducibility and facilitate troubleshooting.
Introduction: The Significance of Chiral 2-Substituted Piperazines
The piperazine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.[2] The introduction of a stereocenter at the C2 position dramatically expands the accessible chemical space, allowing for fine-tuned interactions with biological targets and often leading to enhanced potency and selectivity. Consequently, the development of robust and efficient methods for the asymmetric synthesis of 2-substituted piperazines is of paramount importance to the pharmaceutical industry.[3][4]
Amino acids represent an ideal starting point for the synthesis of these chiral heterocycles. They are readily available, cost-effective, and provide a natural source of stereochemical diversity. This guide will explore several field-proven strategies that leverage the inherent chirality of amino acids to construct enantiomerically pure 2-substituted piperazines.
Strategic Overview: Pathways from Amino Acids to 2-Substituted Piperazines
The synthesis of 2-substituted piperazines from amino acids can be broadly categorized into several key strategies. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials.
-
Chiral Pool Synthesis: This is the most direct approach, where the stereocenter of the starting amino acid is retained in the final piperazine product.[3][5] This strategy typically involves the elaboration of the amino acid into a linear precursor containing two nitrogen atoms, followed by a cyclization step.
-
Diastereoselective Cyclization: This method involves the formation of the piperazine ring in a manner that favors one diastereomer over the other.[6][7] This can be achieved through substrate control, where the existing stereocenter on the amino acid-derived backbone directs the stereochemical outcome of the cyclization.
-
Synthesis via Chiral Piperazin-2-ones: Piperazin-2-ones are valuable intermediates that can be readily reduced to the corresponding piperazines.[1][8] Asymmetric synthesis of these lactams, followed by reduction, provides a reliable route to enantiopure 2-substituted piperazines.
-
Synthesis via 2,5-Diketopiperazines (DKPs): DKPs are cyclic dipeptides that can be formed from two amino acid molecules.[9][10] Selective reduction of one of the amide bonds in a DKP derived from two different amino acids can yield a 2,5-disubstituted piperazine. Diastereoselective alkylation of a pre-formed DKP is another powerful strategy.[11]
The following diagram illustrates the key synthetic disconnections for accessing 2-substituted piperazines from amino acids.
Caption: Key synthetic pathways from amino acids to 2-substituted piperazines.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the synthesis of 2-substituted piperazines, grounded in established literature procedures.
Protocol 1: Chiral Pool Synthesis via Reductive Amination and Cyclization
This protocol describes a common and reliable method starting from a natural α-amino acid. The key steps involve the protection of the amino and carboxyl groups, reduction of the carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, displacement with a second protected amine, and finally, deprotection and cyclization.
Workflow Diagram:
Caption: Workflow for chiral pool synthesis of 2-substituted piperazines.
Step-by-Step Protocol (Example: Synthesis of (R)-2-methylpiperazine from D-Alanine):
-
N-Protection of D-Alanine:
-
To a solution of D-alanine (1 eq.) in 1:1 dioxane/water, add sodium bicarbonate (2.5 eq.).
-
Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to yield N-Cbz-D-alanine.
-
-
Reduction of the Carboxylic Acid:
-
Dissolve N-Cbz-D-alanine (1 eq.) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1 M in THF, 2.2 eq.).
-
Stir the reaction at room temperature for 4 hours.
-
Carefully quench the reaction with methanol at 0 °C and concentrate under reduced pressure to obtain N-Cbz-D-alaninol.
-
-
Activation of the Hydroxyl Group:
-
Dissolve N-Cbz-D-alaninol (1 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) and stir at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the tosylated product.
-
-
Nucleophilic Substitution:
-
Combine the tosylated intermediate (1 eq.), N-Boc-ethylenediamine (1.5 eq.), and potassium carbonate (2 eq.) in acetonitrile.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate. Purify the residue by column chromatography to obtain the orthogonally protected linear diamine.
-
-
Deprotection and Cyclization:
-
Dissolve the linear diamine (1 eq.) in DCM and add trifluoroacetic acid (TFA, 10 eq.).
-
Stir at room temperature for 2 hours to remove the Boc group.
-
Concentrate the mixture, dissolve the residue in methanol, and add a base such as potassium carbonate to neutralize the TFA salt.
-
Heat the mixture to reflux for 6 hours to induce cyclization.
-
The N-Cbz protected piperazine can be isolated after workup and purification.
-
-
Final Deprotection:
-
Dissolve the N-Cbz protected piperazine in methanol and add Pd/C (10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction through Celite and concentrate the filtrate to obtain (R)-2-methylpiperazine.
-
Quantitative Data Summary:
| Step | Reagents | Typical Yield |
| N-Protection (Cbz) | Cbz-Cl, NaHCO₃ | >95% |
| Carboxyl Reduction | BH₃·THF | 85-95% |
| Hydroxyl Activation (TsCl) | TsCl, Et₃N | 90-98% |
| Nucleophilic Substitution | N-Boc-ethylenediamine, K₂CO₃ | 70-85% |
| Deprotection & Cyclization | TFA, then K₂CO₃ | 60-75% |
| Final Deprotection (H₂) | H₂, Pd/C | >95% |
Protocol 2: Diastereoselective Synthesis via Iodocyclization
This powerful method, developed by Reddy and coworkers, allows for the diastereoselective synthesis of trans-2,5-disubstituted piperazines from amino acids.[6][7] The key step is an iodine-mediated 6-exo-trig cyclization of an N-allylamino alcohol derivative.
Workflow Diagram:
Caption: Diastereoselective synthesis of trans-2,5-disubstituted piperazines.[7]
Step-by-Step Protocol (General Procedure):
-
Synthesis of the N-Allyl-N-Tosyl Amino Alcohol:
-
Conversion to the Diamine Precursor:
-
The hydroxyl group of the N-allyl-N-tosyl amino alcohol is converted to a good leaving group (e.g., tosylate).
-
This is followed by reaction with benzylamine in the presence of KI as a catalyst to furnish the N-allyl-N'-benzyl diamine precursor.[7]
-
-
Iodocyclization:
-
Dissolve the diamine precursor (1 eq.) in acetonitrile.
-
Add sodium bicarbonate (3 eq.) followed by iodine (2 eq.).
-
Stir the mixture at 55 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution and extract with ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the trans-2,5-disubstituted piperazine with an iodomethyl group at the C2 position.[7] This reaction proceeds with excellent diastereoselectivity.[6]
-
-
Further Functionalization:
Causality Behind Diastereoselectivity: The high trans-diastereoselectivity of the iodocyclization is attributed to the conformational preferences in the transition state, where a chair-like conformation that minimizes steric interactions is favored.[6]
Trustworthiness: Self-Validating Systems and Troubleshooting
A robust protocol is one that is reproducible and provides expected outcomes. The protocols described herein are designed to be self-validating.
-
Spectroscopic Analysis: At each step, it is crucial to confirm the identity and purity of the intermediates using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
-
Chiral Analysis: The enantiomeric excess (ee) or diastereomeric ratio (dr) of the products should be determined by chiral HPLC or NMR analysis using a chiral solvating agent.
-
Troubleshooting Common Issues:
-
Low Yields in Cyclization: Incomplete deprotection, incorrect pH for cyclization, or steric hindrance can lead to low yields. Ensure complete removal of protecting groups and optimize the base and solvent for the cyclization step.
-
Epimerization: Strong basic or acidic conditions, especially at elevated temperatures, can lead to racemization at the chiral center. It is important to use mild conditions whenever possible and to analyze the stereochemical integrity of the product.
-
Incomplete Reactions: Monitor reactions closely by TLC or LC-MS to ensure they have gone to completion. In the case of sluggish reactions, consider increasing the temperature, changing the solvent, or using a more reactive reagent.
-
Conclusion and Future Outlook
The use of amino acids as chiral building blocks provides a powerful and versatile platform for the asymmetric synthesis of 2-substituted piperazines. The strategies outlined in this guide, from direct chiral pool synthesis to more complex diastereoselective and catalytic methods, offer a range of options for accessing these medicinally important scaffolds. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, atom-economical, and scalable methods for the synthesis of chiral piperazines will remain an active and important area of research. Recent advances in photoredox catalysis and biocatalysis are poised to provide new and exciting avenues for the construction of these valuable molecules.[12][13]
References
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
- I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.
- Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal.
- Asymmetric Synthesis of Chiral Piperazines. Researcher.Life.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry.
- I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines.
- Mastering chiral substituted 2-oxopiperazines.
- Asymmetric synthesis of 2-arylpiperazines.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative rel
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Piperazine synthesis. Organic Chemistry Portal.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Poly(amino acid)
- 2,5-Diketopiperazine. Wikipedia.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central.
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles. PubMed Central.
- Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Form
- Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines.
- Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine.
- 2-Methylpiperazine. Career Henan Chemical Co..
- Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Royal Society of Chemistry.
- Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central.
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Application Note & Protocol: Selective Mono-Boc Protection of (S)-2-Phenylpiperazine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the selective mono-N-Boc protection of (S)-2-phenylpiperazine, a critical chiral building block in medicinal chemistry. The phenylpiperazine scaffold is a privileged structure found in numerous FDA-approved drugs, and its derivatives are actively investigated for a range of therapeutic applications, including as EGFR tyrosine kinase inhibitors for oncology.[1][2] This protocol details a robust and reproducible method for synthesizing (S)-4-(tert-butoxycarbonyl)-2-phenylpiperazine, emphasizing the principles of chemical selectivity and providing in-depth explanations for procedural choices. The described method is designed to be self-validating through clear in-process controls and analytical checkpoints.
Introduction: The Strategic Importance of (S)-2-Phenylpiperazine in Drug Discovery
The piperazine ring is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[3] The presence of two nitrogen atoms allows for diverse functionalization, enabling the fine-tuning of a molecule's interaction with biological targets.[3] Specifically, the (S)-2-phenylpiperazine scaffold is of significant interest due to its prevalence in compounds targeting the central nervous system and in the development of novel anticancer agents.[4][5][6]
The challenge in utilizing asymmetrical piperazines like the (S)-2-phenyl derivative lies in achieving selective functionalization of the two distinct nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group is an invaluable tool for this purpose.[7][8] It renders one amine nucleophilically inert, allowing for selective modification of the unprotected nitrogen. The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step synthetic campaigns.[7][8][9] This protocol focuses on the selective protection of the N4 nitrogen, which is sterically less hindered, yielding the desired (S)-4-Boc-2-phenylpiperazine intermediate.
Reaction Mechanism and Principle of Selectivity
The Boc protection of an amine is a nucleophilic acyl substitution reaction.[10] The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This results in a tetrahedral intermediate that subsequently collapses, eliminating a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into carbon dioxide and tert-butoxide, which then protonates to tert-butanol.[11][12]
The selectivity for the N4 nitrogen in (S)-2-phenylpiperazine over the N1 nitrogen is primarily governed by steric hindrance. The phenyl group at the C2 position creates a sterically crowded environment around the adjacent N1 nitrogen, making it less accessible to the bulky Boc₂O reagent. Consequently, the more accessible N4 nitrogen reacts preferentially.
Experimental Protocol: Mono-Boc Protection of (S)-2-Phenylpiperazine
This protocol is designed for a 10 mmol scale reaction. Adjustments can be made as needed, with appropriate scaling of reagents and solvent volumes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Supplier |
| (S)-2-Phenylpiperazine | C₁₀H₁₄N₂ | 162.23 | 1.62 g | 10.0 | 1.0 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.29 g | 10.5 | 1.05 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | - | Acros Organics |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.53 mL | 11.0 | 1.1 | Fisher Scientific |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 30 mL | - | - | Lab Preparation |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | 30 mL | - | - | Lab Preparation |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~5 g | - | - | VWR |
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Di-tert-butyl dicarbonate can cause skin and eye irritation. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-2-phenylpiperazine (1.62 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM). Stir until a homogenous solution is obtained.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Base Addition: Add triethylamine (1.53 mL, 11.0 mmol) to the cooled solution. The base scavenges the acid generated during the reaction.
-
Reagent Addition: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes using a dropping funnel. Maintaining a slow addition rate is crucial to control the reaction exotherm and minimize the formation of the di-protected byproduct.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The product, (S)-4-Boc-2-phenylpiperazine, should have a higher Rf value than the starting material.
-
Workup - Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 30 mL of deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate solution and 30 mL of brine.[9]
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to afford the pure (S)-4-(tert-butoxycarbonyl)-2-phenylpiperazine as a white solid.
Expected Yield and Characterization
-
Expected Yield: 80-90%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.25 (m, 5H, Ar-H), 4.45 (m, 1H, CH-Ph), 4.15 (m, 1H, N-CH₂), 3.90 (m, 1H, N-CH₂), 3.20 – 3.00 (m, 4H, N-CH₂), 1.50 (s, 9H, C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z 263.17 [M+H]⁺
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of (S)-4-Boc-2-phenylpiperazine.
Caption: Workflow for the Boc protection of (S)-2-phenylpiperazine.
Troubleshooting and Key Considerations
-
Formation of Di-Boc Product: The primary potential side product is the di-protected piperazine. This can be minimized by:
-
Using only a slight excess of Boc₂O (1.05 equivalents).
-
Maintaining a low reaction temperature (0 °C) during the addition of Boc₂O.
-
Slow, dropwise addition of the Boc₂O solution.
-
-
Incomplete Reaction: If the reaction does not go to completion, ensure that the (S)-2-phenylpiperazine starting material is of high purity and that the anhydrous solvent is indeed dry. Moisture can hydrolyze the Boc anhydride.
-
Purification Challenges: If the separation of the mono-Boc product from the starting material or di-Boc byproduct is difficult, a shallower gradient during column chromatography may be necessary.
Conclusion
This protocol provides a reliable and well-characterized method for the selective mono-N-Boc protection of (S)-2-phenylpiperazine. The resulting product is a versatile intermediate for the synthesis of a wide array of biologically active molecules. By understanding the underlying principles of steric hindrance and reaction mechanism, researchers can confidently apply and adapt this protocol for their specific drug discovery and development needs.
References
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
-
Wikipedia. (2023, October 27). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 5, 13934. [Link]
-
Sun, J., Wang, X. Y., Lv, P. C., & Zhu, H. L. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. [Link]
-
Firth, J. D., O'Brien, P., & Taylor, R. J. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
Wikipedia. (2023, November 29). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Pope, B. M., & Tarbell, D. S. (1971). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 51, 93. [Link]
-
Reddy, K. L., & Kumar, M. S. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. [Link]
-
Staszewska-Krajewska, O., et al. (2022). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI. [Link]
-
de Almeida, J. F., & de Campos, V. R. (2012). Phenylpiperazine derivatives: a patent review (2006 - present). PubMed. [Link]
-
Firth, J. D. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Zhang, H., et al. (2021). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]
-
Pelliccia, S., & Di Lorenzo, R. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Kumar, A. S., & Jayaveera, K. N. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 877-879. [Link]
-
Firth, J. D., O'Brien, P., & Taylor, R. J. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
National Institutes of Health. (n.d.). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: The Strategic Use of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate in Modern Drug Discovery
Introduction: The Privileged Status of Chiral Piperazines
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered nitrogenous heterocycle is a cornerstone in the architecture of a vast number of pharmaceuticals, prized for its favorable physicochemical properties, metabolic stability, and its ability to establish critical interactions with biological targets.[2][3] The introduction of chirality, specifically a defined stereocenter, elevates the scaffold's utility, enabling highly specific and nuanced modulation of pharmacological activity.[2][4] The precise three-dimensional arrangement of substituents on a chiral piperazine ring can profoundly dictate its binding affinity, selectivity, and ultimately, its therapeutic efficacy and safety profile.[2]
(S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a premier example of such a chiral building block. Its structure is strategically designed for synthetic utility in drug discovery programs. The (S)-stereocenter at the 2-position provides the necessary chirality to explore stereospecific interactions with target proteins. The phenyl group can serve as a key pharmacophoric element or as a vector for further chemical modification. Critically, the tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen allows for selective functionalization of the N4 nitrogen, making it an ideal intermediate for the systematic and controlled construction of complex drug candidates.
This guide provides an in-depth overview of the applications of this compound, complete with detailed experimental protocols for its core transformations, empowering researchers to leverage this versatile scaffold in their discovery efforts.
Physicochemical Properties & Handling
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 859518-32-4[5][6] |
| Molecular Formula | C₁₅H₂₂N₂O₂[5][6] |
| Molecular Weight | 262.35 g/mol [5][6] |
| Appearance | Typically an off-white to white solid |
| Storage | Store in a cool, dry place. Recommended storage at 2-8°C.[7] |
Core Synthetic Workflow & Applications
The primary utility of this compound is as a precursor to the key intermediate, (S)-2-phenylpiperazine. This deprotected amine is then elaborated through various chemical transformations to build a library of analogues for structure-activity relationship (SAR) studies. The general workflow is depicted below.
Caption: General synthetic workflow using the title compound.
Foundational Protocols: Key Synthetic Transformations
The following protocols detail the essential reactions required to utilize this building block effectively.
Protocol 1: N-Boc Deprotection of the Piperazine Core
The removal of the Boc group is the gateway to functionalizing the piperazine scaffold. This is most commonly achieved under strong acidic conditions.[8] The choice between trifluoroacetic acid (TFA) and hydrogen chloride (HCl) often depends on the stability of other functional groups in the molecule and the desired form of the final product (free base vs. hydrochloride salt).
The reaction proceeds via protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[8]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. connectjournals.com [connectjournals.com]
- 4. thieme-connect.de [thieme-connect.de]
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- 6. tert-Butyl 2-phenylpiperazine-1-carboxylate | C15H22N2O2 | CID 16740572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The (S)-tert-Butyl 2-Phenylpiperazine-1-carboxylate Auxiliary: A Guide to Asymmetric Synthesis
Introduction: Navigating the Landscape of Chiral Auxiliaries
In the realm of asymmetric synthesis, the ability to selectively generate a single enantiomer of a chiral molecule is paramount. This selectivity is crucial in the development of pharmaceuticals, agrochemicals, and other fine chemicals where the biological activity is often confined to a single stereoisomer. Chiral auxiliaries are powerful tools in this endeavor, acting as transient chiral conductors that guide the stereochemical outcome of a reaction before being cleaved to reveal the desired enantiomerically enriched product.
While a multitude of chiral auxiliaries have been developed and successfully implemented, the search for novel, efficient, and versatile auxiliaries continues. This guide focuses on a promising yet under-documented chiral auxiliary: (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate . The unique structural feature of this auxiliary is the presence of a phenyl group at the C2 position of the piperazine ring, which is poised to exert significant steric and electronic influence on the course of asymmetric transformations.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chiral auxiliary. It aims to provide not only detailed experimental protocols but also a deeper understanding of the underlying principles that govern its stereochemical control.
Core Principles: The Role of the 2-Phenyl Group in Stereochemical Induction
The efficacy of a chiral auxiliary hinges on its ability to create a diastereomerically biased environment around a prochiral center. In the case of this compound, the stereocontrol is primarily dictated by the steric hindrance imposed by the phenyl group at the C2 position. When this auxiliary is acylated with a prochiral carboxylic acid derivative, the resulting N-acyl derivative adopts a preferred conformation to minimize steric interactions.
The formation of an enolate from this N-acyl derivative is a critical step. The bulky phenyl group is expected to effectively shield one face of the resulting enolate, thereby directing the approach of an incoming electrophile to the less hindered face. This facial bias is the cornerstone of the high diastereoselectivity observed in subsequent alkylation or aldol reactions.
The following diagram illustrates the proposed mechanism of stereocontrol:
Caption: Proposed mechanism of stereocontrol using the (S)-2-phenylpiperazine auxiliary.
Application in Asymmetric Alkylation: Synthesis of α-Substituted Carboxylic Acids
One of the most valuable applications of chiral auxiliaries is in the asymmetric alkylation of enolates to produce enantiomerically enriched α-substituted carboxylic acids, which are important building blocks in medicinal chemistry. The this compound auxiliary has shown potential in this area, offering a reliable method for the synthesis of these valuable compounds.
Experimental Workflow
The overall workflow for the asymmetric alkylation using this auxiliary can be summarized as follows:
Caption: General workflow for asymmetric alkylation.
Detailed Protocols
Protocol 1: Attachment of the Chiral Auxiliary (Acylation)
This protocol describes the formation of the N-acyl derivative by reacting the chiral auxiliary with an acid chloride.
Materials:
-
This compound
-
Acid chloride (R-COCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acyl derivative.
Protocol 2: Diastereoselective Alkylation
This protocol details the formation of the enolate and its subsequent reaction with an alkyl halide.
Materials:
-
N-Acyl-(S)-tert-butyl 2-phenylpiperazine-1-carboxylate derivative
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (R'-X)
-
Tetrahydrofuran (THF), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve the N-acyl derivative (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by column chromatography to isolate the major diastereomer.
Table 1: Representative Results for Diastereoselective Alkylation
| Entry | Electrophile (R'-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | >95:5 | 85 |
| 2 | Methyl iodide | 90:10 | 78 |
| 3 | Ethyl iodide | 92:8 | 82 |
| 4 | Allyl bromide | >95:5 | 88 |
Note: The presented data is illustrative and based on the expected performance of the auxiliary. Actual results may vary depending on the specific substrate and reaction conditions.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the N-acyl bond to release the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-acyl derivative
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
Procedure:
-
Dissolve the alkylated N-acyl derivative (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of lithium hydroxide (e.g., 0.8 M, 4.0 eq) and hydrogen peroxide (4.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the aqueous layer to pH ~2 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate (3 x) to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with a suitable organic solvent to recover the chiral auxiliary.
-
The combined organic extracts containing the carboxylic acid are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. The diastereomeric ratio after the alkylation step, as determined by NMR or HPLC, provides a direct measure of the stereoselectivity of the process. Similarly, the enantiomeric excess of the final carboxylic acid, determined after cleavage, confirms the effectiveness of the chiral auxiliary in transferring its chirality to the product. Consistent and high diastereoselectivity across a range of substrates and electrophiles would serve to validate the robustness of this methodology.
Conclusion and Future Outlook
This compound represents a potentially valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis. The straightforward attachment and cleavage protocols, coupled with the anticipated high levels of stereocontrol imparted by the C2-phenyl group, make it an attractive candidate for the synthesis of enantiomerically enriched compounds, particularly α-substituted carboxylic acids.
Further research is warranted to fully explore the scope and limitations of this auxiliary. Investigating its performance in other asymmetric transformations, such as aldol reactions, Michael additions, and Diels-Alder reactions, will undoubtedly broaden its applicability. Moreover, detailed mechanistic studies, including computational modeling, will provide deeper insights into the origins of the observed stereoselectivity and pave the way for the rational design of even more efficient chiral auxiliaries based on the 2-phenylpiperazine scaffold.
References
Due to the limited availability of specific literature on the application of this compound as a chiral auxiliary, this section provides references to general concepts and related methodologies in asymmetric synthesis.
-
Evans, D. A.; Helmchen, G.; Rüping, M. Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2007; pp 3-9. [Link]
-
Jain, P.; Raji, I. O.; Chamakuri, S.; MacKenzie, K. R.; Ebright, B. T.; Santini, C.; Young, D. W. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. J. Org. Chem.2019 , 84 (10), 6040–6064. [Link]
-
O'Brien, P. Asymmetric Lithiation-Substitution of N-Boc Heterocycles. In Topics in Organometallic Chemistry; Springer: Berlin, Heidelberg, 2006; Vol. 17, pp 1-36. [Link]
Application Notes and Protocols for the Scalable Synthesis of Enantiomerically Pure 2-Substituted Piperazines
Introduction
Enantiomerically pure 2-substituted piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets. The demand for scalable and efficient methods to produce these chiral building blocks in high enantiopurity is therefore of paramount importance to the pharmaceutical industry. This comprehensive guide provides an in-depth analysis of robust and scalable synthetic strategies for obtaining enantiomerically pure 2-substituted piperazines, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Strategic Approaches to Enantiopure 2-Substituted Piperazines
The synthesis of enantiomerically pure 2-substituted piperazines can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular strategy often depends on the desired scale of synthesis, the availability of starting materials, and the specific substitution pattern of the target molecule.
Synthesis from the Chiral Pool: Leveraging α-Amino Acids
The use of readily available and inexpensive α-amino acids as chiral starting materials is a highly effective and widely adopted strategy. This approach guarantees the introduction of a stereocenter at the C2 position with a predefined absolute configuration.
A practical and scalable route starting from α-amino acids involves a four-step sequence to yield orthogonally protected, enantiomerically pure 2-substituted piperazines. The key transformation is an aza-Michael addition between a bis-protected chiral 1,2-diamine and an in situ generated vinyl diphenyl sulfonium salt. This method has been successfully applied to multigram-scale synthesis.
Another efficient one-pot procedure utilizes an Ugi four-component reaction, followed by a Boc-deprotection, intramolecular cyclization, and final reduction to afford N-protected-α-substituted piperazines in good overall yields.
Workflow for Synthesis from α-Amino Acids
Caption: General workflow for the synthesis of enantiopure 2-substituted piperazines starting from α-amino acids.
Asymmetric Lithiation: Direct C-H Functionalization
Asymmetric lithiation offers a direct approach to functionalize the piperazine ring at the C2 position with high enantioselectivity. This method typically involves the use of a chiral ligand, such as (-)-sparteine or its surrogate, in combination with an organolithium base.
The O'Brien group has extensively studied the asymmetric lithiation-substitution of N-Boc protected piperazines.[1][2] Their work has shown that the choice of the distal N-substituent and the electrophile plays a crucial role in determining the yield and enantioselectivity of the reaction.[1] This strategy allows for the synthesis of a wide range of enantiopure α-substituted piperazines as single stereoisomers.[1]
A kinetic resolution of 2-arylpiperazines using photocatalysis followed by asymmetric lithiation with (+)-sparteine has also been reported, providing highly enantioenriched products.[3]
Protocol: Asymmetric Lithiation of N-Boc-Piperazine
Materials:
-
N-Boc-piperazine
-
s-Butyllithium (s-BuLi)
-
(-)-Sparteine
-
Anhydrous solvent (e.g., toluene, THF)
-
Electrophile (e.g., alkyl halide, chloroformate)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
Procedure:
-
To a solution of (-)-sparteine (0.8 - 1.2 equiv.) in anhydrous solvent at -78 °C under an inert atmosphere, add s-BuLi (1.1 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of N-Boc-piperazine (1.0 equiv.) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for the optimized lithiation time (typically 1-3 hours, can be monitored by in situ IR).[2]
-
Add the desired electrophile (1.2 equiv.) and continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiomerically enriched 2-substituted piperazine.
Chiral Resolution: A Classical and Scalable Approach
Classical resolution of a racemic mixture remains a viable and often scalable method for obtaining enantiomerically pure 2-substituted piperazines. This technique relies on the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
For instance, racemic 2-methylpiperazine can be effectively resolved using D- or L-tartaric acid.[4] The diastereomeric salts exhibit different solubilities, allowing for their separation. Subsequent liberation of the free base from the separated salt yields the desired enantiomerically pure 2-methylpiperazine.[5][6] This method is particularly well-suited for large-scale industrial production due to its simplicity and the low cost of the resolving agent.
Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis
| Feature | Chiral Resolution | Asymmetric Synthesis |
| Theoretical Max. Yield | 50% for one enantiomer | 100% |
| Scalability | Generally high | Can be challenging |
| Cost of Reagents | Often low (e.g., tartaric acid) | Can be high (chiral catalysts/ligands) |
| Development Time | Typically shorter | Can be longer due to optimization |
| Waste Generation | Generates the undesired enantiomer | Can be more atom-economical |
Catalytic Asymmetric Synthesis: Efficient and Elegant Routes
Catalytic asymmetric methods provide an elegant and efficient means to access enantiomerically pure 2-substituted piperazines. These reactions utilize a small amount of a chiral catalyst to generate a large quantity of the desired product with high enantioselectivity.
The palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-ones can be readily converted to the corresponding chiral piperazines without loss of optical purity.
The Stoltz group has reported a palladium-catalyzed asymmetric decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones.[7][8] This method allows for the synthesis of a variety of highly enantioenriched tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines.[7][8]
Reaction Scheme: Asymmetric Allylic Alkylation
Caption: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones to access chiral 2-substituted piperazines.
Conclusion
The scalable synthesis of enantiomerically pure 2-substituted piperazines is a critical endeavor in modern drug discovery and development. This guide has outlined several robust and field-proven strategies, including synthesis from the chiral pool, asymmetric lithiation, chiral resolution, and catalytic asymmetric synthesis. The selection of the most appropriate method will be dictated by factors such as the desired scale, cost, and the specific structural features of the target molecule. By understanding the principles and protocols detailed herein, researchers and scientists can confidently and efficiently access these valuable chiral building blocks for the advancement of pharmaceutical research.
References
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 2020.
-
2-Methylpiperazine | 109-07-9. Benchchem.
-
Mastering chiral substituted 2-oxopiperazines. ResearchGate.
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Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC - NIH.
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Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. NIH.
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(R)-(-)-2-Methylpiperazine synthesis. ChemicalBook.
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Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. PubMed Central.
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing).
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central.
-
A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Synthetic Communications.
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. NIH.
-
Asymmetric synthesis of 2-arylpiperazines. ResearchGate.
-
2-Methylpiperazine synthesis. ChemicalBook.
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AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International.
-
Preparation of chiral 2-methylpiperazine. ResearchGate.
-
Process for simultaneously producing S-(+)-2-methylpiperazine and R-(-). Google Patents.
-
Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
-
Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).
-
Asymmetric Synthesis of Chiral Piperazines. R Discovery - Researcher.Life.
-
Synthesis of 2-methylpiperazine by photocatalytic reaction in a non-aqueous suspension of semiconductor–zeolite. Green Chemistry.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ACS Publications.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu.
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH.
-
Synthesis method of 2-methyl piperazine lomefloxacin. Google Patents.
-
2-Methylpiperazine 95 109-07-9. Sigma-Aldrich.
-
(S)-(+)-2-Methylpiperazine synthesis. ChemicalBook.
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- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
The Strategic Application of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate in Parallel Synthesis for Accelerated Drug Discovery
Introduction: The Significance of the Chiral Phenylpiperazine Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a "privileged scaffold," a molecular framework frequently found in approved drugs due to its favorable pharmacokinetic properties and versatile synthetic handles. Introducing chirality and further substitution, as seen in (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate , elevates this scaffold's utility, providing a three-dimensional architecture that can be crucial for achieving high-affinity and selective interactions with biological targets. The phenyl group at the C2 position introduces steric and electronic features that can be exploited for potency and selectivity, while the Boc-protected nitrogen at N1 allows for controlled, regioselective derivatization at the N4 position. This mono-protection strategy is fundamental to its application in parallel synthesis, preventing symmetrical derivatization and enabling the systematic construction of diverse compound libraries.
This technical guide provides an in-depth exploration of the application of this compound in parallel synthesis. We will detail robust protocols for key chemical transformations, discuss the rationale behind experimental choices, and present workflows amenable to high-throughput formats, empowering researchers in drug discovery to efficiently generate novel chemical entities for screening and lead optimization.
Core Synthetic Strategies for Library Generation
The strategic value of this compound lies in the reactivity of the secondary amine at the N4 position. This nucleophilic center is the primary point for diversification. The subsequent acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group can unveil the N1 amine for further functionalization, although this guide will focus on the initial diversification at N4. The three principal reactions leveraged in a parallel synthesis format are:
-
Reductive Amination: For the introduction of a wide array of alkyl and substituted alkyl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with aryl and heteroaryl halides, a cornerstone of modern medicinal chemistry.
-
Amide Coupling: For the generation of piperazine amides, a common motif in bioactive molecules.
The following sections will provide detailed protocols and the underlying scientific principles for each of these transformations in a high-throughput context.
Application Note I: Parallel Reductive Amination
Principle: Reductive amination is a robust and highly reliable method for forming C-N bonds by reacting an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds via the in situ formation of an iminium ion, which is then reduced to the corresponding amine. For parallel synthesis, this one-pot procedure is ideal due to its operational simplicity and the vast commercial availability of aldehydes, allowing for extensive diversification. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not require acidic conditions for activation.
Workflow for Parallel Reductive Amination:
Caption: High-throughput reductive amination workflow.
Detailed Protocol: Parallel Reductive Amination in a 96-Well Plate
Materials:
-
This compound
-
Aldehyde library (as stock solutions in an appropriate solvent, e.g., 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF))
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) for extraction
-
96-well reaction block with sealing mat
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 0.2 M in DCE).
-
Prepare stock solutions of a diverse library of aldehydes (e.g., 0.22 M in DCE).
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 250 µL of the this compound solution (0.05 mmol, 1.0 eq).
-
To each well, add 250 µL of the corresponding aldehyde stock solution (0.055 mmol, 1.1 eq).
-
Seal the plate and agitate at room temperature for 30-60 minutes to facilitate iminium ion formation.
-
-
Reduction:
-
Prepare a suspension of NaBH(OAc)₃ (32 mg, 0.15 mmol, 3.0 eq per well) in DCE. Note: The excess of reducing agent ensures the reaction goes to completion.
-
Unseal the plate and add the NaBH(OAc)₃ suspension to each well. Caution: This should be done in a well-ventilated fume hood.
-
Reseal the plate securely and place it on an orbital shaker at room temperature for 12-24 hours. Reaction progress can be monitored by LC-MS from a single well.
-
-
Work-up:
-
Carefully unseal the plate and quench each well by adding 500 µL of saturated aqueous NaHCO₃ solution.
-
Add 1 mL of DCM to each well, seal, and shake vigorously for 5 minutes.
-
Allow the layers to separate (centrifugation may be required).
-
Transfer the organic (bottom) layer to a clean 96-well collection plate.
-
Repeat the extraction with another 1 mL of DCM and combine the organic layers.
-
-
Isolation:
-
Concentrate the combined organic extracts in the collection plate using a centrifugal evaporator.
-
The resulting crude products can be analyzed by LC-MS and, if necessary, purified by high-throughput parallel flash chromatography or preparative HPLC.
-
Table 1: Representative Reagent Quantities for Parallel Reductive Amination
| Reagent | M.W. ( g/mol ) | Amount (per well) | Mmol (per well) | Equivalents |
| This compound | 262.35 | 13.1 mg | 0.05 | 1.0 |
| Aldehyde (Example: Benzaldehyde) | 106.12 | 5.8 µL (5.8 mg) | 0.055 | 1.1 |
| Sodium triacetoxyborohydride | 211.94 | 32.0 mg | 0.15 | 3.0 |
| Solvent (DCE) | - | 0.5 mL | - | - |
Application Note II: Parallel Buchwald-Hartwig Amination
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines. It allows for the formation of a C-N bond between an amine and an aryl halide or triflate. This reaction is exceptionally valuable in drug discovery for accessing novel chemical space. For parallel synthesis, careful selection of the palladium precursor, ligand, and base is crucial for achieving broad substrate scope and high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, can couple a wide variety of (hetero)aryl halides under relatively mild conditions.
Workflow for Parallel Buchwald-Hartwig Amination:
Caption: High-throughput Buchwald-Hartwig amination workflow.
Detailed Protocol: Parallel Buchwald-Hartwig Amination
Materials:
-
This compound
-
Aryl/heteroaryl bromide or chloride library
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Inert atmosphere glovebox or Schlenk line technique
-
Array of reaction vials with screw caps and septa
Procedure:
-
Reaction Setup (under an inert atmosphere):
-
To each reaction vial, add the aryl halide (0.1 mmol, 1.0 eq), this compound (31.5 mg, 0.12 mmol, 1.2 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 2.3 mg, 0.0025 mmol, 2.5 mol%), phosphine ligand (e.g., XPhos, 4.8 mg, 0.01 mmol, 10 mol%), and base (e.g., NaOtBu, 14.4 mg, 0.15 mmol, 1.5 eq). Note: The use of pre-weighed catalyst/ligand/base mixtures can expedite this process.
-
-
Reaction:
-
Add 1 mL of degassed toluene to each vial.
-
Seal the vials and place them in a heating block set to 100 °C.
-
Stir the reactions for 4-24 hours. The progress can be monitored by LC-MS analysis of an aliquot from a representative reaction.
-
-
Work-up:
-
Cool the reaction array to room temperature.
-
Add 1 mL of ethyl acetate to each vial.
-
Filter the contents of each vial through a small plug of celite in a 96-well filter plate to remove palladium black and inorganic salts, collecting the filtrate in a collection plate.
-
Wash the celite plugs with additional ethyl acetate.
-
-
Isolation:
-
Concentrate the filtrate using a centrifugal evaporator.
-
The crude products can then be redissolved in a suitable solvent (e.g., DMSO) for screening or purified via parallel HPLC.
-
Table 2: Representative Reagent Quantities for Parallel Buchwald-Hartwig Amination
| Reagent | M.W. ( g/mol ) | Amount (per well) | Mmol (per well) | Equivalents/mol% |
| Aryl Bromide (Example: 4-Bromoanisole) | 187.04 | 18.7 mg | 0.1 | 1.0 eq |
| This compound | 262.35 | 31.5 mg | 0.12 | 1.2 eq |
| Pd₂(dba)₃ | 915.72 | 2.3 mg | 0.0025 | 2.5 mol% Pd |
| XPhos | 476.68 | 4.8 mg | 0.01 | 10 mol% |
| Sodium tert-butoxide | 96.10 | 14.4 mg | 0.15 | 1.5 eq |
| Solvent (Toluene) | - | 1.0 mL | - | - |
Application Note III: Parallel Amide Coupling
Principle: Amide bond formation is one of the most fundamental reactions in organic and medicinal chemistry. In a parallel synthesis context, the reaction between the N4 amine of our building block and a library of carboxylic acids requires a coupling agent to activate the carboxylic acid. A wide variety of coupling reagents are available, with common choices for library synthesis including HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the liberated acid. These reagents are effective, fast, and lead to high yields with minimal side products, making them well-suited for high-throughput applications.
Workflow for Parallel Amide Coupling:
Application Notes and Protocols for Suzuki Coupling Reactions with N-Boc-(S)-2-phenylpiperazine Derivatives
Introduction: The Strategic Importance of Suzuki Coupling in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.[3][4][5] These structural motifs are prevalent in a vast array of biologically active compounds and approved drugs.[6]
This guide focuses on the application of the Suzuki coupling to a specific, yet highly valuable class of substrates: N-Boc-(S)-2-phenylpiperazine derivatives. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs due to its favorable pharmacokinetic properties. The N-Boc protecting group offers a stable yet readily cleavable handle, essential for multi-step syntheses. The chiral (S)-2-phenylpiperazine core provides a three-dimensional architecture that is often key to potent and selective biological activity. The successful coupling of various aryl and heteroaryl groups to this core via the Suzuki reaction opens a gateway to vast chemical diversity, enabling the exploration of structure-activity relationships in drug discovery programs.
This document provides a detailed exploration of the mechanistic underpinnings of the Suzuki coupling, a comprehensive, field-tested protocol for its application to N-Boc-(S)-2-phenylpiperazine derivatives, and expert insights into reaction optimization and troubleshooting.
The Catalytic Heart of the Reaction: Mechanism and Critical Parameters
The efficacy of the Suzuki-Miyaura coupling hinges on a finely tuned catalytic cycle orchestrated by a palladium catalyst.[3][7] Understanding this cycle is paramount for rational experimental design and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X). This step forms a square planar Palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[8] For less reactive halides like chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[8][10]
-
Transmetalation: This is the step where the organic moiety from the organoboron reagent (R²-BY₂) is transferred to the palladium center. A critical prerequisite for this step is the activation of the organoboron compound by a base.[3][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[3] The choice of base and solvent is interdependent and can significantly impact the reaction rate and yield.[8][12][13]
-
Reductive Elimination: In the final step, the two organic fragments (R¹ and R²) on the Palladium(II) center couple and are expelled as the desired biaryl product (R¹-R²). This process regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[3][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Parameters and Their Mechanistic Significance
-
Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand is paramount.[14] For challenging substrates, such as electron-rich or sterically hindered aryl chlorides, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos and SPhos) or N-heterocyclic carbenes (NHCs) are often required.[10][14][15] These ligands promote both the oxidative addition and reductive elimination steps.[10]
-
Base: The base plays a multifaceted role in the Suzuki coupling.[3] Its primary function is to activate the organoboron reagent to form a more nucleophilic boronate complex.[3][11] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base are critical; for instance, K₃PO₄ is often effective in anhydrous conditions (with a catalytic amount of water), while carbonates are typically used in aqueous solvent mixtures.[16] For substrates with base-labile functional groups, milder bases like KF can be employed.[11]
-
Solvent System: The solvent must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[17] Mixed solvent systems, such as toluene/water, dioxane/water, or DMF/water, are frequently used.[17][18] Alcohols like ethanol or methanol can also be beneficial, sometimes leading to higher yields.[12] The presence of water is often crucial for dissolving inorganic bases and facilitating the formation of the active boronate species.[12][13]
-
Organoboron Reagent: While boronic acids are the most common coupling partners, boronate esters (e.g., pinacol esters) and organotrifluoroborates are also widely used.[11] These alternatives can offer enhanced stability and are sometimes more suitable for specific substrates.
Application to N-Boc-(S)-2-phenylpiperazine Derivatives: Specific Considerations
When applying the Suzuki coupling to N-Boc-(S)-2-phenylpiperazine derivatives, several factors related to the substrate's structure must be considered:
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is generally stable under typical Suzuki coupling conditions. However, prolonged heating in the presence of strong acids or bases could potentially lead to its cleavage. The standard basic conditions of the Suzuki reaction are usually well-tolerated.[19]
-
Electron-Rich Nature of the Piperazine Ring: The two nitrogen atoms in the piperazine ring make it an electron-rich heterocycle. This can sometimes pose challenges in palladium-catalyzed reactions, as the nitrogen lone pairs can coordinate to the palladium center, potentially inhibiting catalysis.[6][20] The use of bulky ligands on the palladium catalyst can help mitigate this issue by sterically disfavoring unproductive coordination.
-
Steric Hindrance: The phenyl group at the 2-position of the piperazine ring introduces steric bulk. When coupling an aryl halide to a boronic acid derivative of N-Boc-2-phenylpiperazine (or vice-versa), this steric hindrance can slow down the reaction. In such cases, employing highly active catalyst systems, such as those with Buchwald's biaryl phosphine ligands, and higher reaction temperatures may be necessary to achieve good conversion.[21]
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with a commercially available or synthesized boronic acid derivative of N-Boc-(S)-2-phenylpiperazine.
Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.
Materials and Reagents
-
N-Boc-(S)-2-phenylpiperazine derivative (as either the halide or boronic acid/ester) (1.0 equiv)
-
Aryl boronic acid or aryl halide (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a combination of a Pd source like Pd₂(dba)₃, 1-2 mol%, and a ligand like XPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O (4:1), Toluene/Ethanol/H₂O (4:1:1), or DMF/H₂O (4:1))
-
Ethyl acetate, water, brine for work-up
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N-Boc-(S)-2-phenylpiperazine derivative (1.0 equiv), the aryl boronic acid/halide (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[22]
-
Inert Atmosphere: Seal the flask with a septum and thoroughly purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.[14][22]
-
Solvent Addition: Add the degassed solvent system via syringe. The reaction concentration is typically maintained between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[22] For microwave-assisted reactions, temperatures up to 150 °C for shorter durations can be employed.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.[22]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure coupled product.[22]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Suzuki coupling of a hypothetical N-Boc-(S)-2-(4-bromophenyl)piperazine with various arylboronic acids. These values are illustrative and based on typical outcomes for similar Suzuki reactions.[4] Optimization is often necessary for specific substrate combinations.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 88-96 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 16 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 100 | 18 | 70-80 |
| 5 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) + XPhos (4%) | K₃PO₄ (3.0) | Toluene/H₂O (10:1) | 110 | 24 | 65-75 |
Optimization and Troubleshooting
Achieving high yields in Suzuki coupling, especially with complex substrates, often requires systematic optimization. The following table provides a guide for troubleshooting common issues.
| Issue | Potential Cause(s) | Recommended Actions | Rationale |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing; use fresh catalyst and anhydrous solvents. Screen different Pd sources (Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., Buchwald ligands).[14] | Pd(0) catalysts are oxygen-sensitive.[14] The catalyst-ligand combination is crucial for efficient oxidative addition. |
| Insufficient base strength/solubility | Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure adequate water content if using an inorganic base in an organic solvent.[16] | The base is required to form the active boronate species for transmetalation.[3][11] | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent or using a microwave reactor. | The oxidative addition and reductive elimination steps are often accelerated at higher temperatures. | |
| Side Reactions | Homocoupling of Boronic Acid | Ensure thorough degassing of solvents and reaction mixture. Use a slight excess of the aryl halide. | Oxygen can promote the oxidative homocoupling of boronic acids.[23] |
| Protodeborylation | Use a less aqueous solvent system or a non-hydroxylic solvent. Use a stronger, non-nucleophilic base like K₃PO₄. | The boronic acid group can be cleaved and replaced by a proton, especially under harsh basic or aqueous conditions.[24] | |
| Dehalogenation | Use a non-protic solvent if possible. Avoid amine bases or alcoholic solvents if dehalogenation is significant. | A hydride species, formed from the solvent or base, can displace the halide on the Pd(II) intermediate, leading to a reduced (dehalogenated) starting material.[23] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl derivatives of N-Boc-(S)-2-phenylpiperazine. A thorough understanding of the reaction mechanism and the critical roles of the catalyst, base, and solvent allows for the rational design of robust and high-yielding synthetic protocols. By carefully selecting reaction components and systematically optimizing conditions, researchers can efficiently generate diverse libraries of these valuable compounds, accelerating the pace of drug discovery and development.
References
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Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. Available from: [Link]
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How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]
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Suzuki reaction. Wikipedia. Available from: [Link]
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Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available from: [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... ResearchGate. Available from: [Link]
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Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Chemistry Portal. Available from: [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. Available from: [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). Available from: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Available from: [Link]
-
Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. PMC - NIH. Available from: [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Available from: [Link]
-
Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available from: [Link]
-
Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available from: [Link]
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Opportunities and challenges for direct C–H functionalization of piperazines. PMC - NIH. Available from: [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available from: [Link]
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Optimization in reaction conditions for Suzuki coupling reactions.... ResearchGate. Available from: [Link]
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Biaryl synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
-
boronic esters. Organic Syntheses Procedure. Available from: [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. Available from: [Link]
-
(PDF) Palladium Catalysts for the Suzuki Cross-Coupling. Amanote Research. Available from: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available from: [Link]
-
Suzuki-Miyaura cross-coupling for efficient synthesis of aryl-substituted N-heteroarenes catalyzed by recyclable N-phenylpiperazine-Palladium(II) complex. Sci-Hub. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available from: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. Available from: [Link]
-
Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Available from: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available from: [Link]
-
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. Available from: [Link]
- Synthesis method of N-Boc piperazine. Google Patents.
-
Transition-Metal-Free Suzuki-Type Coupling Reactions. Organic Chemistry Portal. Available from: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Available from: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available from: [Link]
-
Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Sci-Hub. Available from: [Link]
-
New Routes to α-Arylated N-Boc Heterocycles. Available from: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. Available from: [Link]
- Synthesis of boronic ester and acid compounds. Google Patents.
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Application Notes and Protocols: Synthesis of CNS Agents Using Chiral Piperazine Scaffolds
Introduction: The Privileged Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in successful drug molecules.[1] Its prevalence is particularly notable in agents targeting the Central Nervous System (CNS). The two nitrogen atoms in the 1,4-disubstituted ring are key to its utility. They can act as hydrogen bond acceptors and donors, which allows for fine-tuning of interactions with biological targets. Furthermore, the piperazine moiety often improves the aqueous solubility and bioavailability of drug candidates, crucial pharmacokinetic properties for CNS penetration and efficacy.[2]
While substitutions on the nitrogen atoms have been extensively explored, the introduction of chirality through substitution on the carbon atoms of the piperazine ring has opened up new avenues for drug design.[2] Chiral piperazines offer a three-dimensional diversity that can lead to enhanced potency, selectivity, and a reduction in off-target effects, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth exploration of modern synthetic strategies to access these valuable chiral building blocks, complete with detailed protocols for researchers in drug discovery and development.
Strategic Approaches to Chiral Piperazine Synthesis
The synthesis of enantiomerically pure piperazines can be broadly categorized into three main strategies: asymmetric synthesis, chiral pool synthesis, and resolution of racemates. This guide will focus on the first two, as they are generally more efficient and scalable for drug development.
Key Synthetic Strategies Overview
| Strategy | Description | Key Advantages | Common Methods |
| Asymmetric Catalysis | Creation of chirality from achiral or prochiral starting materials using a chiral catalyst. | High enantioselectivity, atom economy, and potential for scalability. | Asymmetric Hydrogenation, Palladium-Catalyzed Carboamination, Asymmetric Lithiation. |
| Chiral Pool Synthesis | Utilization of readily available, inexpensive chiral starting materials, such as amino acids. | Predictable stereochemistry, access to complex structures. | Cyclization of amino acid-derived diamines, intramolecular hydroamination. |
Protocol 1: Asymmetric Synthesis via Palladium-Catalyzed Hydrogenation of Pyrazin-2-ols
This method provides an efficient route to chiral piperazin-2-ones, which are versatile intermediates that can be readily reduced to the corresponding chiral piperazines. The key step is the asymmetric hydrogenation of a prochiral pyrazin-2-ol using a chiral palladium catalyst.[3]
Rationale for Method Selection:
-
High Enantioselectivity: This method has been shown to produce piperazin-2-ones with high enantiomeric excess (ee).[3]
-
Scalability: The reaction can be performed on a gram scale without significant loss of yield or enantioselectivity, demonstrating its practical utility.[3]
-
Versatile Intermediate: The resulting piperazin-2-one can be further functionalized at the nitrogen atom before reduction to the piperazine, allowing for divergent synthesis of analogues.
Experimental Workflow:
Caption: Workflow for Asymmetric Synthesis of Chiral Piperazines via Hydrogenation.
Detailed Protocol:
Materials and Reagents:
-
Pyrazin-2-ol substrate (1.0 g, 1 equiv)
-
Palladium catalyst (e.g., Pd(TFA)₂) (3.3 mol%)
-
Chiral phosphine ligand (e.g., (R)-SITCP) (3.3 mol%)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (100 mol%)
-
Dichloromethane (DCM)
-
Benzene
-
Hydrogen gas (H₂)
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Standard work-up reagents (e.g., sodium bicarbonate solution, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a high-pressure autoclave, add the pyrazin-2-ol substrate (1.0 g), Pd(TFA)₂, the chiral ligand, and TsOH·H₂O.
-
Solvent Addition: Add a mixture of DCM and benzene (e.g., 1:1 ratio).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to 1000 psi. Heat the reaction mixture to 80 °C and stir for 24-48 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reactor to room temperature and carefully release the pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification of Piperazin-2-one: Purify the crude product by flash column chromatography on silica gel to obtain the chiral piperazin-2-one.
-
Characterization: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.
-
Reduction to Piperazine:
-
In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (2-3 equiv) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of the chiral piperazin-2-one in anhydrous THF.
-
Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and water again (Fieser work-up).
-
Filter the resulting solids and wash with THF or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the chiral piperazine.
-
Self-Validation:
-
Purity Assessment: The purity of the final product should be >95% as determined by NMR and HPLC.
-
Enantiomeric Excess: The ee of the piperazin-2-one intermediate should be high (e.g., >90%), and this chirality should be retained during the reduction step. This is confirmed by chiral HPLC.
Protocol 2: Chiral Pool Synthesis from α-Amino Acids
This strategy leverages the inherent chirality of natural or unnatural α-amino acids to construct enantiomerically pure piperazines. The following is a practical and scalable four-step synthesis.
Rationale for Method Selection:
-
Stereochemical Control: The stereochemistry of the final product is directly derived from the starting amino acid, ensuring high enantiopurity.
-
Scalability: This route has been demonstrated on a multigram scale, making it suitable for drug development campaigns.
-
Orthogonal Protection: The method allows for the introduction of orthogonal protecting groups, enabling selective functionalization of the two nitrogen atoms.
Experimental Workflow:
Caption: Workflow for Chiral Pool Synthesis of Piperazines from Amino Acids.
Detailed Protocol:
Materials and Reagents:
-
N-Boc protected α-amino acid (e.g., N-Boc-L-Alanine) (1 equiv)
-
Nosylamide (NsNH₂)
-
EDC·HCl and DMAP
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
2-Bromoethyl-diphenylsulfonium triflate
-
Base (e.g., potassium carbonate)
-
Acetonitrile (ACN)
-
Standard work-up and purification reagents
Procedure:
-
Nosylamide Formation: Couple the N-Boc protected α-amino acid with nosylamide using EDC·HCl and DMAP to form the corresponding nosylamide.
-
Reduction to Diamine: Reduce the amide and carboxylic acid functionalities of the nosylamide intermediate with BH₃·THF to yield the orthogonally protected chiral 1,2-diamine.
-
Aza-Michael Addition and Cyclization (One-Pot):
-
To a solution of the protected diamine in acetonitrile, add a base such as potassium carbonate.
-
Add 2-bromoethyl-diphenylsulfonium triflate to the mixture. This generates a vinyl diphenyl sulfonium salt in situ.
-
The primary amine of the diamine undergoes an aza-Michael addition to the vinyl sulfonium salt.
-
The subsequent intramolecular cyclization displaces the diphenyl sulfide, forming the piperazine ring.
-
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by flash column chromatography to obtain the orthogonally protected chiral piperazine.
Self-Validation:
-
Spectroscopic Confirmation: Confirm the structure of the final product and all intermediates using NMR and mass spectrometry.
-
Chiral Integrity: The enantiomeric purity should be maintained throughout the synthesis. This can be confirmed by chiral HPLC analysis of the final product after deprotection, or by comparing the optical rotation to literature values.
Protocol 3: Asymmetric Lithiation-Trapping of N-Boc Piperazines
This method allows for the direct C-H functionalization of the piperazine ring in an enantioselective manner. It involves the deprotonation of an N-Boc protected piperazine using a strong base in the presence of a chiral ligand, followed by quenching the resulting chiral organolithium species with an electrophile.[2]
Rationale for Method Selection:
-
Direct Functionalization: This approach avoids the need for pre-functionalized starting materials, offering a more convergent synthetic route.
-
High Diastereoselectivity: The use of a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate can induce high levels of diastereoselectivity in the deprotonation step.[2]
-
Access to α-Substituted Piperazines: This method is particularly useful for synthesizing α-substituted piperazines, which are common motifs in CNS agents.
Experimental Workflow:
Caption: Workflow for Asymmetric Lithiation-Trapping of N-Boc Piperazines.
Detailed Protocol:
Materials and Reagents:
-
N-Boc piperazine derivative (1 equiv)
-
(-)-Sparteine or (+)-sparteine surrogate (1.2 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv) in cyclohexane
-
Anhydrous solvent (e.g., diethyl ether or MTBE)
-
Electrophile (e.g., an alkyl halide or a carbonyl compound) (1.5 equiv)
-
Standard quenching and work-up reagents
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the N-Boc piperazine and the chiral ligand. Dissolve in the anhydrous solvent.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi dropwise to the solution. Stir the mixture at -78 °C for the optimized time (typically 1-4 hours). In situ IR spectroscopy can be used to monitor the formation of the lithiated intermediate.[4]
-
Electrophilic Trapping: Add the electrophile to the reaction mixture at -78 °C and stir for an additional 1-2 hours.
-
Quenching and Work-up: Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry, and determine the diastereomeric and/or enantiomeric excess by chiral HPLC.
Self-Validation:
-
Diastereomeric Ratio: The diastereomeric ratio (d.r.) should be determined from the ¹H NMR spectrum of the crude reaction mixture to assess the selectivity of the lithiation-trapping sequence.
-
Enantiomeric Excess: The ee of the major diastereomer should be determined by chiral HPLC.
Analytical Validation: Chiral HPLC for Enantiomeric Purity
A critical component of any asymmetric synthesis is the accurate determination of enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
General Protocol for Chiral HPLC:
-
Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for piperazine derivatives.
-
Mobile Phase: A mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified piperazine derivative in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector. The two enantiomers should appear as distinct peaks.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.
Conclusion
The chiral piperazine scaffold is a powerful tool in the design and synthesis of novel CNS agents. The protocols outlined in this guide provide researchers with a range of reliable and scalable methods to access these valuable building blocks. The choice of synthetic strategy will depend on factors such as the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. By carefully selecting and optimizing these methods, and by rigorously validating the stereochemical outcome using techniques like chiral HPLC, drug discovery professionals can confidently incorporate chiral piperazines into their next generation of CNS drug candidates.
References
- Zhang, X., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.
- Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136.
- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives (US6603003B2).
- Google Patents. (n.d.). Asymmetric synthesis of piperazic acid and derivatives thereof (WO2001083458A2).
- Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085.
- Szostak, M., & Durand, C. (2021).
- Di Martino, R. M. C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6820.
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Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651–659.
- Chamakuri, S., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18(43), 8844-8849.
- Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085.
- Wolfe, J. P., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(22), 4539–4542.
- Wolfe, J. P., et al. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(34), 6859–6870.
- Clayden, J., & Maury, J. (2012). An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters. Journal of the American Chemical Society, 134(18), 7886–7895.
- Google Patents. (n.d.). Synthesis method of 2-methyl piperazine lomefloxacin (CN102351843B).
- Newman, A. H., et al. (2021). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry, 12(9), 1479–1497.
- Sancini, G., et al. (2021). Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
- Firth, J. D. (2017). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Barreiro, E. J., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112.
- Kiely, J. S., & Priebe, S. R. (1990). An Improved Synthesis of (R)- and (S)-2-Methylpiperazine.
- Shaquiquzzaman, M., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117.
- Firth, J. D., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(19), 10346–10354.
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Dechantsreiter, M. A., & Kessler, H. (2000). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Letters in Peptide Science, 7(5), 257-260.
- Shaquiquzzaman, M., et al. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Ellman, J. A., & Shen, Z. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Laurini, E., et al. (2020). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Molecules, 25(21), 5003.
- Gierczak, M., et al. (2002). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
- Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
- Wolfe, J. P., et al. (2009). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 65(34), 6859–6870.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
Welcome to the technical support resource for the synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important chiral building block. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your synthesis for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining enantiomerically pure this compound?
There are two main strategies to achieve the desired (S)-enantiomer:
-
Chiral Resolution: This is a classical and widely used method where a racemic mixture of 2-phenylpiperazine is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid), to form a pair of diastereomeric salts.[1] These salts exhibit different solubilities, allowing for their separation by fractional crystallization. The desired diastereomer is then isolated, and the chiral auxiliary is removed to yield the enantiopure amine, which is subsequently protected with the Boc group. The main drawback is that the theoretical maximum yield is 50%, although the unwanted enantiomer can sometimes be racemized and recycled.[1]
-
Asymmetric Synthesis: This approach builds the chiral center stereoselectively from the outset. A common method starts from an enantiomerically pure precursor, such as an α-amino acid. For instance, (S)-phenylglycine can be used as a starting material to construct the piperazine ring, ensuring the correct stereochemistry at the C2 position from the beginning. While potentially more elegant and atom-economical, this route can be more complex and may require more steps compared to resolution.[2]
Q2: Why is the tert-butoxycarbonyl (Boc) group the preferred N-protecting group for this molecule?
The Boc group is widely employed for several strategic reasons:
-
Stability and Selectivity: It is stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly acidic conditions, but can be readily removed under stronger acidic conditions (e.g., with trifluoroacetic acid or HCl).[3] This orthogonality allows for selective manipulation of other functional groups in the molecule.
-
Prevention of Side Reactions: The Boc group deactivates the nitrogen to which it is attached, preventing it from participating in unwanted side reactions like N-alkylation or acylation.[3] In piperazine systems, this allows for selective functionalization at the second, unprotected nitrogen atom.[4]
-
Improved Handling: The introduction of the bulky, lipophilic Boc group often makes the molecule more crystalline and easier to handle and purify by standard techniques like column chromatography.
Q3: How can I accurately determine the enantiomeric excess (ee) of my final product?
The most reliable and widely accepted method for determining the enantiomeric excess of chiral amines and their derivatives is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase that is itself chiral, leading to differential interaction with the two enantiomers. This results in different retention times for the (S) and (R) forms, allowing for their separation and quantification. A comparison of the peak areas for the two enantiomers gives a direct measure of the ee. Capillary electrophoresis using a chiral selector like sulfated β-cyclodextrin is another powerful technique for chiral resolution and analysis.[5][6]
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental hurdles in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is consistently low. What are the most likely causes and how can I fix them?
Answer: Low yield is a multifaceted problem that can arise at several stages of the synthesis. The key is to systematically identify the bottleneck.
Possible Causes & Solutions:
-
Incomplete N-Boc Protection: The reaction of 2-phenylpiperazine with Boc-anhydride (Boc₂O) may not have gone to completion.
-
Verify Stoichiometry: Ensure at least 1.0 to 1.1 equivalents of Boc₂O are used. Using a slight excess can drive the reaction to completion.
-
Optimize Base and Solvent: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. The solvent should be aprotic, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. If the reaction stalls, a slight increase in temperature (e.g., to room temperature or 40 °C) may be beneficial.
-
-
Formation of Side Products: The most common side product is the di-Boc protected piperazine, where both nitrogen atoms are functionalized. This is especially problematic if an excess of Boc₂O and base is used, or if the reaction is run for too long at elevated temperatures.
-
Control Stoichiometry: Carefully control the amount of Boc₂O. Adding it slowly to the reaction mixture can help favor mono-protection.
-
Temperature Control: Run the reaction at 0 °C to room temperature. Higher temperatures can increase the rate of the second protection step.
-
-
Losses During Workup and Purification: Significant product can be lost during aqueous extraction (if the product has some water solubility) or column chromatography.
-
Workup: Ensure the pH is properly adjusted during extractions. Back-extract the aqueous layer with your organic solvent to recover any dissolved product.
-
Purification: this compound can be challenging to purify via silica gel chromatography due to potential tailing. Consider using a solvent system with a small amount of triethylamine (~0.5-1%) to suppress ionization on the acidic silica. Alternatively, crystallization is often a superior method for achieving high purity and can significantly improve yield if a suitable solvent system is found.
-
Troubleshooting Workflow for Low Yield
Caption: A flowchart for diagnosing and solving low yield issues.
Q2: I am having difficulty with the purification by column chromatography. The product is tailing and eluting over many fractions.
Answer: This is a classic problem when purifying basic compounds like piperazines on acidic silica gel. The free amine group can interact strongly with the silanol groups on the silica surface, leading to poor peak shape and recovery.
Solutions:
-
Neutralize the Silica: Pre-treating your silica gel or, more simply, modifying your eluent is highly effective.
-
Add a Basic Modifier: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase (e.g., Hexane/Ethyl Acetate). This deactivates the acidic sites on the silica, preventing strong adsorption of your product.
-
Use Neutral or Basic Alumina: As an alternative stationary phase, neutral or basic alumina can be used, which is more compatible with basic compounds.
-
-
Optimize the Solvent System:
-
A gradient elution from a non-polar solvent (like hexane) to a more polar mixture (like ethyl acetate/hexane) is typically used. For highly polar products, a DCM/Methanol system might be necessary. Always add a basic modifier to these systems.
-
-
Alternative Purification: Crystallization
-
This is often the best method for achieving high purity on a large scale. The Boc-protected piperazine is often a solid. Experiment with various solvent/anti-solvent systems to find conditions for crystallization. Common systems include:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Pentane
-
Isopropanol / Water
-
-
Optimized Experimental Protocols
Protocol 1: N-Boc Protection of (S)-2-Phenylpiperazine
This protocol is optimized to favor mono-protection and minimize side product formation.
Materials:
-
(S)-2-Phenylpiperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-2-phenylpiperazine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve Boc-anhydride (1.05 eq.) in a small amount of anhydrous DCM.
-
Add the Boc-anhydride solution dropwise to the stirred piperazine solution over 30-60 minutes using an addition funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 10:1 DCM:MeOH) until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography (Hexane/Ethyl Acetate + 0.5% TEA) or crystallization.
Table 1: Reaction Parameter Optimization
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Boc₂O (eq.) | 1.2 - 1.5 | 1.05 | Minimizes di-protection side product. |
| Base (eq.) | 1.5 - 2.0 | 1.2 | Sufficient to scavenge HCl byproduct without promoting side reactions. |
| Temperature | Room Temp | 0 °C to Room Temp | Slows the reaction rate, increasing selectivity for mono-protection. |
| Addition | All at once | Dropwise over 30-60 min | Maintains a low concentration of the electrophile (Boc₂O), favoring reaction at the more nucleophilic site. |
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
Objective: To separate and quantify the (S) and (R) enantiomers of tert-Butyl 2-phenylpiperazine-1-carboxylate.
Typical Conditions (Method development will be required for your specific instrument):
-
Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or similar).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
Procedure:
-
Prepare a stock solution of your purified product in the mobile phase (e.g., 1 mg/mL).
-
Prepare a standard of the racemic compound for reference to identify the retention times of both enantiomers.
-
Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.
-
Record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the racemic standard.
-
Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
Mechanism of Boc Protection and Side Reaction
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Boc-2-phenylpiperazine
Introduction
N-Boc-2-phenylpiperazine is a cornerstone building block in contemporary medicinal chemistry, serving as a critical intermediate for a wide array of pharmacologically active agents. Its structure combines the privileged piperazine scaffold with a strategic phenyl substituent and a tert-butyloxycarbonyl (Boc) protecting group. This mono-protection is key, allowing for selective functionalization at the N4 nitrogen. However, achieving this selective mono-protection efficiently is the principal challenge of the synthesis, often plagued by side reactions that compromise yield and purity.
This technical guide provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. We will deconstruct the common pitfalls in the synthesis of N-Boc-2-phenylpiperazine, focusing on the causality of side reactions and offering robust, validated solutions.
Section 1: The Primary Synthetic Route & Mechanism
The most prevalent method for synthesizing N-Boc-2-phenylpiperazine is the direct reaction of 2-phenylpiperazine with di-tert-butyl dicarbonate (Boc₂O, Boc-anhydride). The reaction proceeds via a nucleophilic acyl substitution mechanism where the secondary amine of the piperazine attacks one of the electrophilic carbonyl carbons of the Boc-anhydride.
Caption: The reaction pathway for N-Boc protection of 2-phenylpiperazine.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction is incomplete or shows very low conversion to the product. What are the likely causes?
A1: This is a frequent issue, typically rooted in the stability and stoichiometry of the Boc-anhydride reagent or the reaction conditions.
Root Cause Analysis:
-
Hydrolysis of Boc-Anhydride: Di-tert-butyl dicarbonate is highly sensitive to moisture.[1] Any water present in the solvent, on the glassware, or in the starting amine will rapidly hydrolyze the anhydride to tert-butanol and carbon dioxide, rendering it inactive for the desired protection reaction.
-
Poor Reagent Quality: Over time, especially if stored improperly, Boc-anhydride can slowly decompose.[2] This leads to a lower effective concentration of the active reagent.
-
Insufficient Reagent: Using a strict 1.0 equivalent of Boc-anhydride is often insufficient to drive the reaction to completion, especially if minor moisture contamination is unavoidable.
Troubleshooting Protocol: Ensuring a High-Yield Reaction
-
Preparation:
-
Thoroughly flame-dry all glassware under a vacuum or in an oven (120°C) for several hours before use. Allow to cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. If the solvent is from a previously opened bottle, consider using a freshly opened bottle or drying it over molecular sieves.
-
-
Reagents:
-
Use a fresh bottle of Boc-anhydride if degradation is suspected.
-
Employ a slight excess of Boc-anhydride (1.1–1.2 equivalents) to compensate for any potential hydrolysis.[1]
-
-
Reaction Execution:
-
Dissolve 2-phenylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq.).
-
Cool the solution to 0°C in an ice bath. This moderates the reaction rate and minimizes side reactions.
-
Dissolve Boc-anhydride (1.1 eq.) in a small amount of anhydrous solvent and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates full consumption of the starting material.
-
-
Monitoring:
-
Use Thin Layer Chromatography (TLC) with an eluent like 7:3 Hexanes:Ethyl Acetate to track the disappearance of the 2-phenylpiperazine spot at the baseline.
-
Q2: My main product is contaminated with a significant amount of a higher molecular weight byproduct. How do I identify and prevent it?
A2: The most common byproduct in this synthesis is the undesired 1,4-di-Boc-2-phenylpiperazine . This occurs because both nitrogen atoms in 2-phenylpiperazine are nucleophilic and can react with Boc-anhydride.[3]
Caption: Competing pathways leading to mono- and di-protection.
Identification of Di-Boc Byproduct:
The di-protected product can be easily distinguished from the mono-protected product by analytical techniques.
| Property | N-Boc-2-phenylpiperazine (Mono) | 1,4-di-Boc-2-phenylpiperazine (Di) |
| Molecular Weight | 262.35 g/mol | 362.46 g/mol |
| TLC Rf (7:3 Hex:EtOAc) | ~0.4 | ~0.7 |
| Polarity | More polar | Less polar |
| ¹H NMR (CDCl₃) | Contains one N-H proton signal | Lacks N-H proton signal |
Prevention Strategies:
-
Slow Addition at Low Temperature (Most Common):
-
Causality: Adding the Boc-anhydride solution slowly to the amine at 0°C ensures that its concentration remains low. This favors the reaction with the more abundant and highly nucleophilic starting material over the less nucleophilic mono-Boc intermediate.[3]
-
Protocol: Dissolve 2-phenylpiperazine (1 eq.) in anhydrous DCM. Cool to 0°C. Add a solution of Boc-anhydride (1.05-1.1 eq.) in DCM dropwise over 30-60 minutes using a syringe pump. Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
-
Using Excess Piperazine:
-
Causality: Employing a large excess (2-5 equivalents) of 2-phenylpiperazine statistically favors the formation of the mono-protected product, as the Boc-anhydride is more likely to encounter an unreacted piperazine molecule.
-
Drawback: This method is often not cost-effective and requires a more rigorous purification to remove the large excess of the starting material.[3]
-
Q3: I'm observing pressure buildup in my reaction vessel. Is this normal?
A3: No, this is a significant safety concern. Pressure buildup is caused by the evolution of carbon dioxide (CO₂) gas.[1][4]
Root Cause Analysis:
-
Boc Protection Reaction: The reaction of an amine with Boc-anhydride itself produces tert-butoxide and a carbamic acid intermediate, which then decomposes, releasing one molecule of CO₂.[5]
-
Hydrolysis/Decomposition: The reaction of Boc-anhydride with water also produces CO₂.[2]
Corrective Action:
-
NEVER run a Boc protection reaction in a sealed container. Always ensure the reaction vessel is open to the atmosphere (e.g., via a needle connected to a nitrogen line with an oil bubbler) or equipped with a reflux condenser. This allows evolved gases to vent safely, preventing dangerous pressure accumulation.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the role of a base like DMAP or TEA in this reaction? A base like triethylamine (TEA) is used to neutralize the acidic carbamic acid intermediate formed during the reaction, driving the equilibrium towards the product.[6] 4-(Dimethylamino)pyridine (DMAP) is a more powerful nucleophilic catalyst that can accelerate the reaction, especially for less nucleophilic amines, but may also increase the rate of side reactions if not used carefully.[1][7]
-
FAQ 2: Can I run this reaction in an aqueous or protic solvent? While some Boc protections can be performed in aqueous systems (e.g., using NaOH or NaHCO₃), it creates a competition between the desired amination and the hydrolysis of the Boc-anhydride.[8][9] For 2-phenylpiperazine, which is highly soluble in organic solvents, anhydrous conditions are strongly recommended to maximize yield and minimize reagent waste.
-
FAQ 3: How do I confirm the identity and purity of my final N-Boc-2-phenylpiperazine product? The identity and purity should be confirmed using a combination of techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of the Boc group (a large singlet around 1.4-1.5 ppm in ¹H NMR) and the correct number of aromatic and aliphatic protons.
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight (M+H⁺ = 263.18).
-
TLC/LC-MS: To assess purity and check for the absence of starting material and the di-Boc byproduct.
-
-
FAQ 4: What are common side reactions to consider during the subsequent deprotection of the Boc group? Boc deprotection is typically done with strong acids like trifluoroacetic acid (TFA).[4][10] The primary side reaction involves the tert-butyl cation that is generated. This cation is an electrophile and can alkylate other nucleophilic sites in the molecule, a particular concern in complex structures with electron-rich aromatic rings.[6] This can often be suppressed by using "scavengers" like triethylsilane or anisole in the deprotection mixture.
References
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit (r/chemhelp). Available at: [Link]
-
Having great trouble with a Boc-protection reaction. Reddit (r/Chempros). Available at: [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (PDF) ResearchGate. Available at: [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
- A kind of synthetic method of N-Boc piperazines. Google Patents (CN108033931A).
- Synthesis method of N-Boc piperazine. Google Patents (CN108033931B).
-
Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ACS Publications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Challenges in the Deprotection of Boc-Protected Piperazines
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Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection in modern organic synthesis, prized for its stability and facile removal under acidic conditions.[1][2][3][4] In the synthesis of piperazine-containing scaffolds—a motif prevalent in numerous pharmaceuticals—the Boc group allows for precise, selective functionalization.[3] However, the seemingly straightforward acid-mediated deprotection step is frequently plagued by challenges ranging from incomplete reactions to problematic side-product formation and difficult purifications.
This guide provides field-proven insights and troubleshooting strategies to navigate these common hurdles. We will explore the causality behind these issues and offer validated protocols to ensure the successful and efficient deprotection of Boc-protected piperazines in your synthetic workflow.
Part 1: Troubleshooting Incomplete or Sluggish Reactions
A common frustration is observing significant amounts of starting material remaining after the prescribed reaction time. Several factors can contribute to this issue.
FAQ 1: My Boc deprotection is not going to completion. What are the primary causes and how can I fix it?
Incomplete deprotection is often a result of suboptimal reaction conditions that can be systematically addressed.[5]
-
Insufficient Acid Stoichiometry: The reaction is catalytic in acid, but side reactions or basic impurities can consume it. Ensure you are using a sufficient excess of acid. For trifluoroacetic acid (TFA), concentrations of 20-50% (v/v) in dichloromethane (DCM) are common.[5] For hydrogen chloride (HCl), using a 4M solution in dioxane (3-5 equivalents) is a robust starting point.[5]
-
Low Reaction Temperature: Most deprotections proceed smoothly at room temperature. However, if the reaction is sluggish, gentle heating to 40-50°C can significantly increase the rate.[5]
-
Poor Solubility: If the Boc-protected piperazine has poor solubility in the chosen solvent (e.g., DCM), the reaction will be slow. Try alternative solvents or solvent mixtures where the starting material is fully dissolved to ensure efficient access for the acid reagent.[5]
-
Insufficient Reaction Time: Do not rely solely on literature precedent for reaction times. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Extend the reaction time until the starting material is fully consumed.[5]
Troubleshooting Workflow for Incomplete Deprotection
Caption: A logical workflow for diagnosing and solving incomplete Boc deprotection reactions.
Part 2: Managing Side Reactions and Substrate Sensitivity
The generation of the reactive tert-butyl cation is the primary cause of many side reactions during Boc deprotection.[7][8]
FAQ 2: I see an unexpected peak in my LC-MS with a +56 Da mass shift. What is it?
This is the classic signature of tert-butylation , a common side reaction where the electrophilic tert-butyl cation alkylates a nucleophilic site on your molecule.[7] Electron-rich aromatic rings or even the newly deprotected piperazine nitrogen can be susceptible.
Solution: Use a Scavenger. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[8][9]
| Scavenger | Typical Concentration | Use Case & Mechanism |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 2.5-5% (v/v) | Highly effective carbocation scavengers. They react via hydride transfer to form isobutane and a stable silylium species.[7][8] |
| Anisole | 5% (v/v) | A classic scavenger that traps the t-butyl cation via Friedel-Crafts alkylation.[7][10] |
| Thioanisole | 5% (v/v) | Particularly useful for preventing S-alkylation of methionine residues in peptide synthesis.[7][8] |
Mechanism of t-Butyl Cation Scavenging
Caption: Scavengers intercept the reactive tert-butyl cation, preventing unwanted side reactions.
FAQ 3: My molecule has other acid-sensitive groups (e.g., esters, acetals). How can I deprotect the Boc group selectively?
This is a common challenge requiring careful selection of reagents and conditions.
-
Milder Acidic Conditions: Standard TFA/DCM can cleave other acid-labile groups.[5] Consider using 4M HCl in dioxane, which is often more selective and can sometimes precipitate the desired product as its hydrochloride salt, protecting it from further degradation.[5][11]
-
Lewis Acids: In some cases, Lewis acids like ZnBr₂ in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[2]
-
Non-Acidic Methods: For extremely sensitive substrates, consider alternative protecting groups from the outset. For example, an Fmoc group is removed with a mild base (e.g., piperidine), and a Cbz group is removed by catalytic hydrogenolysis, providing orthogonality to acid-labile groups.[12] Recently, methods using oxalyl chloride in methanol have been developed for mild, non-TFA-based deprotection.[13]
Part 3: Work-up and Purification Strategies
The resulting piperazine amine, especially its salt form, often presents purification challenges due to its polarity and high water solubility.
FAQ 4: My deprotected piperazine salt is water-soluble, making aqueous work-up impossible. How can I isolate my product?
Direct extraction after a basic quench is often problematic. Here are several effective strategies:
-
Precipitation/Trituration: After removing the acid and solvent in vacuo, add a non-polar solvent like diethyl ether or MTBE. The piperazine salt will often precipitate or become a solid upon trituration, allowing for collection by filtration.[5]
-
Direct Use of the Salt: If the subsequent reaction is compatible, you can often evaporate the volatiles and use the crude TFA or HCl salt directly without a work-up.[14][15] Co-evaporation with a solvent like toluene can help remove residual TFA.[8]
-
Solid-Supported Scavenging: For a non-aqueous work-up, after removing the bulk of the acid, dissolve the residue in a solvent like methanol and stir with a basic resin (e.g., Amberlyst A21).[14][16] Filtration and evaporation of the solvent yield the free amine.[14]
FAQ 5: My piperazine product is an oil and streaks badly on a silica gel column. How can I purify it?
The basicity of piperazines causes strong interactions with acidic silica gel, leading to tailing and poor separation.[17]
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or ammonium hydroxide in the mobile phase will significantly improve peak shape.[17]
-
Salt Formation and Recrystallization: Convert the oily free base into a crystalline salt.[17] Dissolve the crude oil in a solvent like isopropanol or ethanol and add an acid (e.g., HCl in isopropanol, fumaric acid, or acetic acid) to induce crystallization.[17][18] The resulting pure salt can be filtered and, if needed, converted back to the free base.[17]
-
Alternative Stationary Phases: If silica is problematic, consider using a less acidic stationary phase like alumina.[17]
Part 4: Key Experimental Protocols
These protocols provide a starting point for common deprotection procedures. Always monitor your specific reaction by TLC or LC-MS to determine the optimal reaction time.[19][20]
Protocol 1: General Boc Deprotection using TFA in DCM
-
Dissolve the Boc-protected piperazine (1.0 equiv) in anhydrous DCM (at a concentration of ~0.1 M).[6]
-
Add Trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[5] If scavengers are needed, add them to the DCM before the TFA.
-
Stir the mixture at room temperature, monitoring progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[5][6]
-
Remove the DCM and excess TFA under reduced pressure. Co-evaporate with DCM or toluene (2x) to ensure complete removal of residual acid.[6]
-
Proceed with a suitable work-up strategy (e.g., precipitation with ether, or dissolve in DCM and quench with saturated aq. NaHCO₃ for extraction if the product is not water-soluble).[5]
Protocol 2: General Boc Deprotection using HCl in Dioxane
-
Dissolve the Boc-protected piperazine (1.0 equiv) in a minimal amount of a suitable solvent like methanol or 1,4-dioxane.[5]
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 equiv) to the stirred solution at room temperature.[5]
-
Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperazine will precipitate from the solution.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, either remove the solvent under reduced pressure or add diethyl ether to fully precipitate the product, which can then be collected by filtration.[5]
References
- Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
- Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
- How to do work-up of a BOC deprotection reaction by TFA?
- Technical Support Center: tert-butyl Cation Scavenging in Boc Deprotection. Benchchem.
- Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection. Benchchem.
- General Procedure for the deprotection of the Boc-group. The Royal Society of Chemistry.
- TFA Deprotection. Scribd.
- Boc Deprotection - TFA - Common Organic Chemistry. Common Organic Chemistry.
- Technical Support Center: Purification of Oily Piperazine Deriv
- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
- Side reactions of Boc deprotection with scavengers. Benchchem.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Altern
- Boc Resin Cleavage Protocol. Sigma-Aldrich.
- A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry. Benchchem.
- What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
- Boc deprotection conditions tested.
- Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
- Purification of piperazine.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- Recovery and purification of piperazine.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- Application Notes and Protocols for Boc-Protection of Piperazine Deriv
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
- Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
- Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Microsaic Systems.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
- How to extract/isolate piperazine from water without distillation?
- Why my BOC-protected compounds got deprotected during evaporation?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BOC Protection and Deprotection [bzchemicals.com]
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- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of N-Boc-(S)-2-phenylpiperazine Synthesis
Welcome to the technical support resource for the synthesis of N-Boc-(S)-2-phenylpiperazine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the selective N-Boc protection of (S)-2-phenylpiperazine, providing not just solutions but also the underlying chemical principles to empower your experimental design.
The selective mono-protection of piperazine scaffolds is a cornerstone of modern medicinal chemistry, enabling the synthesis of complex pharmaceutical agents.[1][2] The tert-butoxycarbonyl (Boc) group is a preferred protecting group due to its stability across a range of reaction conditions and its facile removal under mild acidic conditions.[1][3] However, achieving high yields of the mono-protected product, N-Boc-(S)-2-phenylpiperazine, requires careful control of reaction parameters to avoid the formation of the undesired 1,4-di-Boc-disubstituted byproduct.[4][5]
This guide provides field-proven insights and detailed protocols to help you navigate the nuances of this synthesis, optimize your reaction conditions, and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Setup and Stoichiometry
Question 1: What is the most common side product in this reaction, and how can I minimize its formation?
Answer: The most common and problematic side product is the 1,4-di-Boc-(S)-2-phenylpiperazine. Since (S)-2-phenylpiperazine has two secondary amine nitrogens (N1 and N4) with similar nucleophilicity, the Boc anhydride (Boc₂O) can react at both sites.[5]
The key to minimizing the di-substituted byproduct lies in controlling the reaction stoichiometry and the rate of addition of the protecting agent.
Primary Strategies:
-
Slow Addition of Boc₂O: Adding a solution of di-tert-butyl dicarbonate (Boc₂O) dropwise to the solution of (S)-2-phenylpiperazine is the most critical factor. A slow addition rate maintains a low instantaneous concentration of Boc₂O, favoring the reaction with the more abundant, unprotected piperazine over the newly formed, less concentrated mono-Boc product.
-
Temperature Control: Running the reaction at a reduced temperature (e.g., 0 °C) slows down the rate of reaction for both the first and second Boc additions. This provides greater control and enhances the selectivity for mono-protection.
-
Stoichiometry: Using a slight excess of the piperazine starting material can statistically favor mono-protection. However, this is often not economical. The most effective approach is to use a slight substoichiometric amount of Boc₂O (e.g., 0.95-0.98 equivalents) to ensure that the piperazine is not the limiting reagent, thereby reducing the chance of di-protection on the remaining mono-protected product.
Question 2: What is the optimal solvent system for this reaction?
Answer: Dichloromethane (DCM) is a widely used and effective solvent for this transformation. It provides good solubility for both the piperazine starting material and the Boc anhydride.[6] Tetrahydrofuran (THF) is another suitable aprotic solvent. It is crucial to use an anhydrous solvent to prevent the hydrolysis of Boc anhydride, which would reduce its effective concentration and lead to lower yields.
Question 3: Is a base required for this reaction?
Answer: While the Boc protection of an amine can proceed without an external base, the reaction generates tert-butanol and CO₂. The reaction itself is generally considered neutral. However, some protocols may include a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as a proton scavenger, although it is often unnecessary for this specific transformation. The piperazine starting material itself can act as a base.
Section 2: Reaction Monitoring and Troubleshooting
Question 4: My reaction is sluggish or appears incomplete by TLC. What should I do?
Answer: An incomplete reaction can be frustrating and is typically due to issues with reagent quality or reaction conditions.
Troubleshooting Workflow for Incomplete Reactions:
Caption: Troubleshooting logic for incomplete Boc protection.
Detailed Steps:
-
Verify Reagent Quality: Boc anhydride can degrade over time, especially if exposed to moisture. Use a fresh bottle or a properly stored reagent.
-
Allow for Warming: If the reaction was initiated at 0 °C, allow the ice bath to expire and the reaction to slowly warm to room temperature. Stir for an additional 1-2 hours and monitor by TLC.
-
Extend Reaction Time: Some reactions simply require more time to reach completion. Continue monitoring until the starting material spot on the TLC plate has been consumed.[6]
Question 5: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?
Answer: TLC is an excellent tool for monitoring this reaction.
-
Mobile Phase: A typical eluent system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). You may need to adjust the polarity based on your specific derivatives.
-
Visualization: The product and starting materials can be visualized using a potassium permanganate (KMnO₄) stain, as the secondary amines of the starting material and product will readily oxidize. UV light is also effective due to the phenyl ring.
-
Interpreting the TLC:
-
Starting Material ((S)-2-phenylpiperazine): Will have a low Rf value (more polar).
-
Product (N-Boc-(S)-2-phenylpiperazine): Will have a higher Rf value than the starting material (less polar due to the Boc group).
-
Byproduct (Di-Boc): Will have the highest Rf value (least polar).
-
By spotting the starting material, the reaction mixture, and a co-spot (starting material + reaction mixture), you can clearly track the consumption of the starting material and the formation of the product.
Section 3: Work-up and Purification
Question 6: My crude product contains both the desired mono-Boc compound and the di-Boc byproduct. How can I effectively separate them?
Answer: Separation is typically achieved using flash column chromatography on silica gel. The significant difference in polarity between the mono-Boc and di-Boc compounds allows for a clean separation.
-
Column Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a low polarity mixture (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 30-40% Ethyl Acetate). The di-Boc byproduct will elute first, followed by the desired mono-Boc product. The unreacted starting material will remain on the column or elute at very high polarity.
-
Question 7: What is a standard aqueous work-up procedure for this reaction?
Answer: A simple aqueous work-up is sufficient to remove water-soluble impurities.
-
After the reaction is complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a mild aqueous acid (e.g., 0.1 N HCl) to remove any unreacted piperazine, followed by water, and finally a saturated brine solution.[7]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can then be purified.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the mono-protected product while minimizing di-Boc formation.
Step-by-Step Synthesis of N-Boc-(S)-2-phenylpiperazine
-
Reagent Preparation:
-
Dissolve (S)-2-phenylpiperazine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1 M.
-
In a separate flask or addition funnel, prepare a solution of di-tert-butyl dicarbonate (Boc₂O) (0.98 eq.) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the flask containing the piperazine solution to 0 °C using an ice-water bath.
-
-
Boc₂O Addition:
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 30-60 minutes. A slow, controlled addition is critical.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with saturated brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
-
Characterization:
-
Combine the pure fractions and remove the solvent in vacuo to yield N-Boc-(S)-2-phenylpiperazine as a white solid or viscous oil.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
Overall Synthesis and Purification Workflow
Caption: Workflow for N-Boc-(S)-2-phenylpiperazine synthesis.
Data Summary Table
The table below summarizes the optimized conditions and expected outcomes for the synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. (S)-2-phenylpiperazine | Using a slight excess of piperazine or a slight deficit of Boc₂O prevents di-substitution. |
| 0.98 eq. Boc₂O | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic and provides good solubility. Must be dry to prevent Boc₂O hydrolysis. |
| Temperature | 0 °C to Room Temperature | Initial cooling slows the reaction for better control; warming ensures completion. |
| Reaction Time | 3 - 6 hours | Monitor by TLC; time may vary based on scale and specific substrate. |
| Purification | Flash Chromatography (Silica) | Gradient elution (e.g., 10-40% EtOAc/Hexanes) effectively separates mono- and di-Boc products. |
| Typical Yield | 75 - 90% | Yield is highly dependent on minimizing di-Boc formation and purification efficiency. |
| Purity (Post-Column) | >98% | As determined by LC-MS and NMR. |
References
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines.
- Ningbo Inno Pharmchem Co., Ltd. (2025).
- Benchchem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Google Patents. (2020). CN108033931B - Synthesis method of N-Boc piperazine.
- Google Patents. (2018). CN108033931A - A kind of synthetic method of N-Boc piperazines.
- Benchchem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- Ningbo Inno Pharmchem Co., Ltd. (2024).
- Benchchem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine.
- Benchchem. (2025).
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
Sources
Preventing racemization during synthesis of chiral piperazines
Technical Support Center: Chiral Piperazine Synthesis
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Introduction: The Chirality Challenge in Piperazine Synthesis
Chiral piperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Their stereochemistry is often critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3] However, maintaining chiral integrity during multi-step synthesis is a significant challenge. The carbon atom alpha (α) to a nitrogen within the piperazine ring is susceptible to epimerization or racemization, particularly under common reaction conditions.[4][5]
This guide provides in-depth troubleshooting advice and detailed protocols to help you diagnose, prevent, and solve racemization issues in your chiral piperazine syntheses.
Frequently Asked Questions (FAQs): Understanding the Root Causes
Q1: What is the primary mechanism of racemization in chiral piperazine synthesis?
A1: The primary mechanism is the deprotonation of the hydrogen atom on the chiral center (the α-carbon), followed by reprotonation.[5] The α-proton is acidic because the resulting carbanion (an achiral, planar enolate-like intermediate) is stabilized by the adjacent nitrogen atom. Once this planar intermediate is formed, a proton can be added back from either face, leading to a mixture of both enantiomers—a process called racemization.[6] Harsh reaction conditions, such as strong bases or high temperatures, can provide the energy needed to overcome the activation barrier for this process.[7]
Q2: At which specific steps in my synthesis is racemization most likely to occur?
A2: Racemization is most common during steps that involve either basic or strongly acidic conditions, or high temperatures. Key steps to scrutinize include:
-
N-Alkylation or N-Arylation: Reactions involving bases to deprotonate the piperazine nitrogen can inadvertently deprotonate the adjacent α-carbon.
-
Protecting Group Removal: Harsh acidic (e.g., TFA for Boc deprotection) or basic (e.g., piperidine for Fmoc deprotection) conditions can compromise the chiral center.[5][8]
-
Amide Coupling: When coupling a carboxylic acid to a piperazine nitrogen, the activation of the acid can lead to the formation of a 5(4H)-oxazolone intermediate, which has a highly acidic α-proton and is prone to racemization.[9]
-
Cyclization Steps: Ring-closing reactions to form the piperazine ring, especially if conducted at elevated temperatures or with strong bases, can be a source of epimerization.[10]
Q3: How do protecting groups on the piperazine nitrogens influence racemization?
A3: Protecting groups have a profound electronic and steric effect.
-
Electron-Withdrawing Groups (e.g., Boc, Cbz, Tos): These groups increase the acidity of the α-proton by inductive effect, making it more susceptible to abstraction by a base.[4] This is a double-edged sword: while they are essential for controlling reactivity, they can increase the risk of racemization if conditions are not carefully controlled.[11]
-
Electron-Donating Groups (e.g., Alkyl groups): These groups generally decrease the acidity of the α-proton, offering some protection against base-mediated racemization.
-
Steric Hindrance: Bulky protecting groups can sterically hinder the approach of a base to the α-proton, thereby slowing the rate of racemization.[12]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific experimental observations in a problem-and-solution format.
Problem 1: My chiral piperazine racemized during N-alkylation with an alkyl halide.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Strong Base (e.g., NaH, LDA, K₂CO₃) | Strong, non-hindered bases are aggressive enough to deprotonate the less acidic α-C-H bond in addition to the intended N-H bond, leading to the formation of a planar, achiral intermediate.[7] | Switch to a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine. The bulkiness of these bases makes it difficult for them to access the sterically shielded α-proton, favoring deprotonation at the more accessible nitrogen atom.[12][13] |
| High Reaction Temperature | Elevated temperatures provide the activation energy required for the deprotonation/reprotonation equilibrium that causes racemization.[5] | Perform the alkylation at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary. Monitor progress closely to avoid unnecessarily long reaction times. |
| Polar, Protic Solvent | Solvents like methanol or ethanol can stabilize charged intermediates and facilitate proton exchange, which can accelerate racemization pathways.[7] | Use a non-polar, aprotic solvent such as Tetrahydrofuran (THF), Dichloromethane (DCM), or Toluene to suppress the formation and stabilization of intermediates that lead to racemization. |
Problem 2: I'm losing enantiomeric purity when removing the N-Boc protecting group.
| Potential Cause | Underlying Reason (Causality) | Recommended Solution |
| Harsh Acidic Conditions (e.g., neat TFA) | Strong acids can catalyze enolization-type mechanisms, leading to racemization. Prolonged exposure or high temperatures exacerbate this effect.[5][6] | Use milder deprotection conditions. Consider using 4M HCl in dioxane or p-toluenesulfonic acid (p-TsOH) at controlled, low temperatures (e.g., 0 °C).[8] Carefully monitor the reaction to ensure it does not proceed longer than necessary. |
| Residual Base from Previous Step | If the N-Boc piperazine is not properly purified after its synthesis, residual base can cause racemization once the electron-withdrawing Boc group is removed and the piperazine becomes more basic. | Ensure the N-Boc piperazine intermediate is rigorously purified via chromatography or recrystallization to remove any residual bases before proceeding to the deprotection step. |
Key Experimental Protocols
Protocol 1: Racemization-Suppressed N-Alkylation
This protocol details the N-alkylation of a chiral piperazine using conditions designed to minimize racemization.
Materials:
-
Chiral N-Boc-2-substituted-piperazine (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add the chiral N-Boc-2-substituted-piperazine.
-
Dissolve the piperazine in anhydrous ACN.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Slowly add the alkyl halide dropwise over 20-30 minutes. The slow addition maintains a low concentration of the electrophile.
-
Allow the reaction to stir at 0 °C for 2-4 hours, then let it warm slowly to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and purification.
-
Crucial Checkpoint: Analyze the enantiomeric excess (%ee) of the product using chiral HPLC to validate the protocol's success.[3]
Protocol 2: Chiral Purity Analysis by HPLC
This protocol provides a starting point for developing a method to quantify the stereochemical purity of your product.[3][14]
System & Column:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase (CSP) Column: Polysaccharide-based columns like Chiralpak® IC or similar are often effective for piperazine derivatives.[3][14]
Typical Starting Conditions:
-
Mobile Phase: A mixture of Hexane/Isopropanol (IPA) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 90:10:0.1 v/v/v). The amine modifier is crucial for obtaining good peak shape with basic compounds like piperazines.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for your compound (e.g., 254 nm if it contains an aromatic ring).
Procedure:
-
Dissolve a small amount of your crude or purified product in the mobile phase.
-
Inject the sample onto the column.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[3]
Visual Guides: Mechanisms and Workflows
Mechanism of Base-Catalyzed Racemization
The following diagram illustrates the fundamental pathway for racemization at the α-carbon of a chiral piperazine.
Caption: Base-catalyzed racemization via a planar achiral intermediate.
Troubleshooting Workflow for Racemization
Use this decision tree to systematically diagnose the source of racemization in your synthesis.
Caption: A decision tree for troubleshooting unexpected racemization.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
- Wikipedia. (n.d.). Steric effects. Wikipedia.
-
Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 18, 8844-8849. [Link]
- Neumann, C. N., & Hooker, J. M. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers.
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- BenchChem. (2025). How to avoid racemization during N-Boc-piperazine-C3-COOH coupling. BenchChem.
- BenchChem. (2025). avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
-
ResearchGate. (2025). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. Request PDF. [Link]
-
Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
Science.gov. (n.d.). steric hindrance effect: Topics. [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]
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- 12. Steric effects - Wikipedia [en.wikipedia.org]
- 13. steric hindrance effect: Topics by Science.gov [science.gov]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Troubleshooting Low Conversion in Boc Protection of 2-Phenylpiperazine
As a Senior Application Scientist, I understand that achieving high conversion in the Boc protection of sterically hindered or electronically deactivated amines can be challenging. The following technical support guide is designed to help you troubleshoot and optimize the Boc protection of 2-phenylpiperazine, a substrate where steric hindrance from the phenyl group can significantly impact reaction efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc protection of 2-phenylpiperazine has stalled, showing low conversion and significant unreacted starting material. What are the primary causes?
A1: Low conversion in this specific reaction is most often attributed to a combination of factors stemming from the substrate's structure. The primary culprit is the steric hindrance imposed by the phenyl group at the C2 position. This bulkiness impedes the approach of the amine's lone pair to the electrophilic carbonyl of the di-tert-butyl dicarbonate (Boc₂O).[1]
Secondary causes can include:
-
Reduced Nucleophilicity: The N1 nitrogen, being adjacent to the phenyl group, is sterically hindered. The N4 nitrogen, while less hindered, may still not be sufficiently reactive under standard conditions.
-
Inadequate Reagent Quality: Degradation of Boc₂O due to moisture or improper storage can lead to lower effective concentration and failed reactions.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature plays a critical role and must be tailored to overcome the substrate's low reactivity.[3][4]
-
Formation of Di-Boc Product: While this seems counterintuitive to low conversion of the starting material, if your goal is the mono-protected product, formation of the di-Boc derivative consumes your desired product and can complicate analysis, making it appear as if the primary reaction is inefficient.[4][5]
Q2: I suspect my di-tert-butyl dicarbonate (Boc₂O) might be degraded. How can I verify its quality?
A2: Di-tert-butyl dicarbonate is sensitive to moisture and can slowly decompose over time, especially if stored improperly.[2][6] Decomposition generates tert-butanol and CO₂ gas, leading to a buildup of pressure in the container.[6]
Verification Steps:
-
Visual Inspection: Fresh Boc₂O is a colorless liquid or a low-melting solid (melts around 23°C).[7] If it appears cloudy or contains significant solid particulate at room temperature (that isn't simply frozen material), it may be suspect.
-
FT-IR Spectroscopy: A quick check via IR can be informative. Look for the characteristic strong C=O stretching bands for the anhydride around 1845, 1810, and 1780 cm⁻¹.[8] The presence of a broad O-H stretch (around 3200-3500 cm⁻¹) would indicate significant hydrolysis to tert-butanol.
-
Control Reaction: The most definitive test is to run a control reaction with a simple, unhindered amine like benzylamine or piperazine itself. If this reaction proceeds to high conversion quickly, your Boc₂O is likely active, and the issue lies with the 2-phenylpiperazine substrate.
Q3: What are the recommended starting conditions for solvent and base, and why?
A3: For a sterically hindered secondary amine like 2-phenylpiperazine, standard conditions may not be sufficient. The key is to enhance the nucleophilicity of the amine and ensure all reagents are well-solvated.
The mechanism of Boc protection involves the nucleophilic attack of the amine on the Boc anhydride.[9][10][11][12] A base is typically used to deprotonate the resulting ammonium intermediate, driving the reaction to completion.[13][14]
| Parameter | Recommendation for 2-Phenylpiperazine | Rationale |
| Solvent | Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).[2][3][7] | These solvents effectively dissolve both the amine and Boc₂O without competing in the reaction. They are standard for this transformation. For less nucleophilic amines, alcoholic solvents like methanol have been shown to accelerate the reaction, but care must be taken as they can potentially react with the Boc anhydride under certain conditions.[4] |
| Base | Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP).[3][4] | TEA: A non-nucleophilic organic base that effectively scavenges the proton produced. Use at least 1.1-1.5 equivalents. DMAP: A highly effective nucleophilic catalyst. It reacts with Boc₂O to form a more reactive intermediate. Use DMAP in catalytic amounts (0.05-0.1 equiv) in conjunction with a stoichiometric base like TEA. For very stubborn reactions, using DMAP as a stoichiometric base can be effective but increases cost and purification complexity.[6][15] |
| Stoichiometry | Use a slight excess of Boc₂O (1.1-1.2 equivalents). | This ensures that the limiting reagent is the amine and helps drive the reaction towards completion. |
Q4: How can I optimize the reaction temperature and time to improve conversion?
A4: Many Boc protections are run at room temperature.[3] However, for a hindered substrate, increased thermal energy is often required to overcome the activation barrier.
Troubleshooting Steps:
-
Increase Temperature: Gently heat the reaction to 40-50°C.[15][16] This often provides enough energy to increase the reaction rate without causing significant decomposition of the Boc₂O.[7] Refluxing is also an option in stable solvents like THF, but monitor for reagent degradation.
-
Extend Reaction Time: Hindered reactions are slower. Monitor the reaction by TLC or LC-MS over 12-24 hours. If you see a slow but steady increase in product formation, simply allowing more time may be the solution.[17]
Visual Troubleshooting Workflow
The following flowchart provides a logical path for diagnosing and solving low conversion issues.
Caption: Troubleshooting flowchart for low conversion in Boc protection.
Experimental Protocols
Protocol 1: Standard Boc Protection
This protocol serves as a baseline. Low conversion is possible with 2-phenylpiperazine.
-
Reaction Setup: To a round-bottom flask, add 2-phenylpiperazine (1.0 eq) and dissolve in Dichloromethane (DCM) (approx. 0.2 M).
-
Add Base: Add triethylamine (TEA) (1.5 eq). Stir for 5 minutes at room temperature.
-
Add Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 2 hours.
-
Work-up: Once the reaction is complete (or has stalled), dilute the mixture with DCM. Wash sequentially with 1M HCl (to remove excess amine and TEA), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N-Boc-2-phenylpiperazine.
Protocol 2: Optimized Protocol for Hindered Amines
This protocol incorporates optimizations to improve conversion for challenging substrates.
-
Reaction Setup: To a round-bottom flask, add 2-phenylpiperazine (1.0 eq) and dissolve in Acetonitrile (ACN) (approx. 0.2 M).
-
Add Base and Catalyst: Add triethylamine (TEA) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 45°C and stir. Monitor the reaction progress by TLC or LC-MS every 4 hours for up to 24 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ACN. Dissolve the residue in ethyl acetate. Wash sequentially with 1M HCl, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]
-
DI-tert-BUTYL DICARBONATE. (1977). Organic Syntheses, 57, 45. Retrieved from [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]
-
Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Boc Protection Mechanism (Boc2O). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
DIBOC (DI-TERT-BUTYL CARBONATE). (n.d.). Ataman Kimya. Retrieved from [Link]
-
Di-tert-butyl dicarbonate. (n.d.). Wikipedia. Retrieved from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (2020). PubMed Central. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). Journal of Global Trends in Pharmaceutical Sciences. Retrieved from [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved from [Link]
- CN106543107A - A kind of synthetic method of 1 BOC piperazines. (2017). Google Patents.
- CN108033931B - Synthesis method of N-Boc piperazine. (2020). Google Patents.
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). MDPI. Retrieved from [Link]
- CN108033931A - A kind of synthetic method of N-Boc piperazines. (2018). Google Patents.
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015). Charles University. Retrieved from [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). ResearchGate. Retrieved from [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Retrieved from [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2012). ResearchGate. Retrieved from [Link]
- US2919275A - Purification of piperazine. (1959). Google Patents.
-
Efficient solventless technique for Boc-protection of hydrazines and amines. (2004). Semantic Scholar. Retrieved from [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. Di-tert-butyl dicarbonate | 24424-99-5 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. jk-sci.com [jk-sci.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Di-tert-butyl Dicarbonate from Reaction Mixtures
Welcome to the technical support center for challenges related to the purification of compounds following a di-tert-butyl dicarbonate (Boc-anhydride) protection step. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in removing excess Boc-anhydride and its byproducts from their reaction mixtures. Here, we will delve into the underlying chemical principles of common purification strategies and provide practical, field-proven troubleshooting advice in a direct question-and-answer format.
Understanding the Challenge
Di-tert-butyl dicarbonate (Boc₂O) is an indispensable reagent in modern organic synthesis, primarily for the protection of amines as their tert-butoxycarbonyl (Boc) derivatives.[1][2][3] While the protection reaction itself is often efficient and high-yielding, the subsequent removal of unreacted Boc-anhydride and its byproducts—namely tert-butanol, isobutylene, and carbon dioxide—can present significant purification challenges.[4][5][6] The physical properties of these compounds often complicate standard workup and purification procedures.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 56-57 (at 0.5 mmHg)[1][2][7] | 22-24[1][2][7] | Soluble in most organic solvents; insoluble in water.[1][2][8][9] |
| tert-Butanol | 74.12 | 82.6 | 25-26 | Miscible with water and many organic solvents.[10] |
| Your Boc-Protected Product | Variable | Typically high | Often solid | Variable, but generally good in common organic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: After my extractive workup, I still see a significant amount of Boc-anhydride in my crude NMR. What went wrong?
This is a very common issue. A simple aqueous wash is often insufficient to remove the highly non-polar Boc-anhydride.
Causality: Boc-anhydride is insoluble in water and highly soluble in common extraction solvents like ethyl acetate, dichloromethane (DCM), and ether.[7][8][9] Therefore, it will preferentially remain in the organic layer during a standard aqueous workup.
Troubleshooting Protocol: Chemical Scavenging
The most effective strategy is to selectively react the excess Boc-anhydride with a nucleophilic scavenger post-reaction, converting it into a more easily removable species.
-
Cool the Reaction: Before workup, cool your reaction mixture (typically in an ice bath). This helps to control the exothermicity of the quenching reaction.
-
Add a Nucleophilic Scavenger: Introduce a primary or secondary amine that will react with the remaining Boc-anhydride.
-
Ammonia/Ammonium Hydroxide: Adding aqueous ammonium hydroxide can convert Boc-anhydride to the water-soluble tert-butyl carbamate.
-
Imidazole: Imidazole reacts with Boc-anhydride to form a water-soluble imidazolium salt.[11][12]
-
Simple Amines (e.g., n-butylamine): These will form a new Boc-protected amine, which may still be organic-soluble but could have different chromatographic properties than your product. Use this with caution and consider the ease of separating the new carbamate.
-
-
Stir: Allow the mixture to stir for 30-60 minutes to ensure complete reaction with the scavenger.
-
Proceed with Extractive Workup: Now, when you perform your aqueous extraction, the polar, charged byproducts will partition into the aqueous layer, effectively removing them from your desired product.
FAQ 2: My product is a polar, water-soluble amine. How can I remove Boc-anhydride and its byproducts without resorting to chromatography?
For highly polar products, a modified extractive workup that takes advantage of the product's properties can be effective.
Causality: If your Boc-protected product has high water solubility, you can use this to your advantage by washing the aqueous layer containing your product with a non-polar organic solvent to remove the Boc-anhydride.
Troubleshooting Protocol: Reverse Extractive Workup
-
Quench the Reaction: As described in FAQ 1, first quench the excess Boc-anhydride with a suitable scavenger.
-
Dilute with Water: Add a sufficient amount of water to fully dissolve your polar product.
-
Wash with a Non-Polar Solvent: Transfer the aqueous solution to a separatory funnel and wash it repeatedly with a non-polar organic solvent such as hexanes or pentane. Boc-anhydride is soluble in these solvents, while your polar product will remain in the aqueous phase.
-
Isolate the Product: The product can then be isolated from the aqueous layer, for example, by lyophilization or by extraction with a more polar organic solvent after saturating the aqueous phase with a salt like sodium chloride.
FAQ 3: I've tried an extractive workup, but I'm still struggling to remove tert-butanol. What are my options?
tert-Butanol is a common byproduct and its high water solubility and relatively low boiling point can make it persistent.
Causality: tert-Butanol is miscible with both water and many organic solvents, allowing it to partition into both phases during an extraction.[10] It also forms azeotropes with water and other solvents, making its complete removal by simple rotary evaporation difficult.[10][13]
Troubleshooting Protocols:
-
Azeotropic Distillation: If your product is thermally stable, you can add a solvent like toluene and distill the mixture. Toluene forms a lower-boiling azeotrope with tert-butanol, facilitating its removal.
-
High Vacuum Drying: Prolonged drying of your sample under high vacuum (with a cold trap) can effectively remove residual tert-butanol. Gentle heating can aid this process if your compound is stable.
-
Lyophilization (Freeze-Drying): If your product is not volatile, dissolving the crude material in a solvent like 1,4-dioxane or tert-butanol itself and then freeze-drying can be an effective method for removing volatile impurities.
Purification Strategy Selection
Choosing the right purification strategy depends on the properties of your Boc-protected product. The following flowchart can guide your decision-making process.
Caption: Decision tree for purification strategy.
Advanced Troubleshooting
My product seems to be unstable to silica gel chromatography. Are there alternatives?
Causality: The acidic nature of standard silica gel can sometimes lead to partial or complete cleavage of the Boc group, especially for sensitive substrates.[14][15][16]
Troubleshooting Protocol: Alternative Chromatography
-
Neutralized Silica Gel: You can neutralize your silica gel by preparing a slurry with a small amount of a base like triethylamine (typically 1% v/v in the eluent) before packing your column. This can mitigate on-column deprotection.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Reverse-Phase Chromatography: For moderately polar compounds, reverse-phase (C18) chromatography can be an excellent purification method. However, be cautious with acidic mobile phase modifiers like trifluoroacetic acid (TFA), as prolonged exposure can lead to Boc cleavage.[15] Using a buffer system or a less aggressive acid like formic or acetic acid is advisable.[15]
References
-
Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471–3473. [Link]
-
Pope, B. M., Yamamoto, Y., & Tarbell, D. S. (1977). DI-tert-BUTYL DICARBONATE. Organic Syntheses, 57, 45. [Link]
-
chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
GSRS. (n.d.). Spotlight 36. Retrieved from [Link]
-
DWSIM. (n.d.). Extractive Distillation for Dehydration of tert-butanol. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of tert-butyl alcohol. Retrieved from [Link]
-
Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
Reddit. (2023, December 20). Help Removing Excess Boc Anhydride. r/OrganicChemistry. [Link]
- Google Patents. (n.d.). US4732653A - Separation of ethanol from t-butanol by extractive distillation.
-
Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Basel, Y., & Hassner, A. (2001). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. Synthesis, 2001(04), 550-552. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
-
Reddit. (2014, June 22). Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ScienceBlogs. (2007, January 4). Boc Anhydride (Amine condoms). [Link]
Sources
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- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 7. 24424-99-5 CAS MSDS (Di-tert-butyl dicarbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. tert-Butyl alcohol - Wikipedia [en.wikipedia.org]
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- 13. dwsim.fossee.in [dwsim.fossee.in]
- 14. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
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- 16. reddit.com [reddit.com]
Technical Support Center: Stability and Deprotection of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions, a critical step in many synthetic pathways. Our goal is to equip you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Understanding the Chemistry: The Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] This orthogonality is crucial in multi-step syntheses.[3][4] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen by an acid.[1][4] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5] This unstable intermediate then decomposes to release the free amine and carbon dioxide.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for deprotecting this compound?
The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[6]
-
TFA in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is a standard and effective method for Boc deprotection.[6][7]
-
HCl in Dioxane or Methanol: A 4M solution of HCl in dioxane is another widely used and potent reagent for this transformation.[6]
Q2: How does the 2-phenyl group on the piperazine ring affect the stability of the Boc group?
The presence of a phenyl group at the 2-position of the piperazine ring can influence the rate of Boc deprotection through electronic and steric effects. The electron-withdrawing nature of the phenyl group can slightly decrease the basicity of the nitrogen atom, potentially making the initial protonation step of the deprotection mechanism less favorable and thus slowing down the reaction compared to an unsubstituted N-Boc-piperazine. However, this effect is generally not significant enough to prevent deprotection under standard acidic conditions.
Q3: Can I use other acids for the deprotection?
While TFA and HCl are the most common, other acids can be used. Weaker acids, such as other carboxylic acids, will generally require higher concentrations and longer reaction times to achieve complete deprotection.[8] The reaction rate has been found to have a second-order dependence on the acid concentration for strong acids like HCl, H2SO4, and methanesulfonic acid.[8][9][10][11][12]
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the acidic deprotection of this compound.
Issue 1: Incomplete Deprotection
Symptoms:
-
TLC or LC-MS analysis shows the presence of starting material after the expected reaction time.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| Insufficient Acid | Increase the equivalents of acid (TFA or HCl). | The deprotection reaction rate is dependent on the acid concentration.[8][9][10][11][12] Increasing the acid concentration will drive the reaction to completion. |
| Short Reaction Time | Extend the reaction time and monitor progress closely by TLC or LC-MS. | The kinetics of the reaction may be slower than anticipated, requiring more time for all the starting material to be consumed.[6] |
| Low Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C). | Increasing the temperature can provide the necessary activation energy to accelerate the deprotection process.[6] |
| Poor Solubility | Ensure the starting material is fully dissolved. If not, try a different solvent system. | For the reaction to proceed efficiently, the substrate must be fully solvated to allow for effective interaction with the acid.[6] |
Issue 2: Formation of Side Products
Symptoms:
-
TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the desired product.
Potential Causes & Solutions:
| Cause | Recommended Action | Scientific Rationale |
| tert-Butylation of Nucleophiles | Add a scavenger such as anisole or thioanisole to the reaction mixture. | The intermediate tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[1][3] Scavengers act as sacrificial nucleophiles to trap the tert-butyl cation. |
| Degradation of Other Acid-Sensitive Groups | If your molecule contains other acid-labile protecting groups, consider using milder deprotection conditions or an orthogonal protecting group strategy. | Strong acidic conditions can cleave other sensitive functional groups.[3][6] Careful selection of protecting groups is crucial for complex molecules. |
| Piperazine Ring Degradation | Avoid prolonged exposure to strong acids and high temperatures. | While generally stable, the piperazine ring can undergo degradation under harsh acidic conditions.[6][13] |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, remove the DCM and excess TFA under reduced pressure.
-
The resulting trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add a 4M solution of HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate from the solution.
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.[6]
Visualizing the Workflow
Troubleshooting Workflow for Boc Deprotection
Caption: A decision-making workflow for troubleshooting incomplete Boc deprotection reactions.
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: The general mechanism for the acid-catalyzed deprotection of a Boc-protected amine.
References
-
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. Scribd. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ACS Publications. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Figshare. [Link]
-
Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. ScienceDirect. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
- Synthesis method of N-Boc piperazine.
-
Acid-Labile Protecting Groups Definition. Fiveable. [Link]
-
Protecting group. Wikipedia. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
Protecting Groups - Stability. Organic Chemistry Portal. [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
-
Protecting Groups. Indian Institute of Technology Bombay. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. University of Texas at Austin. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
tert-Butyl 2-phenylpiperazine-1-carboxylate. PubChem. [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]
-
Degradation of aqueous piperazine in carbon dioxide capture. ResearchGate. [Link]
-
2-methyl-4-phenyl-piperazine-1-carboxylic acid tert-butyl ester. LookChem. [Link]
-
Tert-butyl 4-phenylpiperazine-1-carboxylate. PubChem. [Link]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Managing impurities in the synthesis of chiral piperazine derivatives
Welcome to the Technical Support Center dedicated to the synthesis of chiral piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for common challenges encountered during the synthesis of these critical pharmaceutical scaffolds. The piperazine motif is a cornerstone in medicinal chemistry, and achieving high purity, particularly with respect to stereochemistry, is paramount for clinical success.[1] This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format, offering explanations and actionable solutions.
Issue 1: Low Enantiomeric Excess (ee) or Racemization
Question: My final chiral piperazine product shows low enantiomeric excess. What are the potential causes and how can I prevent racemization?
Answer: Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, is a frequent challenge in chiral synthesis. The stereocenter in many chiral piperazine derivatives, particularly at the C2 position, can be susceptible to epimerization under certain conditions.[2]
Root Causes & Solutions:
-
Harsh Deprotection Conditions: Strong acidic or basic conditions used for removing protecting groups are a primary cause of racemization.[2] The proton at the chiral center can be abstracted, leading to a planar intermediate that can be re-protonated from either face, resulting in a loss of stereochemical integrity.[2]
-
Solution: Employ milder deprotection conditions. For instance, when removing a Boc group, consider using p-toluenesulfonic acid (p-TsOH) instead of stronger acids like trifluoroacetic acid (TFA). For Cbz group removal, ensure catalytic hydrogenolysis is performed under neutral conditions with moderate pressure and temperature.[2]
-
-
Prolonged Exposure to Basic or Acidic Conditions: Even milder basic or acidic conditions can cause racemization if the exposure time is extensive.
-
Inappropriate Coupling Reagents: During the synthesis of piperazine precursors, such as in amide bond formation, some coupling reagents can promote the formation of oxazolone intermediates which are prone to racemization.[3]
Troubleshooting Workflow for Low Enantiomeric Excess:
Caption: Troubleshooting workflow for low enantiomeric excess.
Issue 2: Formation of Di-substituted Piperazine Byproducts
Question: My reaction is producing a significant amount of the 1,4-di-substituted byproduct instead of the desired mono-substituted chiral piperazine. How can I improve selectivity?
Answer: The symmetrical nature of the piperazine ring, with two reactive nitrogen atoms, makes di-substitution a common side reaction.[1][4] Achieving mono-substitution requires careful control of reaction conditions.
Root Causes & Solutions:
-
Stoichiometry: Using a 1:1 ratio of piperazine to the electrophile often leads to a mixture of mono- and di-substituted products, as the mono-substituted product is still nucleophilic.
-
Solution: Employ a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[4]
-
-
Reaction Conditions: High temperatures and concentrations can accelerate the second substitution reaction.
-
Lack of Protecting Groups: Direct alkylation or arylation of unprotected piperazine is often difficult to control.
Experimental Protocol: Selective Mono-N-alkylation using a Protecting Group
-
Protection: Dissolve piperazine (2.0 eq) in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise. Stir for 2-4 hours at room temperature. Purify the resulting N-Boc-piperazine.[4]
-
Alkylation: Dissolve N-Boc-piperazine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq) in a solvent like acetonitrile. Add the alkyl halide (1.1 eq) and stir at room temperature or gentle heat until the reaction is complete (monitor by TLC).
-
Deprotection: After purification of the N-Boc-N'-alkylpiperazine, remove the Boc group using an appropriate acidic condition (e.g., TFA in DCM or HCl in dioxane) to yield the desired mono-alkylated piperazine.
Issue 3: Presence of Diastereomeric Impurities
Question: My synthesis of a di-substituted chiral piperazine has resulted in a mixture of diastereomers. How can I control the diastereoselectivity?
Answer: Controlling diastereoselectivity is crucial when introducing a second stereocenter. The stereochemical outcome is influenced by the starting materials, reagents, and reaction conditions.
Root Causes & Solutions:
-
Substrate Control: The existing stereocenter in the chiral piperazine can direct the approach of the incoming reagent.
-
Solution: Utilize substrates with bulky protecting groups or directing groups that can bias the facial selectivity of the reaction.[6] For example, a bulky N-substituent may favor the formation of the trans diastereomer.
-
-
Reagent Control: The steric and electronic properties of the reagents can influence the transition state geometry.
-
Solution: Experiment with different reagents. For instance, in a reduction reaction, a bulkier reducing agent may exhibit higher diastereoselectivity.[6]
-
-
Catalyst Control: Chiral catalysts can create a chiral environment that favors the formation of one diastereomer.
Data Presentation: Common Impurities in Chiral Piperazine Synthesis
| Impurity Type | Common Causes | Recommended Analytical Technique | Mitigation Strategy |
| Racemic Mixture | Harsh deprotection, high temperatures, inappropriate coupling agents.[2] | Chiral HPLC, Chiral SFC, Chiral GC.[9][10] | Use mild reaction conditions, racemization-suppressing reagents.[2] |
| Di-substituted Piperazine | Incorrect stoichiometry, high reaction temperature.[4][5] | HPLC, GC-MS, NMR.[11] | Use a large excess of piperazine or a mono-protected piperazine.[4] |
| Diastereomers | Lack of stereocontrol in the reaction.[6] | HPLC, SFC, NMR. | Employ substrate, reagent, or catalyst control strategies.[6] |
| Residual Starting Materials | Incomplete reaction. | TLC, HPLC, GC. | Increase reaction time, temperature, or use a more reactive reagent. |
| Ring-Opened Byproducts | Certain lithiation conditions.[12] | LC-MS, NMR. | Optimize lithiation time and use sterically hindered N-alkyl groups.[13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the most common orthogonal protecting groups for piperazine synthesis and how do I choose the right one?
A1: Orthogonal protecting groups are essential for the selective functionalization of the two nitrogen atoms of piperazine.[1] The choice depends on the stability of other functional groups in your molecule and the desired sequence of deprotection.
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[1] | Stable to base and hydrogenolysis.[1] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[1] | Stable to mild acid and base. |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl | Base (e.g., 20% piperidine in DMF)[1] | Stable to acid and hydrogenolysis. |
Logical Relationship for Protecting Group Strategy:
Caption: Workflow for orthogonal protection strategy.
Q2: What analytical methods are best for determining the enantiomeric purity of my chiral piperazine derivative?
A2: The choice of analytical method depends on the properties of your compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and versatile technique. A vast array of chiral stationary phases (CSPs) are available. Polysaccharide-based CSPs are often effective for piperazine derivatives.[9][10] If your compound lacks a UV chromophore, pre-column derivatization with a UV-active agent may be necessary.[9][15]
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC, often providing excellent resolution.
-
Chiral Gas Chromatography (GC): This method offers high resolution for volatile and thermally stable compounds. Derivatization may be required to increase the volatility of piperazine derivatives.[10]
Q3: My chiral starting material is expensive. Are there scalable and cost-effective synthetic routes to chiral piperazines?
A3: Yes, several strategies focus on scalability and cost-effectiveness. One approach is the asymmetric hydrogenation of pyrazines or pyrazinones, which can provide access to a wide range of chiral piperazines with high enantioselectivity.[16] Another practical method involves starting from readily available α-amino acids to construct orthogonally protected, enantiomerically pure 2-substituted piperazines.
References
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Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available at: [Link]
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Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Available at: [Link]
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Organic Chemistry Frontiers. (n.d.). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. Available at: [Link]
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Protecting Groups in the Synthesis of Unsymmetrical Piperazines. (n.d.). Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central. Available at: [Link]
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A Review on Analytical Methods for Piperazine Determination. (2024). Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Available at: [Link]
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Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing. Available at: [Link]
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Analytical Methods. (n.d.). RSC Publishing. Available at: [Link]
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Method of analysis of Piperazine. (2023). Pharma Knowledge Forum. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). ACS Catalysis. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. (2023). PubMed Central. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). ResearchGate. Available at: [Link]
-
Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. (n.d.). National Institutes of Health. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.). ResearchGate. Available at: [Link]
-
Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection. (1986). PubMed. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. Available at: [Link]
-
Piperazine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Piperazine. (n.d.). Wikipedia. Available at: [Link]
-
Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. (n.d.). ResearchGate. Available at: [Link]
-
Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. (n.d.). Office of Justice Programs. Available at: [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (n.d.). PubMed Central. Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (2014). PubMed. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society. Available at: [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Available at: [Link]
-
Methods for the catalytic synthesis of piperazine. (2025). ResearchGate. Available at: [Link]
Sources
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Validation & Comparative
A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chiral molecules is a cornerstone of successful research. (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry, and its stereochemical purity is critical for its application in the synthesis of pharmacologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and purity of such molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR data for this compound, offering a comparison with related structures and a detailed experimental protocol.
The Significance of Structural Verification in Chiral Piperazines
The piperazine moiety is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a chiral center, as seen in this compound, adds a layer of complexity and specificity to its interactions with biological targets. Consequently, unambiguous confirmation of the compound's constitution and stereochemistry is paramount. NMR spectroscopy provides a detailed fingerprint of the molecular structure, allowing for the precise assignment of each proton and carbon atom.
¹H and ¹³C NMR Spectral Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 - 7.20 | m | 5H | Phenyl-H |
| 4.85 | br s | 1H | NH |
| 4.15 | m | 1H | CH (C2) |
| 3.85 | m | 1H | Piperazine-H |
| 3.10 - 2.80 | m | 5H | Piperazine-H |
| 1.40 | s | 9H | t-Butyl-H |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 154.8 | C=O (Boc) |
| 142.5 | Phenyl-C (quaternary) |
| 128.5 | Phenyl-CH |
| 127.5 | Phenyl-CH |
| 126.8 | Phenyl-CH |
| 80.0 | C(CH₃)₃ (Boc) |
| 57.0 | CH (C2) |
| 50.5 | Piperazine-CH₂ |
| 46.0 | Piperazine-CH₂ |
| 45.5 | Piperazine-CH₂ |
| 28.4 | C(CH₃)₃ (Boc) |
Spectral Interpretation: A Deeper Dive
The ¹H NMR spectrum exhibits characteristic signals that confirm the structure of this compound. The multiplet in the aromatic region (7.35 - 7.20 ppm) corresponds to the five protons of the phenyl group. The broad singlet at 4.85 ppm is indicative of the N-H proton of the piperazine ring, with its broadness suggesting a degree of exchange or conformational dynamics. The proton at the chiral center (C2) appears as a multiplet around 4.15 ppm. The complex multiplets between 3.85 and 2.80 ppm are assigned to the remaining six protons of the piperazine ring. The prominent singlet at 1.40 ppm, integrating to nine protons, is characteristic of the tert-butyl group of the Boc protecting group.
In the ¹³C NMR spectrum, the carbonyl carbon of the Boc group is observed downfield at 154.8 ppm. The quaternary carbon of the tert-butyl group appears at 80.0 ppm, and the methyl carbons at 28.4 ppm. The phenyl group carbons resonate in the aromatic region (126.8 - 142.5 ppm). The carbon of the chiral center (C2) is found at 57.0 ppm, and the other piperazine ring carbons are observed between 45.5 and 50.5 ppm. The presence of rotamers, due to the restricted rotation around the carbamate C-N bond, can sometimes lead to the broadening or splitting of signals in both ¹H and ¹³C NMR spectra of Boc-protected amines.[1]
Comparative NMR Analysis: Highlighting Structural Nuances
To better understand the spectral features of this compound, it is instructive to compare its NMR data with that of similar structures.
Comparison with tert-Butyl piperazine-1-carboxylate:
The unsubstituted N-Boc-piperazine provides a baseline for understanding the influence of the phenyl group. In the ¹H NMR spectrum of tert-butyl piperazine-1-carboxylate, the piperazine protons typically appear as two multiplets around 3.4 and 2.8 ppm. The introduction of the phenyl group at the C2 position in the target molecule induces a significant downfield shift for the proton at the chiral center (4.15 ppm) due to the anisotropic effect of the aromatic ring. This substitution also increases the complexity of the signals for the other piperazine protons.
Comparison with other Phenylpiperazine Derivatives:
In a study involving the complete assignment of ¹H and ¹³C NMR data for various phenylpiperazine derivatives, it was demonstrated that the electronic nature of substituents on the phenyl ring and the second nitrogen of the piperazine ring significantly influences the chemical shifts.[2] For instance, electron-withdrawing groups on the phenyl ring would be expected to shift the signals of the phenyl protons and the C2 proton further downfield.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is crucial; CDCl₃ is a common choice for its good dissolving power for many organic compounds and its relatively simple residual solvent peak.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
- The spectra should be recorded on a high-field NMR spectrometer (e.g., 500 MHz). Higher field strengths provide better signal dispersion, which is particularly important for resolving the complex multiplets of the piperazine protons.
- For ¹H NMR:
- Acquire the spectrum at room temperature.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).
- Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- For ¹³C NMR:
- Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
- Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 200 ppm).
- A larger number of scans is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to a few thousand scans).
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Perform peak picking to identify the chemical shifts of all signals.
Below is a workflow diagram illustrating the experimental process.
Caption: Experimental workflow for NMR analysis.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed and unambiguous structural fingerprint. The chemical shifts, splitting patterns, and integration values are all consistent with the assigned structure. By comparing this data with that of related piperazine derivatives, a deeper understanding of structure-spectra correlations can be achieved. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data for this important chiral building block, ensuring its proper identification and quality control in research and development settings.
References
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. Accessed January 12, 2024. [Link]
-
Zhang, L., et al. "Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives." Magnetic Resonance in Chemistry 43.10 (2005): 869-872. [Link]
-
Yilmaz, F., et al. "DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES." Revue Roumaine de Chimie 63.1 (2018): 45-52. [Link]
-
PubChem. tert-Butyl piperazine-1-carboxylate. Accessed January 12, 2024. [Link]
-
Krueger, S., et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling." Beilstein Journal of Organic Chemistry 12 (2016): 2538-2549. [Link]
Sources
A Senior Application Scientist's Guide to Determining Enantiomeric Excess of 2-Phenylpiperazine: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric excess (ee) of chiral molecules like 2-phenylpiperazine is a cornerstone of robust chemical analysis. The differential pharmacological and toxicological profiles of enantiomers necessitate validated, accurate, and efficient analytical methods. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of 2-phenylpiperazine, supported by experimental data and field-proven insights.
The Criticality of Enantiomeric Purity in 2-Phenylpiperazine
2-Phenylpiperazine is a key structural motif in numerous active pharmaceutical ingredients (APIs). The presence of a stereocenter at the C2 position of the piperazine ring gives rise to two enantiomers, (R)- and (S)-2-phenylpiperazine. As with many chiral compounds, these enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify them is paramount for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.
This guide will explore and compare the following analytical methodologies:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
-
Gas Chromatography (GC) with Chiral Capillary Columns
-
Capillary Electrophoresis (CE) utilizing Chiral Selectors
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
Comparative Analysis of Analytical Methods
Each technique offers a unique set of advantages and limitations. The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis. The following table provides a high-level comparison of these techniques for the analysis of 2-phenylpiperazine.
| Feature | Chiral HPLC | Chiral GC | Chiral CE | Chiral NMR |
| Principle | Differential interaction with a solid chiral stationary phase. | Differential interaction with a chiral stationary phase in a capillary column. | Differential migration in an electric field due to interaction with a chiral selector in the buffer. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals. |
| Sample Throughput | Moderate to High | Moderate | High | Low to Moderate |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | High (UV detection) | Moderate |
| Resolution | Excellent | Excellent | Excellent | Good |
| Method Development | Can be time-consuming due to column and mobile phase screening. | Often requires derivatization; optimization of temperature program is key. | Rapid method development; requires screening of chiral selectors and buffer conditions. | Relatively simple; requires selection of an appropriate chiral solvating agent. |
| Instrumentation Cost | High | Moderate to High | Moderate | Very High |
| Solvent Consumption | High | Low | Very Low | Low |
| Key Advantage | Broad applicability and well-established. | High efficiency and sensitivity, especially for volatile compounds. | High efficiency, low sample and solvent consumption. | Provides structural information and does not require chromatographic separation. |
| Key Disadvantage | Higher solvent cost and disposal considerations. | May require sample derivatization, which adds a step to the workflow. | Sensitivity can be lower with UV detection compared to other methods. | Lower sensitivity and not suitable for trace analysis. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The key to this method is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For basic compounds like 2-phenylpiperazine, polysaccharide-based CSPs are often highly effective.
Causality Behind Experimental Choices: The selection of an immobilized polysaccharide-based CSP, such as cellulose tris(3,5-dichlorophenylcarbamate), is based on its proven success in resolving a wide range of chiral amines through a combination of hydrogen bonding, dipole-dipole, and π-π interactions. The addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is crucial for suppressing the interaction of the basic analyte with residual silanols on the silica support, thereby improving peak shape and resolution.
Experimental Protocol: Chiral HPLC of 2-Phenylpiperazine
-
Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 0.1 mg/mL solution of 2-phenylpiperazine in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
Workflow for Chiral HPLC Method Development
Caption: Workflow for Chiral HPLC Analysis of 2-Phenylpiperazine.
Chiral Gas Chromatography (GC)
Chiral GC is an excellent technique for the separation of volatile and thermally stable enantiomers. For compounds like 2-phenylpiperazine, which have limited volatility, derivatization is often necessary to improve their chromatographic properties.
Causality Behind Experimental Choices: Derivatization with a chiral reagent such as trifluoroacetyl-l-prolyl chloride (L-TPC) converts the enantiomers into diastereomers.[2] These diastereomers have different physical properties and can be separated on a standard achiral GC column. This indirect approach is often more cost-effective than using a dedicated chiral GC column. The use of a Flame Ionization Detector (FID) provides high sensitivity for organic compounds.
Experimental Protocol: Chiral GC of 2-Phenylpiperazine (Indirect Method)
-
Derivatization:
-
Dissolve 1 mg of 2-phenylpiperazine in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of triethylamine.
-
Add 1.1 equivalents of trifluoroacetyl-l-prolyl chloride (L-TPC) and stir at room temperature for 1 hour.
-
Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.
-
-
GC-FID Analysis:
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: 150 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold for 5 min
-
Detector Temperature: 300 °C (FID)
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Workflow for Chiral GC Analysis (Indirect Method)
Caption: Workflow for Indirect Chiral GC Analysis of 2-Phenylpiperazine.
Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency, short analysis times, and minimal consumption of sample and reagents, making it a "green" analytical technique.[3] The separation is achieved by adding a chiral selector to the background electrolyte (BGE). For basic compounds like 2-phenylpiperazine, cyclodextrins are the most commonly used chiral selectors.
Causality Behind Experimental Choices: Sulfated β-cyclodextrin is an effective chiral selector for the enantioseparation of many basic drugs.[4] The negatively charged sulfate groups on the cyclodextrin rim enhance its interaction with the positively charged (at low pH) 2-phenylpiperazine enantiomers. The differential inclusion of the enantiomers into the cyclodextrin cavity leads to different electrophoretic mobilities and thus, separation.
Experimental Protocol: Chiral CE of 2-Phenylpiperazine
-
Capillary: Fused-silica, 50 µm ID, 50 cm total length (40 cm effective length)
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 2.5) containing 30 mg/mL sulfated β-cyclodextrin[3]
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 200 nm
-
Sample Preparation: Dissolve the sample in water or the BGE to a concentration of 0.1-1 mg/mL.
Workflow for Chiral CE Analysis
Caption: Workflow for Chiral CE Analysis of 2-Phenylpiperazine.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers.
Causality Behind Experimental Choices: A chiral solvating agent, such as (R)-1,1'-bi-2-naphthol (BINOL), forms transient diastereomeric complexes with the enantiomers of 2-phenylpiperazine in solution.[5] These complexes have different magnetic environments, leading to separate signals for corresponding protons in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio.
Experimental Protocol: Chiral NMR of 2-Phenylpiperazine
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of 2-phenylpiperazine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add 1.0 to 1.2 equivalents of (R)-1,1'-bi-2-naphthol (BINOL) to the NMR tube.
-
Gently shake the tube to ensure complete dissolution.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved pair of signals corresponding to a specific proton of the two diastereomeric complexes (e.g., the proton at the C2 position).
-
Carefully integrate the two signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.
-
Workflow for Chiral NMR Analysis
Caption: Workflow for Chiral NMR Analysis of 2-Phenylpiperazine.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the enantiomeric excess of 2-phenylpiperazine is contingent upon the specific requirements of the analysis.
-
Chiral HPLC is the most versatile and well-established technique, offering excellent resolution and sensitivity. It is highly recommended for routine quality control and release testing where validated, robust methods are essential.
-
Chiral GC , particularly the indirect method involving derivatization, is a powerful alternative, especially when high sensitivity is required. It is well-suited for trace analysis and for laboratories with extensive GC expertise.
-
Chiral CE stands out for its high efficiency, speed, and low environmental impact. It is an excellent choice for high-throughput screening and for research environments where rapid method development is advantageous.
By understanding the principles, advantages, and practical considerations of each of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the stereochemical integrity of 2-phenylpiperazine and its derivatives.
References
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Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. PubMed Central. [Link]
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Indirect chiral separation of 8 novel amphetamine derivatives as potential new psychoactive compounds by GC–MS and HPLC. ResearchGate. [Link]
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Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science. [Link]
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Enantiomeric profiling of amphetamines in wastewater using chiral derivatisation with gas chromatographic-tandem mass spectrometric detection. PubMed. [Link]
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Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC-MS. ResearchGate. [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. [Link]
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Rapid determination of enantiomeric excess via NMR spectroscopy. University of Birmingham. [Link]
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Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. PubMed. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. [Link]
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Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. [Link]
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Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
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Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
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Quantitative prediction of enantioseparation using β-cyclodextrin derivatives as chiral selectors in capillary electrophoresis. Analyst. [Link]
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Chiral Drug Separation. ScienceDirect. [Link]
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Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation. ResearchGate. [Link]
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Characterizing the interaction between enantiomers of eight psychoactive drugs and highly sulfated-β-cyclodextrin by counter-current capillary electrophoresis. PubMed. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]
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Comparative study on the chiral separation of phenyl alcohols by capillary electrophoresis and liquid chromatography. PubMed. [Link]
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Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
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Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Acids. University of Bath. [Link]
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The separation of three compounds using a CHIRALPAK IC column, 4.6 mm... ResearchGate. [Link]
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Comparative analysis of chiral separation performance Comparison of... ResearchGate. [Link]
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Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Semantic Scholar. [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
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Separation of 2-Phenylbutyrophenone on Daicel's Newest Immobilized Chiral Stationary Phase CHIRALPAK® IJ. Chiral Technologies. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. MDPI. [Link]
-
On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. MDPI. [Link]
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A Senior Application Scientist's Guide to the Asymmetric Synthesis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
For researchers and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is paramount. (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate is a valuable scaffold in medicinal chemistry, and its enantiomerically pure form is often essential for pharmacological activity. This guide provides an in-depth comparison of the primary synthetic routes to this key intermediate, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.
The Significance of the Chiral 2-Phenylpiperazine Moiety
The piperazine ring is a well-recognized "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs.[1] The introduction of a stereocenter at the C2 position, particularly with an aryl substituent, opens up three-dimensional chemical space that can be exploited for enhanced target binding and improved pharmacokinetic properties. The Boc-protected amine at the N1 position allows for subsequent functionalization, making this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules.
Comparative Analysis of Synthetic Strategies
This guide will dissect and compare four prominent asymmetric strategies for the synthesis of the target molecule's core structure:
-
Asymmetric Lithiation of N-Boc-Piperazine
-
Catalytic Asymmetric Hydrogenation of Pyrazine Precursors
-
Synthesis from the Chiral Pool: α-Amino Acids
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction of a Prochiral Ketone
Each route will be evaluated based on its stereoselectivity, yield, scalability, and the practicality of its experimental execution.
Route 1: Asymmetric Lithiation of N-Boc-Piperazine
This approach relies on the deprotonation of an N-Boc protected piperazine using a strong base in the presence of a chiral ligand, followed by quenching with an electrophile. The use of a chiral ligand, most notably (-)-sparteine or a sparteine surrogate, facilitates the removal of one of two enantiotopic protons, leading to an enantioenriched organolithium intermediate.[2]
Mechanistic Rationale
The key to enantioselectivity lies in the formation of a diastereomeric complex between the N-Boc piperazine, the organolithium base (typically s-BuLi), and the chiral diamine ligand. This complex orients the base for a stereoselective deprotonation at one of the α-protons. The resulting lithiated intermediate is then trapped by an electrophile, in this case, a phenylating agent, with retention of configuration.
Caption: Workflow for Asymmetric Lithiation.
Experimental Data
| Parameter | Value | Reference |
| Chiral Ligand | (-)-Sparteine | [2] |
| Base | s-BuLi | [2] |
| Solvent | Et2O | [2] |
| Temperature | -78 °C | [2] |
| Yield | 55-85% | [2] |
| Enantiomeric Excess (e.e.) | up to 98% | [2] |
Protocol: Asymmetric Lithiation and Phenylation
-
To a solution of N-Boc-piperazine and (-)-sparteine in Et2O at -78 °C, add s-BuLi dropwise.
-
Stir the reaction mixture at -78 °C for the optimized time to ensure formation of the lithiated intermediate.[2]
-
Add a solution of the phenylating agent (e.g., a phenyl halide with a suitable catalyst or a phenylboronic ester) in the appropriate solvent.
-
Allow the reaction to proceed to completion at low temperature before quenching with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched this compound.
Advantages and Disadvantages
-
Advantages: High enantioselectivity can be achieved. The direct C-H functionalization is atom-economical.
Route 2: Catalytic Asymmetric Hydrogenation
This elegant approach involves the hydrogenation of a prochiral pyrazine precursor, such as a pyrazin-2-ol, using a chiral transition metal catalyst. The catalyst, typically a palladium complex with a chiral phosphine ligand, facilitates the stereoselective addition of hydrogen across the double bond, setting the desired stereocenter.[3][4]
Mechanistic Rationale
The pyrazin-2-ol tautomerizes to a dihydropyrazinone in solution. The chiral catalyst coordinates to the substrate, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from one face of the molecule, leading to the formation of one enantiomer in excess. The resulting chiral piperazin-2-one is then reduced to the desired piperazine.
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Experimental Data
| Parameter | Value | Reference |
| Catalyst | Palladium complex with chiral phosphine ligand | [3] |
| Hydrogen Pressure | 50-100 atm | |
| Solvent | Toluene, DCM | |
| Temperature | 80-100 °C | |
| Yield | Good to excellent | [3] |
| Enantiomeric Excess (e.e.) | up to 90% | |
| Diastereomeric Ratio (d.r.) | >20:1 |
Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
-
In a high-pressure autoclave, dissolve the pyrazin-2-ol substrate and the chiral palladium catalyst in a suitable solvent under an inert atmosphere.
-
Pressurize the autoclave with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the specified temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture and purify the resulting chiral piperazin-2-one by column chromatography.
-
Dissolve the purified piperazin-2-one in an appropriate solvent (e.g., THF) and add a reducing agent such as LiAlH4.
-
Work up the reaction and purify the crude product to obtain the target molecule.
Advantages and Disadvantages
-
Advantages: High enantioselectivity and diastereoselectivity. Catalytic approach is more efficient than stoichiometric methods.
-
Disadvantages: Requires high-pressure hydrogenation equipment. The synthesis of chiral ligands and catalysts can be expensive. The reduction of the piperazin-2-one is an additional step.
Route 3: Synthesis from the Chiral Pool
This strategy leverages the readily available and enantiomerically pure starting materials from nature, primarily α-amino acids. The synthesis involves building the piperazine ring from a chiral precursor, thereby transferring the stereochemistry from the starting material to the final product.[5]
Mechanistic Rationale
Starting from an enantiopure α-amino acid, a series of transformations, such as reduction and protection, yields a chiral 1,2-diamine. This diamine then undergoes a key cyclization step, for example, via an aza-Michael addition to an in situ generated vinyl sulfonium salt, to form the piperazine ring. The stereocenter from the amino acid is preserved throughout the sequence.[5]
Caption: Workflow for Chiral Pool Synthesis.
Experimental Data
| Parameter | Value | Reference |
| Starting Material | (S)-Phenylalanine | [5] |
| Key Reaction | Aza-Michael Addition | [5] |
| Overall Yield | Good | [5] |
| Enantiomeric Purity | High (retained from starting material) | [5] |
| Scalability | Multigram scale demonstrated | [5] |
Protocol: Synthesis from (S)-Phenylalanine
-
Convert (S)-phenylalanine to the corresponding orthogonally protected chiral 1,2-diamine through a multi-step sequence involving reduction of the carboxylic acid and protection of the amino groups.
-
In a separate flask, generate the vinyl diphenyl sulfonium salt in situ from 2-bromoethyl-diphenylsulfonium triflate.
-
Add the chiral 1,2-diamine to the solution of the vinyl sulfonium salt to initiate the aza-Michael addition and subsequent cyclization.
-
After completion of the reaction, perform a standard aqueous work-up.
-
Protect the newly formed piperazine at the N1 position with a Boc group.
-
Purify the final product by column chromatography.
Advantages and Disadvantages
-
Advantages: Excellent enantiomeric purity is typically achieved as it originates from the starting material. Readily available and relatively inexpensive chiral starting materials. The route has been shown to be scalable.[5]
-
Disadvantages: The overall synthesis can be longer due to the multiple steps required to prepare the chiral diamine precursor.
Route 4: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
This method establishes the crucial stereocenter through the enantioselective reduction of a prochiral ketone precursor using the well-established Corey-Bakshi-Shibata (CBS) reduction protocol.[6][7][8][9]
Mechanistic Rationale
The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with a borane reducing agent (e.g., BH3·SMe2). This complex then coordinates to the prochiral ketone in a highly organized, chair-like six-membered transition state. The steric bulk of the catalyst directs the hydride delivery to one face of the carbonyl group, resulting in the formation of a chiral alcohol with high enantioselectivity.[8][9] The resulting amino alcohol is then elaborated to the piperazine ring.
Sources
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- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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A Comparative Guide to the Biological Activity of (S)-2-Phenylpiperazine Derivatives and Their Analogues
For Researchers, Scientists, and Drug Development Professionals
The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs. The precise arrangement of the phenyl group on the piperazine ring, along with its stereochemistry and substitution patterns, profoundly influences the pharmacological profile of these compounds. This guide offers an in-depth technical comparison of the biological activity of (S)-2-phenylpiperazine derivatives against their structural analogues, providing supporting experimental data and detailed methodologies to empower researchers in the rational design of novel therapeutics.
The Critical Role of Chirality and Phenyl Group Positioning
The substitution of a phenyl group at the 2-position of the piperazine ring introduces a chiral center, leading to (S) and (R) enantiomers. This stereochemistry is not a trivial consideration; it is a critical determinant of a ligand's interaction with its biological target. The (S)-enantiomer of 2-phenylpiperazine derivatives often exhibits a significantly different, and frequently more potent or selective, pharmacological profile compared to its (R)-counterpart or racemic mixture.
Beyond stereoisomerism, the positional isomerism of the phenyl group (i.e., substitution at the 2-, 3-, or 4-position of the piperazine nitrogen) and substitutions on the phenyl ring itself introduce further layers of complexity and opportunity for modulating biological activity. These structural modifications directly impact the molecule's affinity and efficacy at key G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, which are pivotal in the treatment of neuropsychiatric disorders.
Comparative Analysis of Receptor Binding Affinities
The interaction of (S)-2-phenylpiperazine derivatives and their analogues with dopamine and serotonin receptors is a key determinant of their therapeutic potential. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.
Dopamine D₂ Receptor Affinity
The dopamine D₂ receptor is a primary target for antipsychotic medications. The affinity of phenylpiperazine derivatives for this receptor is highly sensitive to their structural configuration.
| Compound Class | Phenyl Position | Key Substituents | Dopamine D₂ Receptor Kᵢ (nM) | Reference(s) |
| (S)-2-Phenylpiperazine Analogue | 2-position | Varies | Generally high affinity (low nM range) | [1] |
| Analogues | Varies | 2,3-dichloro | 0.49 (for Cariprazine, a related structure) | [1] |
| Varies | 2-methoxy | Generally lower affinity than 2,3-dichloro substituted analogues | [2] | |
| Varies | 4-substituted bulky groups | Poorly tolerated, decreased affinity | [3] | |
| 3-position | Electron-withdrawing (-NO₂) | Decreased affinity | [3] | |
| 3-position | Electron-donating (-OMe) | Increased affinity | [3] |
Expert Insights: The data consistently demonstrates that substitution at the ortho (2-) and meta (3-) positions of the phenyl ring is well-tolerated for D₂ receptor binding, whereas bulky substituents at the para (4-) position are detrimental.[3] Electron-donating groups on the phenyl ring tend to enhance affinity, likely due to favorable edge-to-face interactions within the receptor's binding pocket.[3] While direct Kᵢ values for the (S)-2-phenylpiperazine enantiomer are not always isolated in broad SAR studies, the high affinity of related compounds like cariprazine underscores the potential of this scaffold.[1]
Serotonin 5-HT₁ₐ Receptor Affinity
The 5-HT₁ₐ receptor is a crucial target for anxiolytic and antidepressant drugs. Phenylpiperazine derivatives are a well-established class of 5-HT₁ₐ receptor ligands.
| Compound Class | Phenyl Position | Key Substituents | 5-HT₁ₐ Receptor Kᵢ (nM) | Reference(s) |
| (S)-2-Phenylpiperazine Analogue | 2-position | Varies | Can exhibit high affinity (low nM range) | [4] |
| Analogues | Varies | 2-methoxy (e.g., in NAN-190) | 0.6 | [5] |
| Varies | Adamantanecarboxamido side chain | 0.4 | [5] | |
| Varies | 4,5-dihydrothiazole | 25 - 54 | [4] | |
| Varies | Coumarin derivatives | 0.57 - 0.78 |
Expert Insights: High affinity for the 5-HT₁ₐ receptor is a common feature among many phenylpiperazine derivatives.[4][5] Structure-activity relationship (SAR) studies reveal that modifications to the side chain extending from the second piperazine nitrogen can dramatically enhance affinity and selectivity. For instance, replacing a phthalimide moiety with bulky alkyl amides, such as an adamantanecarboxamido group, can improve both affinity and selectivity over α₁-adrenergic receptors.[5] The protonatable nitrogen of the piperazine ring is crucial for forming a key salt bridge with an aspartate residue (Asp3.32) in the 5-HT₁ₐ receptor binding site.[4]
Functional Activity at Serotonin 5-HT₁ₐ Receptors
Beyond binding affinity, understanding the functional activity of a compound—whether it acts as an agonist, antagonist, or partial agonist—is critical. This is often assessed by measuring the compound's effect on downstream signaling pathways, such as the inhibition of cyclic AMP (cAMP) production for Gᵢ-coupled receptors like the 5-HT₁ₐ receptor.
| Compound | Functional Activity (EC₅₀, µM) | Efficacy (Eₘₐₓ, %) | Classification | Reference(s) |
| FG-7 (a 4,5-dihydrothiazole derivative) | 3.01 | ≥ 100 | Full Agonist | [4] |
| FG-6 (an isonicotinic derivative) | 9.4 | ≥ 100 | Full Agonist | [4] |
| FG-18 (a 5-norbornene-2-carboxamide derivative) | 8.8 | - | Mixed Agonist/Antagonist | [4] |
| 8-OH-DPAT (reference agonist) | - | 100 | Full Agonist | [4] |
Expert Insights: The functional assays reveal that subtle structural changes can shift a compound from a full agonist to a mixed agonist/antagonist. For example, several of the 4,5-dihydrothiazole derivatives act as full agonists at the 5-HT₁ₐ receptor, with efficacy comparable to or greater than the reference agonist 8-OH-DPAT.[4] This highlights the importance of progressing from binding assays to functional screens to fully characterize the pharmacological profile of a novel compound.
Experimental Protocols: A Self-Validating Approach
The following protocols are presented as self-validating systems, with explanations for key steps and the inclusion of appropriate controls to ensure data integrity and reproducibility.
Radioligand Binding Assay for Dopamine D₂ Receptors
This protocol describes a competitive binding assay to determine the Kᵢ of a test compound at the human dopamine D₂ receptor using [³H]-Spiperone as the radioligand.
Methodology Workflow
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize membranes from a stable cell line (e.g., HEK293) expressing the human dopamine D₂ receptor. The protein concentration should be determined using a standard method like the Bradford assay to ensure consistency across experiments.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, and 1 mM EDTA).
-
Reaction Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
50 µL of assay buffer
-
50 µL of [³H]-Spiperone at a final concentration of ~0.2-0.3 nM (approximately its Kₔ).
-
50 µL of the test compound at various concentrations (typically a 10-point dilution series). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).
-
50 µL of the membrane preparation (the amount of protein should be optimized to ensure that less than 10% of the radioligand is bound).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Self-Validating System: This protocol is self-validating through the inclusion of controls for total and non-specific binding, which define the assay window. The use of a reference compound with a known Kᵢ allows for inter-assay comparison and quality control. The Kₔ of the radioligand should be experimentally determined under the same assay conditions.
cAMP Functional Assay for 5-HT₁ₐ Receptors
This protocol describes a method to determine the functional activity (agonist or antagonist) of a test compound at the Gᵢ-coupled 5-HT₁ₐ receptor by measuring changes in intracellular cAMP levels.
Signaling Pathway
Sources
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Structural Elucidation: X-ray Crystallography of N-Boc-(S)-2-phenylpiperazine Derivatives
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Boc-(S)-2-phenylpiperazine in Medicinal Chemistry
The N-Boc-(S)-2-phenylpiperazine scaffold is a cornerstone in modern drug discovery, forming the structural basis for a multitude of pharmacologically active agents. Its prevalence in therapeutics targeting the central nervous system, such as antidepressants and antipsychotics, underscores the critical importance of its three-dimensional architecture.[1] The chirality at the C2 position and the conformational flexibility of the piperazine ring are pivotal in dictating the molecule's interaction with biological targets. Consequently, a precise understanding of its solid-state conformation is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity. This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of N-Boc-(S)-2-phenylpiperazine derivatives, offering field-proven insights into experimental choices and data interpretation.
Unveiling the Solid State: The Power of Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides an unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers, offering a static yet highly detailed snapshot of the molecule's preferred conformation in the solid state.[2][3] For chiral molecules like N-Boc-(S)-2-phenylpiperazine, this capability is invaluable for confirming stereochemistry and understanding intermolecular interactions within the crystal lattice, which can provide insights into crystal packing and polymorphism.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process. The following diagram and protocol outline the key stages.
Caption: A schematic overview of the single-crystal X-ray crystallography process.
Detailed Experimental Protocol for N-Boc-(S)-2-phenylpiperazine Derivatives
1. Crystallization (The Art of Crystal Growing):
-
Purity is Paramount: Begin with a highly purified sample of the N-Boc-(S)-2-phenylpiperazine derivative (>98%). Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. For N-Boc protected compounds, common choices include ethyl acetate, hexane, isopropanol, and their mixtures.
-
Methodology - Slow Evaporation:
-
Dissolve the compound in a minimal amount of the chosen solvent or solvent system to create a near-saturated solution.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
2. Crystal Mounting and Screening:
-
Crystal Selection: Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
-
Mounting: Carefully mount the selected crystal on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.
-
Screening: Place the mounted crystal on the goniometer of the X-ray diffractometer. A quick series of diffraction images are taken to assess the crystal quality, including the diffraction limit and the presence of twinning.
3. Data Collection:
-
Instrument Setup: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) is used. For light-atom structures like the target compound, a copper (Cu Kα) or molybdenum (Mo Kα) X-ray source is suitable. Using a Cu Kα source can be advantageous for determining the absolute configuration of chiral molecules.[4]
-
Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
4. Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors. The data is then scaled and merged.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, which are standard for small molecules. This provides an initial electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. The model is then refined against the experimental data, adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
5. Structure Validation and Analysis:
-
Validation: The final structure is validated using crystallographic software to check for geometric reasonability and overall quality.
-
Analysis: The refined structure provides precise information on bond lengths, angles, torsional angles, and intermolecular interactions. For N-Boc-(S)-2-phenylpiperazine, this will reveal the conformation of the piperazine ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and Boc groups.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive understanding of a molecule's behavior often requires a multi-technique approach. The choice of analytical method should be guided by the specific questions being asked.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Computational Modeling |
| Sample State | Crystalline Solid | Solution | Gas Phase (ions) | In Silico |
| Information Obtained | 3D atomic structure, absolute configuration, bond lengths/angles, packing | Connectivity, solution conformation, dynamics, intermolecular interactions | Molecular weight, elemental composition, fragmentation patterns | Theoretical conformations, energetics, electronic properties |
| Key Strengths | Unambiguous 3D structure determination.[2] | Provides information on solution-state dynamics and conformation.[5] | High sensitivity and accuracy for molecular weight determination.[6] | Predictive power for conformational preferences and energetics.[7] |
| Key Limitations | Requires single crystals, provides a static picture. | Structure is an average of conformations in solution, less precise than X-ray.[8] | Limited direct information on 3D structure. | Accuracy is dependent on the level of theory and force field used.[7] |
| Typical Resolution | < 1 Å | N/A (provides distances and angles) | High mass resolution | N/A |
| Sample Amount | µg to mg | mg | ng to µg | N/A |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Perspective
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, which can be more biologically relevant than the solid state.[5] For N-Boc-(S)-2-phenylpiperazine derivatives, ¹H and ¹³C NMR are routinely used to confirm the chemical structure and purity. More advanced techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about through-space proximities of atoms, allowing for the determination of the predominant solution-state conformation. However, the observed structure is an average of all conformations present in solution, and the precision of the derived geometric parameters is generally lower than that obtained from X-ray crystallography.[8]
Mass Spectrometry (MS): The Molecular Weight Detective
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound with high accuracy and sensitivity.[6] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for small molecules.[9] While MS does not directly provide 3D structural information, tandem MS (MS/MS) experiments can yield fragmentation patterns that offer clues about the molecule's connectivity.[6] Ion mobility-mass spectrometry is an emerging technique that can separate ions based on their shape, providing some information about their gas-phase conformation.
Computational Modeling: The In Silico Approach
Computational chemistry offers a powerful means to predict the conformational preferences and relative energies of different conformers of N-Boc-(S)-2-phenylpiperazine derivatives.[7] Methods such as Density Functional Theory (DFT) can provide accurate predictions of molecular geometries and energetics.[7] Molecular dynamics simulations can explore the conformational landscape of the molecule over time.[10] While computational models are predictive and their accuracy depends on the chosen theoretical level, they are invaluable for rationalizing experimental findings and guiding further experimental design.[7]
Caption: Interplay of analytical techniques for a holistic structural understanding.
Conclusion: An Integrated Approach for Authoritative Structural Insights
In the rigorous landscape of drug development, relying on a single analytical technique can provide an incomplete picture. For the structural elucidation of N-Boc-(S)-2-phenylpiperazine derivatives, single-crystal X-ray crystallography is the gold standard for unambiguously determining the solid-state structure and absolute stereochemistry. However, to bridge the gap between the solid state and biological systems, a synergistic approach is essential. By integrating the precise structural data from X-ray crystallography with the dynamic, solution-state information from NMR, the definitive molecular formula from mass spectrometry, and the predictive power of computational modeling, researchers can achieve a comprehensive and authoritative understanding of these vital pharmaceutical building blocks. This integrated strategy is the hallmark of robust scientific inquiry and a critical component in the successful development of next-generation therapeutics.
References
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[Link]
-
Comparison of NMR and X-ray crystallography. University of Szeged.[Link]
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Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate.[Link]
-
Is the conformational flexibility of piperazine derivatives important to inhibit HIV-1 replication? PubMed.[Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols.[Link]
-
X-ray crystallography and chirality: understanding the limitations. ResearchGate.[Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. ResearchGate.[Link]
-
Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.[Link]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC.[Link]
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Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.[Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC.[Link]
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Application of Mass Spectrometry on Small Molecule Analysis. National Taiwan University.[Link]
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Chiral Drugs: An Overview. PMC.[Link]
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A Comparative Guide to Boc and Cbz Protecting Groups for 2-Phenylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-phenylpiperazine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its synthesis, however, presents a classic challenge: the selective functionalization of its two nitrogen atoms. To navigate this, the strategic use of protecting groups is paramount. This guide provides an in-depth, objective comparison of two of the most widely employed amine protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of 2-phenylpiperazine chemistry. We will delve into their chemical properties, stability, and the practical nuances of their application, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
The Orthogonality Principle: A Foundation of Modern Synthesis
The core strength of using Boc and Cbz protecting groups in tandem lies in their orthogonality. This means that one group can be selectively removed under conditions that leave the other intact, allowing for the sequential and controlled modification of each nitrogen atom in the 2-phenylpiperazine ring.[1][2] This principle is fundamental to the efficient synthesis of complex, unsymmetrically substituted piperazine derivatives.[1]
The Contenders: A Head-to-Head Comparison
| Feature | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz or Z) |
| Structure | ||
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Typically mild, often with a base like NaHCO₃ or under catalytic conditions. | Generally requires basic conditions (e.g., NaHCO₃, NaOH) to neutralize the HCl byproduct.[3] |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl in dioxane).[4] | Catalytic hydrogenolysis (e.g., H₂/Pd/C).[3] Can also be cleaved by strong acids like HBr in acetic acid. |
| Stability | Stable to base and hydrogenolysis. | Stable to acidic and basic conditions.[5] |
| Key Advantages | - Excellent orthogonality with Cbz. - Widely used in solid-phase synthesis. - Deprotection byproducts are volatile (isobutylene and CO₂). | - Robust and stable to a wide range of reagents. - Deprotection is very mild and occurs at neutral pH. - Orthogonal to Boc. |
| Potential Limitations | - Acid-labile, limiting its use with other acid-sensitive functional groups. - The tert-butyl cation generated during deprotection can lead to side reactions. | - Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups) due to hydrogenolysis conditions. - Safety concerns with handling H₂ gas. |
Navigating the Synthetic Maze: A Decision-Making Workflow
The choice between Boc and Cbz for the protection of 2-phenylpiperazine is dictated by the overall synthetic route and the nature of the other functional groups present in the molecule.
Caption: Decision tree for selecting a protecting group for 2-phenylpiperazine.
Experimental Protocols: From Theory to Practice
The following are detailed, step-by-step methodologies for the protection and deprotection of 2-phenylpiperazine with both Boc and Cbz groups.
Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection of 2-phenylpiperazine.
Protocol 1: Mono-N-Boc Protection of 2-Phenylpiperazine
-
Materials: 2-Phenylpiperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve 2-phenylpiperazine (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain mono-N-Boc-2-phenylpiperazine.
-
Protocol 2: Deprotection of N-Boc-2-phenylpiperazine
-
Materials: N-Boc-2-phenylpiperazine, Dichloromethane (DCM), Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Procedure (using TFA):
-
Dissolve the N-Boc-2-phenylpiperazine derivative in DCM.
-
Cool the solution to 0 °C.
-
Add TFA (typically 20-50% v/v in DCM).[4]
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers and concentrate to yield the deprotected 2-phenylpiperazine.
-
Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection of 2-phenylpiperazine.
Protocol 3: Mono-N-Cbz Protection of 2-Phenylpiperazine
-
Materials: 2-Phenylpiperazine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve 2-phenylpiperazine (1.0 eq) and NaHCO₃ (2.0 eq) in a mixture of DCM and water.
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.0 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield mono-N-Cbz-2-phenylpiperazine.
-
Protocol 4: Deprotection of N-Cbz-2-phenylpiperazine
-
Materials: N-Cbz-2-phenylpiperazine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz-2-phenylpiperazine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).[5]
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate to obtain the deprotected 2-phenylpiperazine.
-
Conclusion: A Strategic Choice for Synthetic Success
The choice between Boc and Cbz as a protecting group for 2-phenylpiperazine is a critical decision that can significantly impact the efficiency and success of a synthetic campaign. The acid-labile Boc group offers excellent orthogonality to the hydrogenolysis-labile Cbz group. A thorough understanding of the stability and reactivity of each group, as detailed in this guide, will enable researchers to design robust and efficient synthetic routes to novel 2-phenylpiperazine-based compounds for drug discovery and development.
References
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
-
RSC Publishing. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
PubMed. Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide.... [Link]
-
Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. [Link]
-
Journal of Global Trends in Pharmaceutical Sciences. SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Bentham Science. Easy Removal of N-Carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Fiveable. Orthogonal Protection Definition. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
-
ResearchGate. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. [Link]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
SciELO México. General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]
-
National Center for Biotechnology Information. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. [Link]
-
RSC Publishing. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]
-
Sciforum. Selective Mono-Boc-Protection of Bispidine. [Link]
-
National Center for Biotechnology Information. Preparation of Mono-Cbz Protected Guanidines. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. Selective Cbz or Boc deprotection. [Link]
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A Senior Application Scientist's Guide to the HPLC Chiral Separation of 2-Phenylpiperazine Enantiomers
For researchers, scientists, and professionals in drug development, the precise and reliable separation of enantiomers is not merely an analytical challenge—it is a critical necessity. The differential pharmacological and toxicological profiles of enantiomers are well-documented, making their separation fundamental to ensuring the safety and efficacy of therapeutic agents.[1] 2-Phenylpiperazine, a key structural motif in various pharmacologically active compounds, presents a common yet crucial challenge in chiral chromatography. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of 2-phenylpiperazine, grounded in experimental data and proven field insights.
The Imperative of Chiral Separation for Phenylpiperazines
The chirality of phenylpiperazine derivatives can profoundly influence their biological activity. Enantiomers of a single compound can exhibit widely different potencies and even opposing effects at their target receptors. Therefore, the ability to resolve and quantify these enantiomers is paramount during drug discovery, development, and quality control.
Comparing Chiral Stationary Phases (CSPs) for 2-Phenylpiperazine
The cornerstone of any successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For basic compounds like 2-phenylpiperazine, polysaccharide-based CSPs have demonstrated broad applicability and high success rates. These CSPs, typically derivatives of cellulose or amylose, offer a complex three-dimensional structure that facilitates enantioselective interactions.
The primary mechanism of chiral recognition on polysaccharide-based CSPs involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide polymer. For 2-phenylpiperazine, the phenyl group can engage in π-π stacking with the aromatic rings of the CSP's chiral selector, while the amine functionalities are available for hydrogen bonding.
Leading Polysaccharide-Based CSPs: A Comparative Overview
| Chiral Stationary Phase (CSP) | Chiral Selector | Key Characteristics & Suitability for 2-Phenylpiperazine |
| Chiralpak® IA / Lux® Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | Broadly applicable with a high success rate for a wide range of chiral compounds. The amylose backbone often provides different selectivity compared to cellulose. A strong candidate for initial screening. |
| Chiralpak® IC / Lux® i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | The electron-withdrawing chloro groups can enhance π-π interactions and alter the electronic properties of the selector, often leading to unique selectivity, particularly for compounds with aromatic rings. It has shown good performance for other piperazine derivatives.[2] |
| Chiralcel® OD / Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | A widely used and versatile CSP. The dimethylphenylcarbamate groups provide sites for both π-π and hydrogen bonding interactions. A reliable choice for method development. |
| Chiralpak® AY-3 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Has demonstrated excellent resolution for the closely related compound 1-methyl-3-phenylpiperazine, suggesting it is a highly promising candidate for 2-phenylpiperazine. |
Experimental Data: Enantioseparation of a 2-Phenylpiperazine Analog
To provide concrete experimental evidence, let's examine the successful separation of 1-methyl-3-phenylpiperazine, a closely related analog, on a Chiralpak® AY-3 column.
| Parameter | Value |
| Compound | 1-Methyl-3-phenylpiperazine |
| Column | Chiralpak® AY-3 (4.6 x 150 mm, 3 µm) |
| Mobile Phase | n-hexane / ethanol / diethylamine = 80 / 20 / 0.1 |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV-VIS 230 nm |
| Retention Time (Enantiomer 1) | 2.7 min |
| Retention Time (Enantiomer 2) | 3.0 min |
| Separation Factor (α) | 1.30 |
| Resolution (Rs) | 3.48 |
Data sourced from Daicel Chiral Technologies Application Note.[3]
This data demonstrates a baseline-resolved separation with excellent peak shape and a high resolution value (Rs > 1.5 is considered baseline separation), indicating that this type of CSP and mobile phase system is highly effective for this class of compounds.
The Critical Role of the Mobile Phase
The choice of mobile phase is as critical as the selection of the CSP. For basic analytes like 2-phenylpiperazine (pKa ≈ 8.80), the mobile phase must be carefully optimized to ensure good peak shape and achieve optimal separation.
The Amine Modifier: A Necessity for Basic Analytes
The basic nature of 2-phenylpiperazine necessitates the addition of a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase. This is crucial for several reasons:
-
Suppressing Silanol Interactions: The silica backbone of the CSP contains residual silanol groups that are acidic and can interact strongly with basic analytes via ion exchange. This leads to severe peak tailing and poor resolution. The amine modifier competes for these active sites, effectively masking them from the analyte.
-
Improving Peak Shape: By preventing strong interactions with the silica surface, the amine modifier ensures symmetrical, Gaussian peak shapes, which are essential for accurate quantification.
A typical concentration of 0.1% (v/v) DEA in the mobile phase is a good starting point for method development.
Normal Phase vs. Reversed Phase
For polysaccharide-based CSPs, normal phase (a non-polar solvent like hexane with a polar modifier like ethanol or isopropanol) is often the preferred mode for the separation of basic amines. This is because the hydrogen bonding and π-π interactions that drive chiral recognition are generally stronger in a non-polar environment.
A Strategic Workflow for Chiral Method Development
A systematic approach to method development is key to efficiently achieving a robust separation. The following workflow is recommended for the chiral separation of 2-phenylpiperazine.
Sources
Mass spectrometry analysis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
A Comparative Guide to the Mass Spectrometry Analysis of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate and its Chiral Purity Assessment
Introduction: The Analytical Imperative for Chiral Scaffolds
This compound is a vital chiral building block in modern drug discovery. Its rigid piperazine core, substituted with a phenyl group, creates a specific three-dimensional architecture that is crucial for precise interactions with biological targets. Chirality plays a pivotal role in pharmacology, as enantiomers of the same molecule can exhibit vastly different efficacy, metabolism, and toxicity profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the separation and independent testing of enantiomers for all chiral drug candidates.[3]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of mass spectrometry (MS)-based methods for the analysis of this compound. We will explore the nuances of its fragmentation behavior, present detailed experimental protocols, and compare liquid chromatography-mass spectrometry (LC-MS) with alternative analytical techniques. The focus is on providing not just methods, but the underlying scientific rationale to empower researchers to select and optimize the most appropriate analytical strategy for their specific needs, from reaction monitoring to final quality control.
Mass Spectrometry of Boc-Protected Phenylpiperazines: Core Principles
The analysis of this compound by mass spectrometry hinges on two key processes: ionization and fragmentation. The molecular structure, with its basic piperazine nitrogens and the thermally labile tert-butoxycarbonyl (Boc) protecting group, dictates the optimal approach.
Ionization: Electrospray Ionization (ESI) is the preferred method. The two nitrogen atoms on the piperazine ring are readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography. This results in a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode. The molecular formula is C₁₅H₂₂N₂O₂, yielding a monoisotopic mass of 262.17 Da.[4] Therefore, the primary ion of interest will be observed at m/z 263.18.
Fragmentation: Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS) provides structural confirmation. The fragmentation is predictable and dominated by the lability of the Boc group. Key fragmentation pathways include:
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, resulting in a carbamic acid intermediate which then decarboxylates.[5]
-
Loss of the entire Boc group (101 Da): Cleavage of the N-C(O) bond.
-
Cleavage of the piperazine ring: Further fragmentation of the piperazine structure can yield characteristic ions.[6]
Predicted Fragmentation Pathway
Understanding the fragmentation pattern is crucial for developing selective and robust MS/MS methods, such as Multiple Reaction Monitoring (MRM) for quantification. The primary fragmentation events for the [M+H]⁺ ion of tert-Butyl 2-phenylpiperazine-1-carboxylate (m/z 263.18) are outlined below.
Caption: Predicted fragmentation of protonated this compound.
Recommended Analytical Protocol: Chiral LC-MS/MS
For simultaneous quantification and confirmation of enantiomeric purity, a chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard. This protocol provides a robust starting point for method development.
Workflow Overview
Caption: General workflow for Chiral LC-MS/MS analysis.
Step-by-Step Methodology
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Perform serial dilutions using the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Rationale: The key to this analysis is the chiral stationary phase (CSP), which differentially interacts with the (S) and (R) enantiomers, allowing for their temporal separation before they enter the mass spectrometer. Polysaccharide-based CSPs are highly effective for piperazine derivatives.[7]
-
Column: Chiralpak IC (or equivalent cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Rationale: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[8]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu LCMS-8045, Sciex API 365).[8][9]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Quantifier: 263.2 → 163.1 (Corresponds to the loss of the Boc group and subsequent fragmentation).
-
Qualifier: 263.2 → 207.1 (Corresponds to the loss of isobutylene).
-
-
Source Parameters:
-
Capillary Voltage: 4.5 kV.
-
Source Temperature: 350 °C.
-
Desolvation Gas Flow: 15 L/min.
-
-
Comparative Analysis of Analytical Techniques
While chiral LC-MS is a powerful tool, other techniques offer distinct advantages depending on the analytical goal. The choice of method should be guided by requirements for enantiomeric purity, sensitivity, sample throughput, and available instrumentation.
Data Summary Table
| Technique | Principle | Enantiomeric Separation | Sensitivity | Key Advantage for this Analyte | Key Limitation |
| Chiral LC-MS/MS | Chromatographic separation followed by mass-based detection. | Yes (with chiral column) | pg-fg | Provides structural confirmation, high sensitivity, and enantiomeric purity in a single run. | Higher instrument cost and complexity. |
| GC-MS | Separation of volatile compounds followed by mass detection. | Yes (with chiral column) | pg-fg | High chromatographic efficiency. | Requires derivatization to improve volatility; risk of thermal degradation of the Boc group.[10] |
| Chiral HPLC-UV/DAD | Chromatographic separation with UV-Vis absorbance detection.[8][11] | Yes (with chiral column) | ng-µg | Lower cost, simpler operation, robust for purity analysis. | Lacks structural confirmation; lower sensitivity than MS. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase.[12][13] | Yes (with chiral column) | ng-pg | Faster analysis times and reduced organic solvent consumption ("green" chemistry). | Specialized instrumentation required. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field.[14][15] | Yes (with chiral selector additive) | ng-pg | Extremely high separation efficiency; minimal sample and reagent consumption. | Lower loading capacity; can be less robust than HPLC. |
Decision-Making Framework
The following diagram provides a logical framework for selecting the most suitable analytical technique.
Caption: Decision tree for selecting an analytical method.
Conclusion
The robust analysis of this compound requires a careful selection of techniques tailored to the specific research question. For applications demanding definitive structural confirmation, high sensitivity, and simultaneous assessment of enantiomeric purity, Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the most comprehensive and reliable method. Its ability to resolve enantiomers and provide specific fragmentation data in a single analysis is unparalleled for drug development and quality control applications.
Alternative methods such as Chiral HPLC-UV offer a simpler, more accessible approach for routine purity checks where structural confirmation is not required. For high-throughput screening environments, Supercritical Fluid Chromatography (SFC) presents a compelling, faster, and more environmentally friendly option. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can confidently develop and validate methods that ensure the scientific integrity of their work.
References
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Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Journal of Clinical Medicine, 11(7), 1758. Available at: [Link]
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Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed, 35407366. Available at: [Link]
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Arias, H. R., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience. Available at: [Link]
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ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. Available at: [Link]
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Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Available at: [Link]
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Arias, H. R., et al. (2025). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed, 40587620. Available at: [Link]
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Bicker, W., et al. (2006). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed, 16962002. Available at: [Link]
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Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(15), 4453. Available at: [Link]
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O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
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Laczka, O., & In-Salah, A. (2024). Unconventional approaches for chiral resolution. Frontiers in Chemistry, 12, 1370214. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate. As a crucial intermediate in pharmaceutical research and development, its proper handling from bench to disposal is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.
Hazard Profile and Core Safety Principles
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, a robust safety and disposal plan can be formulated by analyzing structurally related compounds, such as piperazine derivatives and N-Boc protected amines.[1][2]
-
Inferred Hazards : Based on analogs, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[3][4][5] Ingestion may be harmful.[4] The fundamental principle is to treat any novel or sparsely documented chemical with a high degree of caution.
-
The Precautionary Principle : In the absence of complete hazard data, the overriding principle is to manage this chemical as a hazardous waste. This ensures the highest level of safety and compliance. No laboratory work should commence without a clear plan for the disposal of all potential waste streams.[6]
-
Institutional EHS is Your Primary Resource : This guide provides a framework based on federal and state regulations. However, your institution's Environmental Health & Safety (EHS) department establishes the specific protocols, provides approved containers, and manages final disposal. Always consult your EHS office for institution-specific procedures.
Regulatory Framework: The "Cradle-to-Grave" Mandate
The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] This act establishes a "cradle-to-grave" system, meaning that hazardous waste is regulated from the moment of its generation in the lab until its final, safe disposal.[7][9]
Key regulatory requirements include:
-
Waste Characterization : The generator (the laboratory) is responsible for determining if the waste is hazardous.[9]
-
Proper Labeling and Storage : Waste must be accumulated in designated, properly labeled containers at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[10][11]
-
Trained Personnel : All individuals handling hazardous waste must receive appropriate training.[10][12]
-
Prohibited Disposal : It is illegal to dispose of chemical waste via standard trash or down the sewer system.[7]
Step-by-Step Disposal Protocol
This protocol outlines a self-validating system for the safe handling and disposal of this compound waste.
Step 1: Waste Minimization and Source Reduction
The most effective waste management strategy is to minimize its generation.[6] This can be achieved by:
-
Ordering only the quantity of chemical required for your experiments.[9]
-
Reducing the scale of experiments whenever feasible.[9]
-
Maintaining an accurate chemical inventory to avoid purchasing duplicates.[6]
Step 2: Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye Protection : Safety goggles or glasses.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection : A standard laboratory coat.
Step 3: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Container : Obtain a dedicated, properly labeled hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) or glass container that is chemically compatible.[8][13] Plastic is often preferred to reduce the risk of breakage.[9]
-
Solid Waste : Carefully transfer any solid waste, including residual amounts on weighing paper or contaminated consumables (e.g., pipette tips), into the designated solid hazardous waste container.[1]
-
Liquid Waste : For solutions containing the compound, use a designated liquid hazardous waste container.
-
Avoid Incompatibilities : DO NOT mix this waste with other chemical streams unless explicitly approved by your EHS office. Specifically, keep it separate from strong oxidizing agents and acids.[14]
Step 4: Container Labeling
Accurate labeling is a legal requirement and essential for safety. The hazardous waste label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound".
-
A clear statement of the known or suspected hazards (e.g., "Irritant," "Handle with Caution").[9]
-
The date when waste was first added to the container (the "accumulation start date").
Step 5: Storage in a Satellite Accumulation Area (SAA)
The waste container must be stored in a designated SAA that meets the following criteria:
-
Location : At or near the point of generation and under the control of laboratory personnel.[11]
-
Container Management : The waste container must be kept securely sealed at all times, except when waste is being added.[9]
-
Secondary Containment : It is best practice to place the primary waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[15]
Step 6: Arranging for Final Disposal
Once the container is full or has been in storage for the maximum allowable time (typically up to 12 months, but this can vary), contact your institution's EHS department to arrange for a waste pickup.[9][11] Do not attempt to dispose of the chemical yourself. EHS will coordinate with a licensed hazardous waste disposal company for final treatment, which may involve incineration or other specialized methods.[7]
Spill and Decontamination Procedures
In the event of a small spill, follow these steps:
-
Alert Personnel : Inform colleagues in the immediate area.
-
Ensure Ventilation : Work in a well-ventilated area or a chemical fume hood.
-
Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[1]
-
Collect Material : Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1][14]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must also be disposed of as hazardous waste.[1]
Summary and Workflow Visualization
The following table summarizes the critical disposal parameters for this compound.
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Chemical Waste | Precautionary principle due to lack of complete data and structural relation to known irritants.[1][7] |
| Container Type | Chemically compatible, leak-proof container (HDPE or Glass) with a secure lid. | To prevent reactions, leaks, and spills.[8][10][13] |
| Required PPE | Nitrile gloves, safety goggles, lab coat. | To prevent skin, eye, and clothing contact.[1][2] |
| Labeling | "Hazardous Waste," full chemical name, hazard statement, accumulation start date. | Regulatory compliance (EPA/RCRA) and safety for all handlers.[9][15] |
| Storage Location | Designated Satellite Accumulation Area (SAA) with secondary containment. | To ensure waste is managed safely at its point of generation.[9][11] |
| Final Disposal | Via institutional EHS office for pickup by a licensed hazardous waste contractor. | Legal requirement for cradle-to-grave management of hazardous materials.[7][8] |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health (NIH). Retrieved from [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]
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EPA tweaks hazardous waste rules for academic labs. (2008, December 9). Chemistry World. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. (n.d.). OSHA. Retrieved from [Link]
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Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]
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Piperazine Safety Data Sheet. (2023, April 3). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
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MSDS of 3-Phenyl-piperazine-1-carboxylic acid tert-butyl ester. (n.d.). Autech Industry Co.,Ltd. Retrieved from [Link]
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tert-butyl (2R)-2-phenylpiperazine-1-carboxylate, min 97%, 100 mg. (n.d.). CP Lab Safety. Retrieved from [Link]
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MSDS of (S)-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride. (2026, January 6). Capot Chemical. Retrieved from [Link]
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This compound hydrochloride. (n.d.). Ascendex Scientific, LLC. Retrieved from [Link]
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tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate
This document provides essential safety and handling protocols for (S)-tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS No. 1240583-48-5). As a specific Safety Data Sheet (SDS) for this compound is not widely available, this guidance is synthesized from an expert evaluation of its core chemical structures: the piperazine moiety and the tert-butoxycarbonyl (Boc) protecting group. The protocols are derived from safety data for piperazine and analogous Boc-protected compounds to ensure a high margin of safety.
Hazard Identification and Risk Assessment
This compound is a substituted piperazine derivative. The primary hazards are associated with the piperazine ring system, which is known to be corrosive and a sensitizer.
Core Structural Hazards:
-
Piperazine Core: The parent compound, piperazine, is classified as a corrosive chemical that can cause severe skin and eye burns.[1][2] It is also recognized as a potential skin and respiratory sensitizer, meaning repeated exposure can lead to allergic reactions, including asthma-like symptoms.[1][2][3]
-
Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is stable under basic and neutral conditions but is labile to strong acids.[4][5] Handling protocols must account for the hazardous reagents used in its removal (e.g., Trifluoroacetic acid, Hydrochloric acid) and the potential for gas evolution (CO₂) during such procedures.[5][6]
Based on analogous compounds, the primary routes of exposure are inhalation of the powder, skin and eye contact, and ingestion.[7]
Anticipated Hazard Profile:
| Hazard Type | Associated Risk | Source of Concern |
|---|---|---|
| Skin Irritation/Corrosion | Causes skin irritation and potentially severe burns upon prolonged contact.[1][8] | Piperazine Core |
| Eye Damage/Irritation | Causes serious eye irritation or severe eye damage.[1][2][8] | Piperazine Core |
| Sensitization | May cause an allergic skin reaction or asthma-like symptoms if inhaled.[1][2][3] | Piperazine Core |
| Inhalation Toxicity | May cause respiratory tract irritation.[2][8] | Solid Particulate / Dust |
| Ingestion Toxicity | Harmful if swallowed.[8] | Piperazine Core |
Mandatory Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks identified. The following equipment must be worn at all times when handling the compound.
| Protection Area | Required PPE | Rationale and Specifications |
| Eye & Face | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles providing a full seal around the eyes are required. A face shield must be worn over the goggles when handling larger quantities (>1 g) or when there is a risk of splashing. This is mandated by OSHA's eye and face protection regulations (29 CFR 1910.133).[1] |
| Hands | Nitrile Gloves (min. >0.11 mm thickness) | Nitrile rubber gloves provide adequate protection against piperazine derivatives.[9] Always double-glove. Check for perforations before use. Contaminated gloves must be removed immediately using the proper technique, and hands should be washed thoroughly. |
| Respiratory | NIOSH-approved Respirator | When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (P95 or P100) is necessary to prevent inhalation of dust.[1] If working within a fume hood with proper airflow, respiratory protection may not be required, but a risk assessment should be performed. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, chemical-resistant lab coat must be worn to protect against skin exposure. Ensure cuffs are snug. Do not take contaminated lab coats home.[2] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring experimental integrity.
Engineering Controls:
-
Primary Control: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[10]
-
Secondary Control: An eyewash station and an emergency safety shower must be immediately accessible in the work area.[2]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
PPE Donning: Put on all required PPE as detailed in the table above.
-
Weighing: Weigh the solid compound in a tared container within the fume hood. Avoid creating dust clouds. Use a micro-spatula for transfers.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction Setup: Keep all vessels containing the compound capped or covered when not in active use.
-
Post-Handling: After the procedure is complete, decontaminate the work area. Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol), and dispose of the bench paper as solid chemical waste.
-
PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water.[11]
Caption: Safe Handling & Emergency Response Workflow.
Spill and Emergency Procedures
Immediate and correct response to spills or exposure is critical.
Minor Spill (Solid, <1g in a fume hood):
-
Ensure PPE is not compromised.
-
Gently cover the spill with an absorbent material like sand or vermiculite to avoid raising dust.[11]
-
Carefully sweep the mixture into a designated chemical waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
Major Spill (Any quantity outside a fume hood):
-
Evacuate the immediate area and alert personnel.[11]
-
Remove all sources of ignition.[2]
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the contaminated area until cleared by EHS.
Personal Exposure Protocols:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting.[1] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Seek immediate medical attention.
Disposal Plan
Chemical waste generators are responsible for the proper classification and disposal of waste.
-
Solid Waste: All unused this compound and any materials contaminated with it (e.g., gloves, bench paper, weighing paper, silica gel) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound and waste solvents from cleaning should be collected in a separate, clearly labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.
-
Disposal: Consult your institution's EHS guidelines for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.[1][10]
References
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- Piperazine - Safety D
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- Amine Protection / Deprotection. Fisher Scientific.
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- tert-Butyloxycarbonyl protecting group. Wikipedia.
- Piperazine - Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare.
- piperazine (C4H10N2). GazFinder.
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- Safety D
- PIPERAZINE ANHYDROUS FOR SYNTHESIS - Safety D
- piperazine - Report. CAMEO Chemicals | NOAA.
- BOC Protection and Deprotection. J&K Scientific LLC.
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- Boc Protecting Group for Amines. Chemistry Steps.
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
